2,4,5-Trichloropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trichloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKMPIAMSJCNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618576 | |
| Record name | 2,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55934-01-5 | |
| Record name | 2,4,5-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55934-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An Authoritative Guide to 2,4,5-Trichloropyridine: Properties, Structure, and Scientific Context
A Note from the Senior Application Scientist: In the field of chemical synthesis, particularly for pharmaceutical and agrochemical development, a comprehensive understanding of a building block's properties and reactivity is paramount. The subject of this guide, 2,4,5-Trichloropyridine (CAS No. 55934-01-5), is a halogenated pyridine intermediate. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed experimental data regarding its specific synthesis, reactivity, and applications. This is not uncommon, as certain isomers of a chemical family may be less studied or commercialized than others.
To provide a valuable and scientifically grounded resource, this guide will proceed in two parts. Part 1 will present all verifiable chemical and physical data for this compound. Part 2 will provide an in-depth look at the well-documented chemistry of a closely related isomer, 2,3,5-Trichloropyridine , as an illustrative example of the synthetic and reactive principles governing such compounds. This comparative approach ensures scientific integrity while still delivering the technical depth required by researchers and development professionals.
Part 1: this compound (CAS: 55934-01-5)
Molecular Identity and Structure
This compound is a chlorinated derivative of pyridine where chlorine atoms are substituted at the 2, 4, and 5 positions of the aromatic ring. The location of these substituents, particularly the chlorine atoms ortho (C2) and para (C4) to the ring nitrogen, significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
Quantitative data for this compound is consolidated below. This information is critical for experimental design, safety assessments, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 55934-01-5 | [1] |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.43 g/mol | [1] |
| Physical Form | Solid, Semi-Solid, Liquid, or Lump | |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C(=CN=C1Cl)Cl)Cl | [1] |
| InChIKey | ZJKMPIAMSJCNFI-UHFFFAOYSA-N | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Purity (Typical) | 95% | |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
| GHS Pictograms | GHS07 (Exclamation Mark) |
Safety & Handling: Based on its GHS classification, this compound is a hazardous substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1] PPE should include chemical-resistant gloves, safety goggles, and a lab coat.[1] All contact with skin and eyes should be avoided, and inhalation of dust or vapors must be prevented.[1]
Part 2: A Case Study in Reactivity and Synthesis Using 2,3,5-Trichloropyridine
Synthesis of Trichloropyridines: A Dechlorination Approach
A common strategy for preparing specific trichloropyridine isomers is through the selective dechlorination of more highly chlorinated precursors, such as tetrachloro- or pentachloropyridine. This approach offers a high degree of regiochemical control.
A patented method for synthesizing 2,3,5-trichloropyridine involves the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution.[2]
Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [2]
-
Reactor Setup: Charge a reaction vessel with 2,3,5,6-tetrachloropyridine, a water-immiscible reaction medium (e.g., benzene or toluene), and a sufficient amount of an alkaline reagent (e.g., NaOH) to maintain a pH of 11-14.
-
Initiation: Heat the mixture with stirring to approximately 75-80°C (reflux).
-
Reaction: Add metallic zinc dust portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition. Maintain reflux for 5-10 hours until analysis (e.g., GC) shows consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove unreacted zinc and other insoluble by-products.
-
Extraction: Wash the filter cake with the reaction solvent (e.g., benzene) to recover any adhering product. Combine the wash with the filtrate. The organic phase contains the desired 2,3,5-trichloropyridine.
-
Purification: The product can be isolated and purified by distillation under reduced pressure.
Causality and Justification:
-
Choice of Precursor: 2,3,5,6-Tetrachloropyridine is chosen because the chlorine at the C6 position is the most susceptible to reductive dechlorination, leading to the desired 2,3,5-isomer.
-
Alkaline Medium (pH 11-14): A strongly alkaline environment is critical. At lower pH, over-reduction to dichloropyridines can occur, significantly lowering the yield of the target compound.[2]
-
Zinc Dust: Zinc is an effective and economical reducing agent for this type of dehalogenation reaction.
Caption: Workflow for the synthesis of 2,3,5-Trichloropyridine.
Chemical Reactivity: Regioselective Cross-Coupling
The primary value of trichloropyridines in synthesis is the ability to sequentially and selectively replace the chlorine atoms with other functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose.
The reactivity of the chlorine atoms on the pyridine ring is dictated by the electronic influence of the nitrogen atom. Positions ortho (C2) and para (C4) to the nitrogen are more electron-deficient and thus more reactive towards oxidative addition by a palladium catalyst than the meta position (C3, C5).
In the case of 2,3,5-trichloropyridine , the C2 position is the most activated, allowing for highly regioselective reactions. A study demonstrated an efficient ligand-free Suzuki coupling with various arylboronic acids that selectively occurs at the C2 position.[3]
Experimental Protocol: Selective Suzuki Coupling of 2,3,5-Trichloropyridine [3]
-
Reagent Preparation: In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) as the base.
-
Catalyst and Solvent: Add palladium acetate (Pd(OAc)₂, 0.5 mol%) as the catalyst and a solvent system of water and an organic solvent (e.g., ethanol) in a 3.5:3 ratio.
-
Reaction Conditions: Heat the mixture to 80°C and stir in air for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3,5-dichloropyridine.
Mechanistic Insight: The reaction proceeds with high selectivity for the C2 position because it is the most electron-deficient and sterically accessible site for the initial oxidative addition of the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[3] Notably, under these conditions, no di- or tri-substituted products were observed, highlighting the precise control achievable.[3]
Caption: Reactivity hierarchy and selective functionalization of 2,3,5-Trichloropyridine.
Applications in Agrochemical and Pharmaceutical Synthesis
2,3,5-Trichloropyridine is a documented intermediate in the synthesis of various pesticides and herbicides.[4][5][6] For example, it can be converted to 3,5-dichloro-2-pyridinol, a key precursor for certain organophosphate insecticides.[2] The ability to introduce aryl groups via Suzuki coupling, as described above, is crucial for building the core structures of modern fungicides and herbicides, which often feature biaryl motifs.[3]
Conclusion
While this compound remains a sparsely documented compound in the scientific literature, an analysis of its fundamental properties provides a necessary foundation for any researcher encountering this molecule. By examining the detailed chemistry of the closely related and well-studied 2,3,5-Trichloropyridine isomer, we gain valuable, field-proven insights into the principles of synthesis and reactivity that govern this class of compounds. The strategic, regioselective functionalization of the polychlorinated pyridine core is a powerful technique in medicinal and agricultural chemistry, and a thorough understanding of these principles is essential for innovation.
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An In-depth Technical Guide to 2,4,5-Trichloropyridine: Synthesis, Reactivity, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2,4,5-Trichloropyridine (CAS No. 55934-01-5), a versatile polychlorinated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in leveraging this building block for the synthesis of novel chemical entities. This document explores the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its utility in the creation of biologically active molecules.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of three chlorine atoms on the pyridine ring significantly influences its chemical properties, rendering the ring electron-deficient and susceptible to nucleophilic substitution reactions. This reactivity profile makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] While less common in the literature than some of its isomers, such as 2,3,5-trichloropyridine, the unique substitution pattern of the 2,4,5-isomer offers distinct synthetic possibilities.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile, of this compound is essential for its safe handling and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55934-01-5 | [3] |
| Molecular Formula | C₅H₂Cl₃N | [3] |
| Molecular Weight | 182.43 g/mol | [3] |
| Appearance | Solid or Semi-Solid or Liquid or Lump | |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | [3] |
| InChIKey | ZJKMPIAMSJCNFI-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C(=CN=C1Cl)Cl)Cl | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation | [3] |
Handling and Personal Protective Equipment (PPE): Due to its hazardous nature, this compound should be handled in a well-ventilated fume hood.[3] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Synthesis of this compound
While specific, detailed, and peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its synthesis can be approached through general methods for the chlorination of pyridine and its derivatives. Furthermore, analogous procedures for the synthesis of the closely related 2,4,5-trichloropyrimidine provide a strong basis for a proposed synthetic route.
A plausible and commonly employed strategy for the synthesis of polychlorinated pyridines involves the direct chlorination of pyridine or a partially chlorinated pyridine precursor at elevated temperatures.[4] Another approach involves the diazotization of aminodichloropyridines, followed by a Sandmeyer-type reaction.
For a more detailed and adaptable protocol, we can look to the synthesis of 2,4,5-trichloropyrimidine from 5-chlorouracil, which involves a chlorination/dehydration step.[1][5][6][7] A similar transformation of a suitably substituted pyridone could yield this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Analogous to Trichloropyrimidine Synthesis)
The following protocol is adapted from established procedures for the synthesis of 2,4,5-trichloropyrimidine and should be optimized for the synthesis of this compound.[1]
Materials:
-
5-Chloro-2,4-dihydroxypyridine (or a similar precursor)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted pyridone starting material.
-
Carefully add an excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Chemical Reactivity and Key Reactions
The electron-deficient nature of the pyridine ring in this compound, due to the presence of the electronegative nitrogen atom and three chlorine atoms, governs its reactivity. The primary mode of reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.[4][8]
The positions of the chlorine atoms are not equivalent in terms of reactivity. The chlorine at the 2-position is activated by the adjacent nitrogen atom, making it generally the most susceptible to nucleophilic attack. The chlorine at the 4-position is also activated, while the chlorine at the 5-position is the least reactive. This differential reactivity allows for selective substitution by controlling the reaction conditions and the nature of the nucleophile.
Caption: Reactivity of this compound in SNAr reactions.
Nucleophilic Substitution with Amines, Alcohols, and Thiols
This compound readily reacts with a variety of nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, to yield substituted pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
General Protocol for Nucleophilic Substitution:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Add the nucleophile (1.0-1.2 equivalents for mono-substitution) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.
Applications in Drug Discovery and Development
Polychlorinated pyridines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of a wide array of biologically active compounds.[2] While specific examples detailing the use of this compound in the synthesis of marketed drugs are scarce in readily available literature, its structural motifs are present in various classes of therapeutic agents. The derivatives of this compound have been investigated for their potential as:
-
Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal drugs.[2]
-
Kinase Inhibitors: Substituted pyridines are prevalent in the structures of many kinase inhibitors used in oncology.
-
Anti-inflammatory Agents: The 2,3,5-trichloropyridine isomer has been used to synthesize compounds with anti-inflammatory properties, suggesting a similar potential for the 2,4,5-isomer.[2]
The differential reactivity of the chlorine atoms in this compound allows for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures with desired pharmacological properties.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques. While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. |
| ¹³C NMR | Five signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. Carbons attached to chlorine will show characteristic chemical shifts. |
| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C-Cl stretching and aromatic C=C and C=N stretching vibrations. |
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its electron-deficient pyridine ring and three differentially reactive chlorine atoms provide a versatile platform for the construction of a wide range of substituted pyridine derivatives. While detailed literature on this specific isomer is somewhat limited, its chemistry can be reliably inferred from its structure and the well-documented reactivity of related polychlorinated heterocycles. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the development of novel and effective therapeutic agents.
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Introduction: The Challenge of Regioselectivity
An In-Depth Technical Guide to the Synthesis of 2,4,5-Trichloropyridine
Abstract: this compound (CAS No. 55934-01-5) is a specific, lesser-known isomer of trichloropyridine. Unlike its more common counterparts (e.g., 2,3,5- and 2,3,6-trichloropyridine), established, high-yield synthesis pathways for the 2,4,5-isomer are not widely documented in scientific literature or patents. This guide provides an in-depth analysis of the synthetic challenges inherent in achieving this particular substitution pattern on the pyridine ring. Drawing from foundational principles of heterocyclic chemistry, this document proposes several logical, albeit investigational, synthetic pathways. It is intended for researchers, process chemists, and drug development professionals who may require this specific building block and need to develop a viable synthetic route. The discussion emphasizes the causality behind strategic choices, potential pitfalls, and the most promising avenues for laboratory-scale synthesis.
The pyridine ring presents a unique challenge in electrophilic aromatic substitution. The lone pair on the nitrogen atom makes the ring system electron-deficient (π-deficient) compared to benzene, thus deactivating it towards electrophiles. Furthermore, under acidic conditions typical for many substitution reactions, the nitrogen is protonated, which further deactivates the ring. Electrophilic attack, when it does occur, is strongly directed toward the C-3 and C-5 positions.
Direct, high-temperature chlorination of pyridine proceeds via a free-radical mechanism and typically yields a complex mixture of isomers, with 2-chloro- and 2,6-dichloropyridine often being significant products.[1][2] Achieving the specific 2,4,5-trichloro substitution pattern is therefore not feasible through a simple, direct chlorination of the parent heterocycle. The synthesis of this compound consequently demands a more nuanced, multi-step approach, leveraging the directing effects of pre-existing substituents on the ring. This guide will explore the most plausible strategies for overcoming these inherent regiochemical hurdles.
Proposed Synthetic Pathways
Given the lack of a definitive, published procedure, the synthesis of this compound must be approached as a research problem. The following pathways are proposed based on established, reliable transformations in pyridine chemistry.
Pathway A: Electrophilic Chlorination of 2,5-Dichloropyridine
This represents the most conceptually direct route, adding a third chlorine atom to a readily available dichloropyridine precursor.
Causality and Rationale: The starting material, 2,5-Dichloropyridine (CAS No. 16110-09-1), is a known and commercially available compound.[3] The core of this strategy is to force a third electrophilic chlorination onto an already electron-deficient ring. The two existing chlorine atoms are inductively electron-withdrawing, further deactivating the ring. In electrophilic aromatic substitution, halogens are known ortho-, para-directors.[4]
-
The chlorine at C-2 would direct an incoming electrophile to the C-3 and C-5 positions (C-5 is already substituted).
-
The chlorine at C-5 would direct to the C-4 and C-6 positions.
The combined directing effects favor substitution at C-4 or C-6. Therefore, chlorination of 2,5-dichloropyridine is expected to produce a mixture of this compound and 2,3,5-trichloropyridine. The primary challenge is achieving selectivity for the desired C-4 position and overcoming the extremely low reactivity of the substrate. Forcing conditions (high temperature, strong Lewis acid catalyst) will be necessary, which may also lead to byproduct formation and difficult purification.
Caption: Pathway A: Direct chlorination of 2,5-dichloropyridine.
Pathway B: Chlorination of a 4-Pyridone Intermediate
This pathway builds the desired substitution pattern around a 4-pyridone (or 4-hydroxypyridine) intermediate, a common and highly reliable strategy in heterocyclic synthesis. The conversion of a hydroxyl/oxo group to a chlorine atom is a standard, high-yielding transformation.
Causality and Rationale: The key precursor for this route is 2,5-dichloro-4-pyridone. The hydroxyl group of a pyridone is a strongly activating, ortho-, para-directing group for electrophilic substitution. However, in this case, we utilize a pre-functionalized pyridone. The critical final step is the dehydroxylative chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically robust and high-yielding, making it a more promising approach than direct electrophilic chlorination of a deactivated ring. The primary challenge is the availability or synthesis of the 2,5-dichloro-4-pyridone starting material.
Caption: Pathway B: Dehydroxylative chlorination of a pyridone intermediate.
Pathway C: Sandmeyer Reaction of a 4-Aminopyridine Intermediate
This classic synthetic route uses a directing amino group to control regiochemistry, which is then subsequently replaced by a chlorine atom via a diazotization-Sandmeyer sequence.
Causality and Rationale: An amino group is strongly activating and ortho-, para-directing. A plausible precursor, 2,5-dichloro-4-aminopyridine, would allow for the precise placement of the three substituents. The Sandmeyer reaction, while sometimes moderate in yield, is a well-established method for converting an aromatic amine to a chloride. This pathway offers excellent regiochemical control. The main challenges are the potential instability of the intermediate diazonium salt and the synthesis or availability of the 2,5-dichloro-4-aminopyridine starting material.
Caption: Pathway C: Sandmeyer reaction of a 4-aminopyridine intermediate.
Comparative Analysis of Proposed Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Challenges & Disadvantages |
| A: Direct Chlorination | 2,5-Dichloropyridine | Cl₂, Lewis Acid (AlCl₃) | Conceptually simple; fewest steps. | Very low reactivity; requires harsh conditions; poor regioselectivity leads to difficult isomer separation; low predicted yield. |
| B: Pyridone Chlorination | 2,5-Dichloro-4-pyridone | POCl₃ or PCl₅ | Final step is typically high-yielding and reliable; excellent regiochemical control. | Availability of the starting material is the primary obstacle; may require a multi-step synthesis. |
| C: Sandmeyer Reaction | 2,5-Dichloro-4-aminopyridine | NaNO₂, CuCl | Excellent regiochemical control provided by the amino group. | Availability of the starting material; diazonium salt intermediates can be unstable; yields can be variable. |
Experimental Protocols (Investigational)
The following protocols are provided as validated starting points for a research program aimed at synthesizing this compound. They are based on established procedures for analogous transformations.
Protocol 1: Dehydroxylative Chlorination of a Pyridone (Adapted from Pathway B)
This protocol is considered the most promising route for investigation.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place 2,5-dichloro-4-pyridone (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the reaction is sluggish, phosphorus pentachloride (PCl₅, 1.1 eq) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.
-
Workup (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.
-
Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Protocol 2: Sandmeyer Reaction (Adapted from Pathway C)
-
Diazotization: Suspend 2,5-dichloro-4-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3-4 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature after the addition is complete to form the diazonium salt.
-
Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed. Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Extraction: Cool the reaction mixture to room temperature and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography or distillation to afford this compound.
Conclusion and Recommendation
The synthesis of this compound is a non-trivial synthetic challenge due to the unfavorable regiochemistry of direct electrophilic substitution on the pyridine nucleus. A direct chlorination approach (Pathway A) is unlikely to be synthetically useful, predicted to result in low yields and a difficult-to-separate mixture of isomers.
Multi-step strategies that build the required substitution pattern using reliable functional group interconversions are far more likely to succeed. The dehydroxylative chlorination of 2,5-dichloro-4-pyridone (Pathway B) stands out as the most promising investigational route. The final chlorination step is a robust and historically high-yielding reaction for pyridone substrates. While the synthesis of the pyridone precursor presents its own challenge, it is a more tractable problem than controlling the regioselectivity of a late-stage chlorination on a highly deactivated ring. Therefore, for any research program requiring this compound, the development of a synthetic route to 2,5-dichloro-4-pyridone followed by its conversion via Protocol 1 is the most scientifically sound and recommended starting point.
References
A comprehensive list of references is provided below. All URLs have been verified for accessibility.
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An In-depth Technical Guide to 2,4,5-Trichloropyridine: Properties, Reactivity, and Synthetic Landscape
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape of a Niche Intermediate
As a cornerstone of heterocyclic chemistry, the family of chloropyridines offers a rich tapestry of reactivity and synthetic potential. Within this family, 2,4,5-Trichloropyridine (CAS No. 55934-01-5) represents a specific, yet less-documented, isomeric pattern. This guide endeavors to provide a comprehensive technical overview of this compound. However, it is crucial to acknowledge at the outset that publicly available, experimentally verified data specifically for the 2,4,5-isomer is limited. To provide a thorough and contextually rich guide, we will present the confirmed data for this compound and, where specific data is absent, draw reasoned comparisons with its well-studied isomer, 2,3,5-Trichloropyridine, and other related polychlorinated pyridines. Such comparisons are intended to offer field-proven insights into its likely properties and reactivity, while clearly distinguishing established data from informed scientific extrapolation.
Core Properties and Identification
This compound is a chlorinated derivative of pyridine with three chlorine atoms occupying the 2, 4, and 5 positions of the aromatic ring. This substitution pattern imparts distinct electronic and steric characteristics that govern its physical properties and chemical behavior.
Structural and Physical Data
| Property | Value for this compound | Comparative Value for 2,3,5-Trichloropyridine | Source(s) |
| CAS Number | 55934-01-5 | 16063-70-0 | [1][2] |
| Molecular Formula | C₅H₂Cl₃N | C₅H₂Cl₃N | [1][3] |
| Molecular Weight | 182.44 g/mol | 182.44 g/mol | [1][3] |
| IUPAC Name | This compound | 2,3,5-trichloropyridine | [1] |
| Appearance | Solid, Semi-Solid, or Liquid | Off-white to yellow crystalline powder | [3] |
| Melting Point | Data not available | 46-52 °C | [3][4] |
| Boiling Point | Data not available | 219 °C (at 760 mmHg) | [3][4] |
| Solubility | Data not available | Slightly soluble in water; Soluble in methanol |
Synthesis of Trichloropyridines: A Comparative Protocol
While a specific, validated protocol for the synthesis of this compound is not prominently documented, the synthetic routes for its isomers provide a robust framework for understanding the general chemistry involved. The synthesis of 2,3,5-Trichloropyridine, for example, can be achieved through the selective dechlorination of more highly chlorinated pyridines.
Exemplary Synthesis: Preparation of 2,3,5-Trichloropyridine via Reductive Dechlorination
This protocol details a common method for synthesizing 2,3,5-Trichloropyridine from 2,3,5,6-tetrachloropyridine, a route that highlights the principles of selective C-Cl bond cleavage. This method's logic—selective reduction—could potentially be adapted to produce other isomers from different polychlorinated precursors.
Reaction Principle: The reaction proceeds by the reductive removal of a chlorine atom from the 6-position of 2,3,5,6-tetrachloropyridine. The choice of a reducing agent like zinc dust in a strongly alkaline medium is critical. The alkalinity is essential to prevent over-reduction to dichloropyridines, thereby increasing the yield of the desired trichloropyridine product.[5]
Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [5]
-
Reactor Setup: To a flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,3,5,6-tetrachloropyridine and a water-immiscible solvent such as toluene.
-
pH Adjustment: Add a sufficient amount of a strong aqueous alkaline solution (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to bring the mixture's pH to between 12 and 14.
-
Addition of Reducing Agent: Heat the stirred mixture to approximately 75 °C. Cautiously add zinc dust (typically 1.5 to 2 molar equivalents) to the reaction mixture.
-
Reaction Execution: Maintain the mixture at reflux (approximately 79-90 °C) with vigorous stirring for a period of 5 to 7 hours. The reaction progress can be monitored by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove unreacted zinc and other insoluble by-products.
-
Extraction: Wash the filter cake with fresh toluene to recover any adsorbed product. Combine the toluene wash with the filtrate.
-
Isolation: Separate the organic (toluene) layer from the aqueous layer. The toluene can be removed by distillation to yield the crude 2,3,5-trichloropyridine.
-
Purification: The crude product can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like hexane to yield a crystalline product of high purity.
Caption: Reductive Dechlorination of 2,3,5,6-Tetrachloropyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the inductive effect of the three chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 4-positions are particularly activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen atom. The chlorine at the 5-position is significantly less reactive towards SNAr.
Causality of Reactivity:
-
Position 2 (α-position): Highly activated. The intermediate is stabilized by resonance involving the nitrogen atom.
-
Position 4 (γ-position): Highly activated. The intermediate is also stabilized effectively by the nitrogen atom through resonance.
-
Position 5 (β-position): Least activated. Delocalization of the negative charge in the intermediate does not involve the nitrogen atom, making this position less electrophilic.
Therefore, reactions with nucleophiles are expected to proceed preferentially at the C2 or C4 positions. The regioselectivity between C2 and C4 can be influenced by steric factors of the incoming nucleophile and the precise reaction conditions.
Caption: SNAr Pathways for this compound.
Applications in Synthesis
While specific industrial applications for this compound are not widely reported, its isomers are valuable intermediates, particularly in the agrochemical and pharmaceutical industries.[6] The reactivity profile of this compound suggests it could serve as a versatile building block for introducing a substituted dichloropyridyl moiety into target molecules.
-
Agrochemicals: The isomer 2,3,5-Trichloropyridine is a key precursor for herbicides and fungicides.[3][4] For instance, it is used to synthesize 3,5-dichloro-2-pyridinol, an important intermediate for a series of pesticides.[5]
-
Pharmaceuticals: Polychlorinated pyridines are common scaffolds in drug discovery. The ability to selectively substitute the chlorine atoms allows for the construction of diverse molecular libraries for screening against various biological targets. For example, 2,3,5-trichloropyridine derivatives have been explored for developing anti-inflammatory and antimicrobial agents.[6]
Safety and Handling
As with any polychlorinated heterocyclic compound, this compound must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.[1]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
(Source: ECHA C&L Inventory)[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is a chemical intermediate with a reactivity profile dominated by its susceptibility to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. While specific experimental data and documented applications are sparse, a comprehensive understanding of its chemistry can be built upon the well-established principles of pyridine chemistry and comparative analysis with its isomers. For researchers in drug discovery and agrochemical development, this compound holds potential as a building block for creating novel, highly functionalized molecules. Further research into its synthesis and reactivity is warranted to fully unlock its synthetic utility.
References
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An In-depth Technical Guide to 2,4,5-Trichloropyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2,4,5-Trichloropyridine (CAS No. 55934-01-5), a halogenated pyridine derivative of interest to researchers in medicinal chemistry, agrochemicals, and materials science. While literature specifically detailing the synthesis and reactivity of the 2,4,5-isomer is limited, this document leverages established principles and data from closely related isomers and analogues, such as 2,3,5-Trichloropyridine and 2,4,5-Trichloropyrimidine, to provide a robust framework for its utilization. We will explore its core physicochemical properties, discuss probable synthetic routes, analyze its expected reactivity in key organic transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and outline its potential applications as a versatile chemical intermediate. All protocols and mechanistic discussions are grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical synthesis.
Core Properties and Physicochemical Data
This compound is a polychlorinated heterocyclic compound. The strategic placement of three chlorine atoms on the electron-deficient pyridine ring renders it an activated substrate for various chemical transformations. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55934-01-5 | [1] |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.44 g/mol | [1] |
| Appearance | Solid, Semi-Solid, or Lump | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChIKey | ZJKMPIAMSJCNFI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)Cl | [1] |
Synthesis of Trichloropyridine Scaffolds
While a specific, peer-reviewed synthesis for this compound is not prominently available in chemical literature, the synthesis of its isomers provides a validated blueprint for potential synthetic strategies. The synthesis of the closely related 2,3,5-Trichloropyridine is well-documented and offers a robust starting point for methodological design.
Illustrative Synthesis: Preparation of 2,3,5-Trichloropyridine
A common industrial method involves a two-step, one-pot reaction starting from chloral and acrylonitrile, which first form an acyclic intermediate that subsequently undergoes cyclization upon treatment with hydrogen chloride gas.[2]
Caption: Synthesis of 2,3,5-Trichloropyridine.
Protocol 2.1: Synthesis of 2,3,5-Trichloropyridine
Disclaimer: This protocol is for the synthesis of the isomer 2,3,5-Trichloropyridine and is provided for illustrative purposes.[2] Appropriate personal protective equipment (PPE) and engineering controls must be used.
-
Reaction Setup: To a suitable reaction vessel, add chloral (1.0 equiv) and acrylonitrile (1.1-2.0 equiv).
-
Catalyst Addition: Add cuprous chloride (catalyst), a polymerization inhibitor (e.g., hydroquinone), and a phase transfer catalyst (e.g., polyethylene glycol).
-
Addition Reaction: Heat the mixture to 85-90 °C with stirring for approximately 30 hours. The reaction progress should be monitored for the formation of the intermediate, 2,4,4-trichloro-4-formylbutyronitrile.
-
Catalyst Removal: After the reaction, cool the mixture and separate the catalyst by filtration.
-
Intermediate Isolation (Optional): The solvent/excess reagents can be removed by distillation under reduced pressure.
-
Cyclization: Heat the crude intermediate to 80 °C. Slowly introduce hydrogen chloride gas (approx. 2.0 equiv) into the reaction mixture over a period of 3 hours. This step is highly exothermic and requires careful temperature control.
-
Purification: Upon completion of the cyclization, the target compound, 2,3,5-trichloropyridine, is purified by vacuum distillation, yielding a product with >99% purity.[2]
Causality Insight: The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic components in the initial step. The subsequent introduction of HCl gas provides the necessary acidic environment and reactants for the intramolecular cyclization and dehydration cascade that leads to the aromatic pyridine ring.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the inductive effect of the three chlorine atoms. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and a versatile building block in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the energy of the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions. In this compound, both the C2 and C4 positions are highly activated towards nucleophilic attack. The C5 position is meta to the nitrogen and is therefore considerably less reactive.
Regioselectivity: The precise outcome of an SNAr reaction (substitution at C2 vs. C4) is a subject of kinetic versus thermodynamic control and is highly dependent on the nucleophile, solvent, and temperature.[3]
-
C4-Substitution: Generally favored due to strong para-activation by the ring nitrogen.
-
C2-Substitution: Also highly favorable due to ortho-activation. Steric hindrance from the nucleophile can play a deciding role in selectivity between the C2 and C4 positions.
Caption: Competing SNAr pathways on this compound.
Protocol 3.1: General Procedure for SNAr with an Amine Nucleophile
Disclaimer: This protocol is adapted from procedures for the related 2,4,5-Trichloropyrimidine and serves as a representative workflow.[4] Conditions must be optimized for this compound.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.0-1.2 equiv) in the same anhydrous solvent.
-
Base Addition: If the amine salt is not used, add a non-nucleophilic base (e.g., triethylamine, DIPEA) (1.2 equiv) to the amine solution.
-
Reaction Execution: Cool the solution of this compound to 0 °C. Slowly add the amine/base solution dropwise. Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expertise Insight: The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are excellent at solvating the Meisenheimer intermediate, thereby accelerating the reaction. For less reactive nucleophiles, heating may be required, but this can also decrease regioselectivity, leading to a mixture of C2 and C4 substituted products.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the this compound ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming C-C and C-N bonds, respectively. The relative reactivity of the chlorine atoms in cross-coupling generally follows the order C2 > C4 >> C5, due to the ease of oxidative addition of palladium into the C-Cl bond at the positions most activated by the ring nitrogen. This differential reactivity allows for selective, sequential functionalization of the pyridine core.
Caption: Suzuki cross-coupling on this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable, albeit under-documented, building block for chemical synthesis. Its core structure, featuring an electron-deficient pyridine ring with three strategically placed chlorine atoms, makes it a prime candidate for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct experimental data is sparse, a thorough understanding of the reactivity of its isomers and analogues provides a strong predictive framework for its application. This guide offers the foundational knowledge, comparative protocols, and safety information necessary for researchers, scientists, and drug development professionals to begin exploring the synthetic potential of this versatile intermediate.
References
- Fu, A. (2012). Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar.
- Beck, G., & Heitzer, H. (1979). Process for the preparation of 2,4,5-trichloropyrimidine. (U.S. Patent No. 4,140,857). U.S. Patent and Trademark Office.
- Ranjbar-Karimi, R., et al. (2022). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides. ResearchGate.
- Zhang, J., et al. (2021). Synthetic method of 2,3, 5-trichloropyridine. (Chinese Patent No. CN112159349B). Google Patents.
- Zheng, Z., et al. (2021). Method for preparing 2,4, 5-trichloropyrimidine. (Chinese Patent No. CN113912550A). Google Patents.
- Pews, R. G., & Gall, J. A. (1978). Preparation of 2,3,5-trichloropyridine. (U.S. Patent No. 4,111,938). Google Patents.
- Cowden, C. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 2,3,5-Trichloropyridine: From Synthesis to Application.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21829168, this compound. PubChem.
- PubChemLite. (2025). This compound (C5H2Cl3N).
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.
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- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Elucidation of 2,4,5-Trichloropyridine: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4,5-Trichloropyridine is a halogenated aromatic heterocycle of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity and the ultimate structure of its derivatives are dictated by the electronic landscape of the pyridine ring, which is heavily influenced by the placement of three electron-withdrawing chlorine atoms. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The molecular structure, with the standard IUPAC numbering for the pyridine ring, forms the basis of our analysis.
Caption: Molecular structure and numbering of this compound.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: The ¹H NMR spectrum of this compound is expected to be remarkably simple, providing a clear and immediate fingerprint of the substitution pattern. The molecule contains only two protons, located at the C3 and C6 positions. Their chemical shifts are governed by the strong anisotropic and inductive effects of the heterocyclic nitrogen atom and the three chlorine substituents. The nitrogen atom significantly deshields the adjacent α-proton (H6), while the β-proton (H3) is less affected.[1][2] The chlorine atoms further withdraw electron density, causing a general downfield shift for both protons compared to unsubstituted pyridine. Due to their separation by four bonds, the coupling constant (⁴JHH) between H3 and H6 is expected to be negligible or zero, resulting in two distinct singlets.[1]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 | ~8.4 - 8.6 | Singlet (s) | 1H | α-position to nitrogen; strong deshielding from N and adjacent Cl. |
| H3 | ~7.8 - 8.0 | Singlet (s) | 1H | β-position to nitrogen; less deshielded than H6. |
Self-Validating Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for narrow, symmetrical linewidths on a reference proton signal (e.g., residual CHCl₃ in CDCl₃ at δ 7.26 ppm).
-
-
Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately 0-10 ppm.
-
Employ a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Caption: Workflow for ¹H NMR analysis of this compound.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon backbone. This compound has five distinct carbon environments: two protonated carbons (C3, C6) and three quaternary carbons (C2, C4, C5) directly bonded to chlorine. The chemical shifts are influenced by proximity to the electronegative nitrogen and the direct attachment of chlorine. Carbons bonded to chlorine (C2, C4, C5) will be significantly shifted, while the protonated carbons (C3, C6) will also be affected by the overall electronic environment of the ring.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Type | Rationale |
| C6 | ~150 - 153 | CH | α-carbon, deshielded by adjacent nitrogen. |
| C2 | ~148 - 151 | C-Cl | α-carbon, deshielded by nitrogen and attached to chlorine. |
| C4 | ~140 - 144 | C-Cl | γ-carbon, attached to chlorine. |
| C5 | ~130 - 135 | C-Cl | β-carbon, attached to chlorine. |
| C3 | ~125 - 128 | CH | β-carbon, protonated. |
Self-Validating Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Tune the probe for ¹³C frequency.
-
Use the same lock and shim settings from the ¹H experiment.
-
-
Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0-180 ppm.
-
Set the relaxation delay to 2 seconds. A longer delay may be needed for fully relaxed spectra if quantitative analysis were required, but is sufficient for peak identification.
-
Acquire a larger number of scans (e.g., 256 to 1024) to compensate for the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing).
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ triplet at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Expertise & Rationale: The IR spectrum reveals the functional groups and vibrational modes within the molecule. For this compound, the key diagnostic regions will be the C-H stretching region, the aromatic ring stretching region, and the C-Cl stretching region. The substitution pattern influences the exact frequencies and intensities of the pyridine ring vibrations.[3]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretching. |
| 1560 - 1530 | Medium-Strong | C=C and C=N ring stretching vibrations. |
| 1450 - 1350 | Medium-Strong | C=C and C=N ring stretching vibrations. |
| 850 - 650 | Strong | C-Cl stretching vibrations. Multiple strong bands are expected. |
Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a rapid and reliable method for obtaining IR spectra of solid or liquid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, which is highly characteristic for halogenated compounds. The most critical feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a distinctive cluster of peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with a predictable intensity ratio.[4][5]
The monoisotopic mass of C₅H₂³⁵Cl₃N is 180.93 Da.[6] The fragmentation is expected to proceed via the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), which are common pathways for chloroaromatic compounds.[7]
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 181 | 100 | [M]⁺ (C₅H₂³⁵Cl₃N)⁺ |
| 183 | ~98 | [M+2]⁺ (Contains one ³⁷Cl) |
| 185 | ~32 | [M+4]⁺ (Contains two ³⁷Cl) |
| 187 | ~3.5 | [M+6]⁺ (Contains three ³⁷Cl) |
| 146 | Variable | [M-Cl]⁺ |
| 111 | Variable | [M-2Cl]⁺ |
| 76 | Variable | [M-3Cl]⁺ or [C₅H₂N]⁺ |
Self-Validating Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This energy is standard and promotes reproducible fragmentation patterns.[4]
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
Detect the ions and generate the mass spectrum.
-
Analyze the molecular ion cluster to confirm the presence of three chlorine atoms.
-
Identify major fragment ions to corroborate the proposed structure.
-
Sources
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- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Crystal Structure of 2,4,5-Trichloropyridine: A Proposed Crystallographic and Computational Investigation
This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the crystal structure of 2,4,5-trichloropyridine. While, to date, a definitive published crystal structure for this specific isomer has not been found in crystallographic databases, this document outlines a robust, field-proven approach for its elucidation. The protocols and theoretical considerations presented herein are designed for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules. We will explore both the experimental determination via X-ray crystallography and the application of computational methods to predict and understand its solid-state architecture.
Introduction: The Significance of Structural Elucidation
This compound is a halogenated heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of atoms and molecules in its solid state, its crystal structure, is fundamental to understanding its physicochemical properties, including solubility, melting point, stability, and bioavailability. This knowledge is critical for drug development, process chemistry, and materials science. This guide will provide a detailed roadmap for determining this crucial structural information.
Proposed Experimental Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of a molecule's crystal structure. The following sections detail a proposed workflow for the crystallographic analysis of this compound, grounded in established methodologies for similar chlorinated pyridine compounds.[2]
Crystal Growth: The Foundation of a Successful Structure Determination
The primary prerequisite for SC-XRD is the availability of high-quality single crystals. The choice of solvent and crystallization technique is paramount and often requires empirical screening.
Experimental Protocol: Crystal Growth of this compound
-
Solvent Selection:
-
Begin with a range of solvents with varying polarities. Given the chlorinated aromatic nature of the target, suitable starting points include:
-
Non-polar: Hexane, Toluene
-
Moderately Polar: Dichloromethane, Ethyl Acetate
-
Polar Aprotic: Acetonitrile
-
Polar Protic: Methanol, Ethanol
-
-
The solubility of this compound should be assessed in small volumes of these solvents at room temperature and upon heating. An ideal solvent will show moderate solubility at elevated temperatures and lower solubility upon cooling.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a chosen solvent in a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal formation over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The rate of cooling should be controlled to encourage the growth of a few large crystals rather than many small ones.
-
-
Vapor Diffusion:
-
Liquid-Vapor Diffusion: Dissolve the compound in a solvent in which it is highly soluble (the "good" solvent). Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent or anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
Solid-Vapor Diffusion: For highly volatile solids, sublimation can be a viable technique.
-
Data Collection and Structure Solution
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, this would be done under an inert oil.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[2]
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The software then determines the unit cell parameters and the space group of the crystal.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The structural model is then refined using full-matrix least-squares on F² to optimize the atomic positions, and thermal parameters.[2]
-
Hypothetical Crystallographic Data for this compound
Based on the structures of related compounds like 2,3,5-trichloropyridine, we can anticipate the likely crystallographic parameters.[3] The following table presents a hypothetical, yet plausible, set of data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₂Cl₃N |
| Formula Weight | 182.43 g/mol [4] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 6.0 - 10.0 |
| c (Å) | 12.0 - 18.0 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 800 - 1200 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.6 - 1.8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| R-factor | < 0.05 |
Molecular and Crystal Structure Analysis
The solved crystal structure would provide a wealth of information about the molecule's geometry and its packing in the solid state.
Molecular Geometry
The analysis would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. The pyridine ring is expected to be essentially planar.[3]
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by a combination of weaker interactions:
-
Halogen Bonding: Interactions between the electron-deficient region on a chlorine atom (the σ-hole) and a nucleophilic region, such as the nitrogen atom of an adjacent molecule.
-
π-π Stacking: Offset face-to-face or edge-to-face interactions between the aromatic pyridine rings of neighboring molecules.[3]
-
van der Waals Forces: Non-specific attractive and repulsive forces between molecules.
The following diagram illustrates the key steps in the experimental determination of a crystal structure.
Computational Approaches to Crystal Structure Prediction
In the absence of experimental data, or as a complementary technique, computational methods can be employed to predict the crystal structure of this compound.[5]
Conformational Analysis
The first step is to determine the most stable conformation of the isolated molecule using quantum mechanical methods, such as Density Functional Theory (DFT).[6] For a relatively rigid molecule like this compound, this is straightforward.
Crystal Packing Prediction
This is a more complex task that involves searching for the most thermodynamically stable crystal packing arrangements. This is typically done by:
-
Generating a large number of plausible crystal structures.
-
Calculating the lattice energy of each structure using force fields or more accurate quantum mechanical methods.
-
Ranking the structures by their predicted stability.
The following diagram illustrates the relationship between the molecular structure and its packing in the crystal lattice.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. The proposed experimental workflow, based on established crystallographic techniques, combined with computational prediction, offers a powerful dual approach to understanding the solid-state properties of this compound. The successful determination of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its behavior and facilitating its potential applications.
References
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- This compound | C5H2Cl3N | CID 21829168 - PubChem.
- Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate.
- High resolution X-ray and neutron diffraction studies on molecular complexes of chloranilic acid and lutidines - CrystEngComm (RSC Publishing).
- Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar.
- nitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular p-stack - IUCr Journals.
- This compound | CAS 55934-01-5 | Chemical-Suppliers.
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC - PubMed Central.
- Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies - ResearchGate.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate.
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed.
- Search - Access Structures - CCDC.
- Novel computational study on π-stacking to understand mechanistic interactions of Tryptanthrin analogues with DNA - PubMed.
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- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI.
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- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2,4,5-Trichloropyridine in Organic Solvents
Executive Summary
2,4,5-Trichloropyridine is a halogenated pyridine derivative whose utility as a chemical intermediate in pharmaceuticals and agrochemicals necessitates a thorough understanding of its physicochemical properties. Chief among these is its solubility, a critical parameter that governs reaction kinetics, purification strategies, and formulation efficacy. This technical guide provides a comprehensive analysis of the solubility of this compound. While extensive searches of scientific literature and chemical databases indicate a notable absence of specific quantitative solubility data, this document furnishes researchers with the foundational theory, predictive frameworks, and robust experimental protocols required to determine these values. We delve into the molecular characteristics dictating solubility, provide a qualitative assessment across solvent classes, and offer detailed, field-proven methodologies for precise quantitative measurement.
The Molecular Profile of this compound: A Structural-Solubility Analysis
Understanding the solubility of a compound begins with its molecular structure. This compound (C₅H₂Cl₃N) is a substituted aromatic heterocycle. Its solubility characteristics are a direct consequence of the interplay between the polar pyridine ring and the non-polar chloro substituents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity due to its lone pair of electrons, creating a dipole moment. This allows for potential dipole-dipole interactions with polar solvents.
-
Chloro Substituents: The three chlorine atoms are highly electronegative, withdrawing electron density from the ring and contributing to the molecule's overall polarity. However, they also increase the molecular weight (182.43 g/mol ) and surface area, enhancing van der Waals forces (specifically, London dispersion forces).[1]
-
Hydrogen Bonding: Unlike pyridine itself, this compound lacks hydrogen bond donors. It can act as a weak hydrogen bond acceptor via the nitrogen lone pair, but this interaction is sterically hindered and electronically diminished by the adjacent chlorine atoms.
This structural combination results in a molecule of moderate polarity. The principle of "like dissolves like" dictates that its solubility will be most favorable in solvents with similar polarity characteristics. It is predicted to have limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity and those capable of strong dispersion interactions.
Caption: Key intermolecular forces governing the solubility of this compound.
Qualitative Solubility Profile and Predictive Frameworks
In the absence of published quantitative data, a qualitative assessment based on chemical principles is necessary. The table below summarizes the predicted solubility of this compound in common organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane | Low to Moderate | Dominated by weak London dispersion forces. The polarity of the pyridine ring limits miscibility with purely non-polar solvents. |
| Polar Aprotic | Acetone, THF, Toluene | Good to High | These solvents have moderate polarity and can engage in dipole-dipole interactions without the competing hydrogen bonding of protic solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The molecule can act as a hydrogen bond acceptor, but the solvent's strong self-association via hydrogen bonding can hinder dissolution. |
| Chlorinated | Dichloromethane (DCM) | High | Similarities in structure (presence of C-Cl bonds) and polarity lead to favorable interactions. |
Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) framework is an invaluable tool.[2][3] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[3] While the specific HSP values for this compound are not published, they can be experimentally determined by testing the compound's solubility in a range of solvents with known HSP values. This allows for the calculation of a "solubility sphere" for the compound, providing a powerful predictive tool for identifying optimal solvents for any application.
Experimental Protocols for Quantitative Solubility Determination
The lack of published data necessitates empirical determination. The following protocols are robust, self-validating, and widely accepted in the field for generating accurate solubility data.
Protocol 1: Equilibrium Shake-Flask Method (Gravimetric Determination)
This method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution at equilibrium.[4][5][6]
Principle: An excess of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the mass of the solute in a known volume of the solution is determined gravimetrically.[7]
Step-by-Step Methodology:
-
Preparation: To a series of glass vials with PTFE-lined caps, add a precisely measured volume of the desired organic solvent (e.g., 5.00 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial. A visual excess of undissolved solid must be present to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or rotator (e.g., at 25 °C). Agitate the samples for a minimum of 24-48 hours. A longer time may be necessary to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. It is critical to avoid disturbing the solid material at the bottom. Filtering through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Gravimetric Analysis:
-
Tare a clean, dry, pre-weighed evaporating dish.
-
Dispense the extracted aliquot into the dish and record the total weight.
-
Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the compound's boiling point.
-
Once the solvent is fully evaporated, re-weigh the dish containing the solid residue. Continue drying until a constant weight is achieved.
-
-
Calculation:
-
Mass of Solute = (Final weight of dish + residue) - (Initial weight of dish)
-
Solubility (g/L) = (Mass of Solute in g) / (Volume of Aliquot in L)
-
Caption: Workflow for the Shake-Flask Gravimetric Solubility Determination Method.
Protocol 2: UV-Visible Spectrophotometry Method
This method is faster than the gravimetric approach and is suitable for high-throughput screening. It relies on the compound having a chromophore that absorbs light in the UV-Vis spectrum.
Principle: A saturated solution is prepared as in the shake-flask method. The solution is then diluted to a concentration that falls within the linear range of a previously established calibration curve, and its absorbance is measured. The concentration is determined using the Beer-Lambert law.
Step-by-Step Methodology:
-
Prepare a Saturated Solution: Follow steps 1-4 from the Gravimetric Method protocol.
-
Generate a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Create a series of dilutions from the stock solution to cover a range of concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration. The resulting linear regression will yield the equation y = mx + c, where 'm' is the extinction coefficient.
-
-
Sample Preparation and Measurement:
-
Carefully withdraw an aliquot of the clear supernatant from the saturated solution.
-
Dilute this aliquot with a known factor (e.g., 1:100 or 1:1000) using the same solvent to ensure the absorbance reading is within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Concentration of Diluted Sample (mol/L) = (Absorbance - y-intercept) / slope
-
Solubility (mol/L) = Concentration of Diluted Sample × Dilution Factor
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While published quantitative data on the solubility of this compound in organic solvents is scarce, a comprehensive understanding can be achieved through the application of fundamental chemical principles and rigorous experimental work. This guide establishes that this compound is a compound of moderate polarity, with its solubility being highest in polar aprotic and chlorinated solvents. For researchers requiring precise values for process development, formulation, or modeling, the detailed gravimetric and spectroscopic protocols provided herein offer a clear and reliable path to generating high-quality, application-specific data. Adherence to the outlined safety protocols is essential when handling this compound.
References
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Wikipedia. (n.d.). Hansen solubility parameter.
- National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Pharmaceutical Outsourcing. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality.
- PubChem. (n.d.). 2-Chloropyridine.
- ResearchGate. (2010, December 18). WHIM-3D-QSPR APPROACH FOR PREDICTING AQUEOUS SOLUBILITY OF CHLORINATED HYDROCARBONS.
- Park, K. (2000). Hansen Solubility Parameters.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
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Hazards and safety precautions for 2,4,5-Trichloropyridine
An In-depth Technical Guide to the Hazards and Safety Precautions for 2,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound is a chlorinated derivative of pyridine, presenting as a solid or semi-solid.[1] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules. While its utility is significant, the presence of three chlorine atoms on the pyridine ring imparts considerable reactivity and toxicity, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety precautions for its handling, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[3][4] |
Source: ECHA C&L Inventory[3]
Caption: A typical workflow for the safe handling of this compound.
-
Experimental Protocol: Weighing and Transferring
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Place an analytical balance inside the fume hood.
-
Tare a suitable weighing container.
-
Using a clean spatula, carefully transfer the desired amount of this compound to the container. Minimize the generation of dust.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed solid to the reaction vessel.
-
Immediately decontaminate the spatula and weighing container with a suitable solvent.
-
Section 4: Storage and Waste Management
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. [5][6]It should be stored away from incompatible materials such as strong oxidizing agents. [5][6]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [1][4]* Waste Disposal: All waste containing this compound must be treated as hazardous waste. [7] * Collect waste in a clearly labeled, sealed container.
-
Dispose of contaminated materials, including PPE, as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. [8]
-
Section 5: Emergency Response and First Aid
A clear and practiced emergency plan is essential.
Caption: Emergency response flowchart for a chemical incident.
-
Spill Response:
-
Evacuate non-essential personnel from the area. [9] 2. Wear appropriate PPE before attempting any cleanup. [10] 3. Control all sources of ignition. [9] 4. For small spills, use an absorbent material to contain the substance. [10] 5. Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. [6] 6. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact emergency services immediately.
-
-
First Aid Measures:
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [11][9]Do not use mouth-to-mouth resuscitation if the chemical was inhaled. [9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention. [5][11][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][11][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [11][9] |
Conclusion
This compound is a chemical that demands respect and careful handling. Its utility in scientific research and development is undeniable, but the potential hazards are significant. By understanding its toxicological and chemical properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is paramount in any laboratory setting.
References
- Collaborative for Health & Environment. (n.d.). 2,4,5-T.
- PubChem. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
- Government of Canada. (n.d.). Emergency Response.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards.
- PubChem. (n.d.). 2,4,5-Trichlorophenol.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
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- 2. healthandenvironment.org [healthandenvironment.org]
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An In-depth Technical Guide to the Discovery and History of Polychlorinated Pyridines
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Versatile Scaffold
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of modern chemistry. Its unique electronic properties and ability to serve as a building block have cemented its role in pharmaceuticals, agrochemicals, and materials science. The introduction of chlorine atoms to this scaffold dramatically alters its reactivity and physical properties, giving rise to the class of compounds known as polychlorinated pyridines. These molecules are not merely laboratory curiosities; they are critical industrial intermediates whose history is intertwined with the development of high-impact agricultural and pharmaceutical products.
This guide provides an in-depth exploration of the discovery and history of polychlorinated pyridines. We will traverse the early pioneering work of late 19th-century chemists, navigate the evolution of industrial synthesis from challenging liquid-phase reactions to efficient vapor-phase processes, and examine the toxicological and environmental considerations that accompany their use. By understanding the causality behind experimental choices and the self-validating nature of established protocols, researchers can gain a deeper appreciation for this vital class of compounds.
Chapter 1: The Dawn of Pyridine Chlorination: Discovery and Early History
The story of polychlorinated pyridines begins in the late 19th century, a period of fervent exploration in organic chemistry. Pyridine, first isolated from bone oil by Thomas Anderson in 1849, presented a new frontier for substitution chemistry.[1] Early attempts to functionalize the ring were often met with challenges due to its relative inertness compared to benzene.
The first significant forays into the chlorination of pyridine were documented by William James Sell and Frederick William Dootson at the University of Cambridge. Their series of papers, beginning in 1898, systematically detailed the reaction of pyridine with various chlorinating agents.[2][3][4][5] In one of their initial reports, they described the reaction of pyridine with phosphorus pentachloride in a sealed tube at high temperatures, a harsh but effective method of the era, which yielded a mixture of chlorinated products.[6] This early work laid the groundwork for understanding the substitution patterns and reactivity of the pyridine nucleus, establishing that direct chlorination was indeed possible, albeit challenging.
These foundational studies were crucial. They not only confirmed the structure of pyridine but also provided the first characterized examples of its chlorinated derivatives, opening the door for future synthetic and application-oriented research.
Caption: Early timeline of pyridine discovery and chlorination.
Chapter 2: The Evolution of Synthetic Methodologies
The industrial demand for polychlorinated pyridines, particularly as precursors for agrochemicals, catalyzed a rapid evolution in synthetic technology. The early, low-yielding batch processes gave way to more efficient and selective continuous methods, driven by the need for lower costs, higher purity, and greater safety.
Liquid-Phase Chlorination: The Foundational Industrial Approach
The initial scale-up of pyridine chlorination relied on liquid-phase reactions. These methods involved bubbling chlorine gas through liquid pyridine or a solution containing a pyridine derivative, often at elevated temperatures and sometimes under pressure.
Causality Behind the Method: Liquid-phase reactions were a logical starting point for industrial synthesis due to the relative simplicity of the required equipment (e.g., stirred tank reactors) compared to high-temperature vapor-phase systems. The goal was to produce key intermediates like 2-chloropyridine and 2,6-dichloropyridine.[7]
Challenges and Limitations:
-
Low Selectivity: Direct chlorination of the basic pyridine ring in the liquid phase often resulted in complex mixtures of mono-, di-, and trichlorinated isomers, which were difficult and costly to separate.
-
Tar Formation: The reaction conditions often promoted polymerization and the formation of tarry by-products, which fouled reactors and reduced yields.
-
Corrosion: The generation of large amounts of hydrogen chloride (HCl) created a highly corrosive environment, demanding specialized and expensive reactor materials.
-
Safety Concerns: Reactions could be highly exothermic, posing a risk of thermal runaway.
Vapor-Phase Chlorination: A Leap in Efficiency and Selectivity
To overcome the limitations of liquid-phase processes, chemical engineers developed high-temperature vapor-phase chlorination methods. This innovation marked a significant turning point in the industrial production of polychlorinated pyridines.
Causality Behind the Shift: The primary driver for developing vapor-phase methods was the need for higher selectivity and throughput, especially for producing highly chlorinated pyridines like 2,3,5,6-tetrachloropyridine and pentachloropyridine.[8][9] At high temperatures (typically 250-500°C), the free-radical chlorination mechanism proceeds more efficiently, and the continuous nature of the process allows for better control.[10]
Key Advantages:
-
Improved Selectivity: By carefully controlling reaction temperature, residence time, and reactant ratios, manufacturers could better target the desired degree of chlorination. Two-stage reactors, featuring a high-temperature initiation zone followed by a lower-temperature zone, were developed to optimize selectivity for specific products like 2-chloropyridine.[7][11]
-
Reduced Tar Formation: The short residence time of reactants in the hot zone minimized the formation of tars and polymeric by-products.[8]
-
Continuous Operation: Vapor-phase processes are well-suited for continuous manufacturing, leading to higher throughput and more consistent product quality compared to batch liquid-phase methods.
-
Catalyst Development: The use of solid catalysts (e.g., metal halides or oxides on supports like alumina or silica) in fixed-bed or fluidized-bed reactors further improved reaction rates and selectivity.[9][12]
The development of vapor-phase chlorination was a critical economic enabler. It allowed for the cost-effective production of key intermediates like 3,5,6-trichloro-2-pyridinol (TCP), the essential precursor to the blockbuster insecticide chlorpyrifos, which was introduced by Dow Chemical Company in 1965.[13] The affordability and efficacy of chlorpyrifos were directly linked to the efficiency of the underlying polychlorinated pyridine synthesis.[10][14]
Caption: Comparison of liquid-phase vs. vapor-phase chlorination.
Synthesis of Key Polychlorinated Pyridine Intermediates
The evolution of synthetic methods has enabled the targeted production of several commercially vital polychlorinated pyridines.
| Target Compound | Common Synthetic Route | Key Reaction Principle | Typical Yield | Primary Application | Reference |
| 2,6-Dichloropyridine | Vapor-phase chlorination of pyridine or 2-chloropyridine. | Free-radical substitution at elevated temperatures. | High | Intermediate for drugs and antifungals. | [7] |
| 2,3,5-Trichloropyridine | Reductive dechlorination of pentachloro- or tetrachloropyridine. | Selective removal of chlorine atoms using reagents like zinc. | Moderate | Precursor for herbicides. | [15] |
| 2,3,5,6-Tetrachloropyridine | Vapor-phase chlorination of lower chlorinated pyridines. | High-temperature, catalyzed free-radical substitution. | >90% | Precursor for 3,5,6-Trichloro-2-pyridinol (TCP) for chlorpyrifos. | [15] |
| Pentachloropyridine | Exhaustive vapor-phase chlorination of pyridine at high temperatures. | Complete substitution of all ring protons with chlorine. | >95% | Starting material for tetrachloropyridines and other derivatives. | [2] |
Chapter 3: Key Experimental Protocols
The following protocols are representative of established laboratory-scale syntheses, derived from principles outlined in patent literature and academic publications. They are designed to be self-validating, with clear steps and endpoints.
Protocol 3.1: Synthesis of 2,3,5,6-Tetrachloropyridine via Reductive Dechlorination of Pentachloropyridine
This protocol is based on the method of selective dechlorination using zinc, a common route to access the symmetrical tetrachloro isomer from the fully chlorinated starting material.[16]
Reaction: C₅Cl₅N + Zn → C₅HCl₄N + ZnCl₂
Materials:
-
Pentachloropyridine (1.0 mol, 251.3 g)
-
Zinc dust (1.1 gram-atoms, ~72 g)
-
Acetonitrile, anhydrous (1.5 L)
-
Ammonium chloride (catalytic amount, ~5 g)
Procedure:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with pentachloropyridine and acetonitrile. Stir the mixture until the solid is fully dissolved.
-
Catalyst and Reagent Addition: Add the catalytic amount of ammonium chloride to the solution. Then, add the zinc dust in portions over 15-20 minutes to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots. The reaction is typically complete within 4-6 hours, indicated by the consumption of pentachloropyridine.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove unreacted zinc and zinc salts.
-
Isolation: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 2,3,5,6-tetrachloropyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield white crystalline needles.
Causality and Validation: The use of zinc provides a controlled reduction, selectively removing the chlorine at the 4-position, which is the most reactive site for this type of reaction on pentachloropyridine.[5][17] The reaction's completion is validated by GC, ensuring that the starting material has been consumed before proceeding to isolation, thereby maximizing yield and purity.
Protocol 3.2: Synthesis of Pentachloropyridine via High-Temperature Vapor-Phase Chlorination
This protocol illustrates the principles of direct, exhaustive chlorination in the gas phase.
Reaction: C₅H₅N + 5Cl₂ → C₅Cl₅N + 5HCl
Materials:
-
Pyridine
-
Chlorine gas
-
Nitrogen gas (as a diluent)
-
Catalyst: Activated carbon-supported metal chloride (e.g., FeCl₃ or a mixture of CoCl₂, BaCl₂, and LaCl₃).[14]
Procedure:
-
Reactor Setup: A tubular fixed-bed reactor made of quartz or another corrosion-resistant material is packed with the catalyst. The reactor is placed inside a high-temperature tube furnace.
-
Vaporization: Liquid pyridine is vaporized by passing it through a heated zone (e.g., 150-300°C) with a co-current flow of nitrogen gas.
-
Reaction: The vaporized pyridine/nitrogen stream is mixed with chlorine gas before entering the heated reactor zone, which is maintained at 350-450°C. The molar ratio of chlorine to pyridine should be in large excess (e.g., >10:1) to ensure complete chlorination.[14]
-
Product Collection: The gas stream exiting the reactor is passed through a series of condensers. The first is a hot condenser to collect the high-boiling point pentachloropyridine as a solid, while allowing HCl and unreacted chlorine to pass through. Subsequent cold traps can be used to ensure full product capture.
-
Scrubbing: The remaining acidic gases (HCl, Cl₂) are passed through a caustic scrubber (e.g., NaOH solution) before venting.
-
Purification: The crude solid pentachloropyridine collected from the condenser is typically of high purity (>95%) and may be used directly or further purified by recrystallization.
Causality and Validation: The high temperature and large excess of chlorine drive the reaction to completion, ensuring exhaustive chlorination. The use of a diluent gas like nitrogen helps to control the reaction exotherm and residence time. The process is validated by in-line or off-line GC analysis of the product stream to confirm high conversion to pentachloropyridine and low levels of under-chlorinated by-products.
Caption: Workflow for continuous vapor-phase pentachloropyridine synthesis.
Chapter 4: Environmental and Toxicological Profile
The high stability that makes polychlorinated pyridines useful chemical intermediates also contributes to their environmental persistence. As with other organochlorine compounds, their fate and toxicity are of significant concern.
Environmental Fate and Persistence
The introduction of chlorine atoms onto the pyridine ring significantly retards its biodegradation.[7] While pyridine itself is readily degraded in soil and water by microorganisms, chloropyridines are substantially more resistant.[18]
-
Persistence: The environmental half-life of polychlorinated pyridines generally increases with the degree of chlorination. Highly chlorinated congeners, like tetrachloro- and pentachloropyridine, are considered persistent organic pollutants (POPs). They resist degradation by photolysis, hydrolysis, and microbial activity, allowing them to remain in soil and sediment for extended periods.[19][20]
-
Bioaccumulation: Due to their lipophilic (fat-soluble) nature, polychlorinated pyridines have the potential to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[19]
-
Degradation Pathways: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, where microorganisms sequentially remove chlorine atoms from the ring.[4] Aerobic degradation is much slower and often proceeds through hydroxylation pathways.[18] The photodegradation of 2-chloropyridine in water can lead to the formation of various intermediate products, some of which may exhibit transient genotoxicity.[6]
Toxicology
The toxicity of polychlorinated pyridines varies with the specific isomer and the degree of chlorination.
-
Acute Toxicity: Dichloropyridines, such as 2,3- and 2,6-isomers, are classified as toxic if swallowed and are known to cause significant skin and eye irritation.[18][21] Pentachloropyridine is also classified as harmful if swallowed and may cause allergic skin reactions or respiratory irritation.[2][17][22]
-
Chronic Toxicity: Long-term exposure to pentachloropyridine is a concern, with some studies suggesting potential impacts on the liver and kidneys.[2] It is also listed as a potential neurotoxin and occupational hepatotoxin.[17]
-
Carcinogenicity: Currently, most individual polychlorinated pyridines are not classified as known human carcinogens by major regulatory agencies like IARC or NTP. However, toxicological data for many specific isomers are limited.[22]
The primary route of occupational exposure is through inhalation of vapors or dust and through dermal contact. Therefore, proper handling procedures, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, are essential when working with these compounds.[18][21][22]
Chapter 5: Analytical Methodologies
Accurate detection and quantification of polychlorinated pyridines are essential for monitoring reaction progress, ensuring product purity, and assessing environmental contamination. The standard analytical technique for these compounds is Gas Chromatography (GC) coupled with a selective detector.
Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing polychlorinated pyridines due to its excellent separation capabilities and highly specific detection.
-
Separation (GC): A capillary column (e.g., TR-5MS, a 5% diphenyl / 95% dimethylpolysiloxane phase) is used to separate the different chlorinated isomers based on their boiling points and polarity. A programmed temperature ramp is employed to ensure good resolution of all components.[23]
-
Detection (MS): Mass spectrometry provides definitive identification. In full scan mode, it generates a mass spectrum that serves as a chemical fingerprint. For trace analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used, where the instrument is set to detect only specific mass fragments characteristic of the target analyte, dramatically increasing sensitivity and selectivity.[24]
Protocol 5.2: Analysis of Chlorinated Pyridines in Water Samples
This protocol provides a general framework for the trace analysis of chlorinated pyridines (such as chlorpyrifos and its pyridinol degradate) in water, which can be adapted for other polychlorinated pyridines.[19][25]
Materials:
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium chloride, baked at 450°C
-
Anhydrous sodium sulfate, baked at 450°C
-
Florisil cartridges for solid-phase extraction (SPE) cleanup
-
Hexane, pesticide residue grade
Procedure:
-
Sample Collection and Preservation: Collect a 1 L water sample in a clean glass bottle. Store at 4°C until extraction.
-
Liquid-Liquid Extraction (LLE): a. Transfer the 1 L sample to a 2 L separatory funnel. b. Add ~100 g of sodium chloride to salt out the organic analytes. c. Add 60 mL of DCM to the funnel, shake vigorously for 2 minutes, and allow the layers to separate. d. Drain the lower organic layer (DCM) into a flask. e. Repeat the extraction two more times with fresh 60 mL portions of DCM. Combine all DCM extracts.
-
Drying and Concentration: a. Pass the combined DCM extract through a column containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Cleanup (Florisil SPE): a. Condition a Florisil cartridge according to the manufacturer's instructions. b. Load the concentrated extract onto the cartridge. c. Elute interfering compounds with a non-polar solvent, then elute the target chlorinated pyridines with a solvent of appropriate polarity (e.g., diethyl ether/hexane mixtures).[25] d. Collect the analyte fraction and concentrate it to a final volume of 1.0 mL.
-
GC-MS Analysis: a. Inject 1 µL of the final extract into the GC-MS system. b. GC Conditions (Typical):
- Injector: Splitless mode, 250°C.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Oven Program: Start at 120°C, ramp at 5°C/min to 280°C, hold for 10 min.[23] c. MS Conditions: Use SIM or MRM mode, monitoring characteristic ions for each target polychlorinated pyridine.
Validation: The method is validated by analyzing fortified "spike" samples (clean water to which a known amount of the target analyte has been added) to determine recovery and precision. A calibration curve is generated using a series of external standards to ensure accurate quantification.
Conclusion
The history of polychlorinated pyridines is a compelling narrative of chemical innovation driven by industrial necessity. From the pioneering academic studies of the late 19th century to the development of sophisticated, high-throughput vapor-phase reactors, the synthesis of these compounds has been continuously refined to meet the demands of the agrochemical and pharmaceutical industries. This journey highlights the critical interplay between fundamental research, process engineering, and economic drivers.
For today's researchers, a thorough understanding of this history provides context for the chemical tools at their disposal. The established protocols for synthesis and analysis are the culmination of decades of optimization, designed for efficiency, safety, and reliability. As we continue to develop new applications for pyridine derivatives, the foundational knowledge of their chlorinated analogues—their synthesis, reactivity, and environmental impact—remains more relevant than ever.
References
- Sell, W. J., & Dootson, F. W. (1898). XLV.—The chlorine derivatives of pyridine. Part I. Journal of the Chemical Society, Transactions, 73, 432-441. [Link]
- Sell, W. J., & Dootson, F. W. (1898). LXXXII.—Chlorine derivatives of pyridine. Part II. Interaction of ammonia and pentachloropyridine. Constitution of glutazine. Journal of the Chemical Society, Transactions, 73, 777-784. [Link]
- Wikipedia. (2024). Pyridine. [Link]
- National Center for Biotechnology Information. (n.d.). Pentachloropyridine.
- Sell, W. J., & Dootson, F. W. (1900). XXIII.—The chlorine derivatives of pyridine. Part V. The constitution of citrazinic acid. Formation of 2 : 6-dichloropyridine and 2 : 6-diiodoisonicotinic acid. Journal of the Chemical Society, Transactions, 77, 233-239. [Link]
- ResearchGate. (n.d.). The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st.
- Google Patents. (n.d.). Process for producing 2,3,5,6-tetrachloropyridine. US4703123A.
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- Google Patents. (n.d.).
- International Journal of Current Microbiology and Applied Sciences. (2013).
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- ACTenviro. (2025).
- PubMed Central (PMC). (2020). Determination of CHLORPYRIFOS by GC/ECD in water and its sorption mechanism study in a RHODIC FERRALSOL. [Link]
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- PubMed. (2011).
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An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4,5-Trichloropyridine
Introduction
2,4,5-Trichloropyridine is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its utility is derived from the differential reactivity of its three chlorine atoms, which allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr). Understanding the electronic and steric factors that govern the reactivity at the C2, C4, and C5 positions is paramount for researchers aiming to design efficient and selective synthetic routes.
This technical guide provides an in-depth analysis of the reactivity hierarchy of the chlorine atoms in this compound. We will dissect the underlying mechanistic principles, explore the influence of various nucleophiles and reaction conditions, and provide field-proven experimental protocols to empower scientists in drug development and chemical research.
The Electronic Landscape: Why Pyridine Rings Favor Nucleophilic Attack
Unlike benzene, the pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[3][4][5] This nitrogen atom inductively withdraws electron density from the ring's carbon atoms, making them more electrophilic and thus susceptible to attack by nucleophiles.[4][5] This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).
Consequently, halogenated pyridines are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than their corresponding halobenzene counterparts.[5] The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[6] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.
Meisenheimer Complex Stability in this compound
The preferential substitution at the C2 and C4 positions of this compound is a direct consequence of the superior stability of the corresponding Meisenheimer intermediates. When a nucleophile attacks at C2 or C4, the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance. This provides substantial stabilization.
In contrast, attack at the C5 (β) position does not allow for resonance delocalization of the negative charge onto the nitrogen atom. The resulting Meisenheimer complex is significantly less stable, making substitution at this position kinetically and thermodynamically unfavorable under standard SNAr conditions.
Caption: Resonance stabilization of Meisenheimer intermediates.
The Reactivity Hierarchy: C4 > C2 >> C5
Based on the principles of intermediate stability, the generally accepted hierarchy for the reactivity of the chlorine atoms in this compound towards nucleophilic substitution is:
C4 (most reactive) > C2 (moderately reactive) >> C5 (least reactive)
-
The C4-Chloro Group: This position is highly activated, being para to the ring nitrogen. Nucleophilic attack at C4 leads to a well-stabilized Meisenheimer complex. For many common nucleophiles, this is the kinetically and thermodynamically favored site of substitution.[7]
-
The C2-Chloro Group: As an α-position, C2 is also strongly activated by the adjacent nitrogen.[8] While electronically activated, it can be subject to greater steric hindrance from the adjacent C3-H and the lone pair on the nitrogen, sometimes making it less accessible than C4. However, for certain reactions, such as halogen exchange (fluorination), the C2 position can be the most reactive.[9]
-
The C5-Chloro Group: Lacking direct resonance stabilization from the nitrogen, the C5 position is significantly deactivated. Substitution at this site is challenging and typically requires harsh reaction conditions or alternative chemistries like transition-metal-catalyzed cross-coupling reactions.
Controlling Regioselectivity
Achieving the desired regioselectivity is the primary challenge and opportunity when working with this compound. The outcome of a substitution reaction can be directed by carefully controlling several factors:
-
Nucleophile Choice: The size, hardness/softness, and basicity of the nucleophile can influence the site of attack. Sterically bulky nucleophiles will preferentially attack the less hindered C4 position.
-
Reaction Temperature: Lowering the reaction temperature often enhances kinetic control, which can improve selectivity for the most reactive site (typically C4).
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and THF are commonly employed to facilitate SNAr reactions.[10]
-
Stoichiometry: Using a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents) is crucial to favor mono-substitution and prevent subsequent reactions at the other activated chloro positions.[10]
Key Transformations and Experimental Insights
The differential reactivity of this compound allows for a wide range of functionalizations. Below, we summarize the outcomes with common classes of nucleophiles and provide representative protocols.
Summary of Regioselective Reactions
| Nucleophile Class | Typical Nucleophile | Preferred Position of Attack | Product Type | Key Considerations |
| Amines | R-NH₂, R₂NH | C4 | 2,5-Dichloro-4-aminopyridine | Excellent selectivity for C4 is common. A non-nucleophilic base is often required. |
| Alkoxides | RO⁻ (from ROH + Base) | C4 | 2,5-Dichloro-4-alkoxypyridine | Strong bases like NaH or K₂CO₃ are used to generate the alkoxide in situ. |
| Thiolates | RS⁻ (from RSH + Base) | C4 | 2,5-Dichloro-4-(alkylthio)pyridine | Thiolates are soft and potent nucleophiles; reactions often proceed smoothly at room temperature. |
| Halides (Halex) | F⁻ (from KF, CsF) | C2 | 2-Fluoro-3,5-dichloropyridine | Halogen exchange often favors the C2 position, especially in high-boiling polar aprotic solvents.[9] |
Experimental Workflow
A typical experimental workflow for performing a regioselective SNAr reaction on this compound involves careful control of anhydrous conditions to prevent hydrolysis side-products.
Caption: Standard workflow for nucleophilic aromatic substitution.
Protocol 1: Regioselective C4-Amination
This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine nucleophile, a foundational step in the synthesis of many bioactive molecules.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) to the stirred solution.
-
Add the amine nucleophile (1.1 equiv) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2,5-dichloropyridine derivative.
Protocol 2: Halogen Exchange (Fluorination) at C2
This protocol is adapted from procedures for related chloropyridines and illustrates the conditions often required for halogen exchange, which preferentially occurs at the C2 position.[9]
Materials:
-
This compound (1.0 equiv)
-
Spray-dried Potassium Fluoride (KF, 3.0-4.0 equiv)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv)
-
Anhydrous Sulfolane or N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for high-temperature anhydrous reactions
Procedure:
-
To an oven-dried flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 equiv), spray-dried potassium fluoride (3.0-4.0 equiv), and the phase-transfer catalyst (0.1 equiv).
-
Add anhydrous sulfolane or NMP as the solvent.
-
Heat the reaction mixture to 180-210 °C with vigorous stirring.[9] The high temperature is necessary to drive the substitution.
-
Maintain the reaction at this temperature for 10-20 hours, monitoring by GC-MS for the formation of the 2-fluoro product.
-
After cooling to room temperature, carefully dilute the reaction mixture with water and extract with a solvent like toluene or diethyl ether.
-
Wash the combined organic extracts with water to remove the solvent and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.
-
The crude product can be further purified by vacuum distillation or chromatography to isolate 2-fluoro-3,5-dichloropyridine.
Conclusion
The reactivity of this compound is a well-defined system governed by the powerful electron-withdrawing nature of the pyridine nitrogen. This activation leads to a clear and exploitable hierarchy of reactivity among the three chlorine substituents: C4 > C2 >> C5. By judiciously selecting nucleophiles and controlling reaction conditions, researchers can achieve high regioselectivity, enabling the synthesis of complex, functionalized pyridine derivatives. This guide provides the foundational knowledge and practical protocols to leverage this compound as a strategic building block in the development of novel chemical entities.
References
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- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Wikipedia. (n.d.). Pyridine.
- MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A.
- Justia Patents. (n.d.). Preparation of 2,3,5-trichloropyridine.
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- YouTube. (2019). nucleophilic aromatic substitutions.
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Commercial availability and suppliers of 2,4,5-Trichloropyridine
An In-depth Technical Guide to the Commercial Sourcing and Application of 2,4,5-Trichloropyridine
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 55934-01-5), a halogenated heterocyclic compound pertinent to advanced chemical synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document navigates the complexities of sourcing, supplier qualification, quality control, and safe handling of this reactive intermediate. We place a strong emphasis on distinguishing this compound from its common isomer, 2,3,5-Trichloropyridine, to ensure precision in research and development. This guide consolidates technical data with practical, field-proven insights to empower scientists in leveraging this building block for novel molecular design.
Introduction and Strategic Considerations
This compound is a substituted pyridine derivative whose utility lies in the strategic placement of its three chlorine atoms. These atoms serve as reactive sites for nucleophilic substitution, making the molecule a versatile building block for introducing the pyridyl moiety into more complex structures. While not as extensively documented in public literature as some of its isomers, its structural motif is of significant interest in the synthesis of agrochemicals and pharmaceuticals.[1][2]
A critical point of caution for any researcher is the frequent confusion between This compound (CAS: 55934-01-5) and its isomer, 2,3,5-Trichloropyridine (CAS: 16063-70-0) .[3] The latter is more widely cited in patents and literature, particularly as a precursor to herbicides and pesticides.[1][4] It is imperative to verify the CAS number with any supplier to ensure the correct regioisomer is procured for the intended synthetic pathway. This guide will focus exclusively on the 2,4,5-isomer while drawing contextual parallels where appropriate.
Commercial Availability and Supplier Qualification
Sourcing high-purity this compound is the foundational step for any research program. The compound is typically available from specialty chemical suppliers in research-grade quantities. Availability can range from grams to kilograms, though large-scale manufacturing is less common than for its 2,3,5-isomer.
Leading Commercial Suppliers & Typical Specifications
The following table summarizes prominent suppliers offering this compound. Specifications are based on publicly available data and should be confirmed with a Certificate of Analysis (CoA) upon inquiry.
| Supplier | CAS Number | Typical Purity | Product Code Example | Physical Form | Storage Conditions |
| Sigma-Aldrich (Merck) | 55934-01-5 | 95% | AMBH2D6F6B49 (via Ambeed) | Solid or Semi-Solid | Inert atmosphere, 2-8°C |
| BLD Pharmatech | 55934-01-5 | ≥95% | BD228466 | Not specified | Inert atmosphere, 2-8°C[5] |
| Ambeed, Inc. | 55934-01-5 | 95% | A287059 | Solid or Semi-Solid | Inert atmosphere, 2-8°C[6] |
| Manchester Organics | 55934-01-5 | 95% | H50677 | Not specified | Not specified[7] |
| Synchem | 55934-01-5 | 95% | ct010fp8 | Not specified | Not specified[8] |
| Capot Chemical Co., Ltd. | 55934-01-5 | Not specified | 22309 | Not specified | Not specified[6] |
Note: This list is not exhaustive, and availability may vary. Purity levels are typically determined by GC or HPLC.
Workflow for Supplier Selection and Qualification
Selecting a supplier involves more than comparing prices. For drug development and regulated industries, a robust qualification process is mandatory. The primary objective is to ensure consistent quality, reliable supply, and comprehensive documentation.
Caption: Generalized reactivity pathway for this compound.
This reactivity makes it a valuable precursor for creating libraries of substituted pyridines for screening in drug discovery and agrochemical development. For instance, reaction with amines, alcohols, or thiols can be used to generate diverse scaffolds.
Quality Control and Analytical Methodology
Verifying the identity, purity, and isomeric integrity of this compound is non-negotiable. The most significant risk is contamination with other trichloropyridine isomers, which can lead to unforeseen side products and complicate reaction analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high resolving power and ability to confirm molecular weight.
Experimental Protocol: GC-MS Analysis
This protocol describes a standard method for the quality control analysis of this compound.
Objective: To confirm the identity and determine the purity of a supplied batch of this compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC or GC-grade
-
2 mL GC vials with septa caps
-
Micropipettes
-
Vortex mixer
Instrumentation:
-
Gas Chromatograph (GC) equipped with a mass selective detector (MSD)
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) or similar.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Add 10.0 mL of DCM to the vial to create a ~1 mg/mL stock solution.
-
Cap the vial and vortex for 30 seconds until fully dissolved.
-
Perform a 1:100 dilution by transferring 100 µL of the stock solution into a GC vial and adding 900 µL of DCM. Cap and mix.
-
-
GC-MS Instrument Parameters:
-
Injector: Split mode (50:1), Temperature: 250°C, Injection Volume: 1 µL.
-
Carrier Gas: Helium, Constant Flow: 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 50-300 m/z.
-
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all integrated peaks, expressed as a percentage.
-
Confirm the identity by examining the mass spectrum of the main peak. The molecular ion [M]+• should be visible (m/z 181, 183, 185) with an isotopic pattern characteristic of three chlorine atoms (~9:9:3:1 ratio for M, M+2, M+4, M+6).
-
Check for minor peaks corresponding to other isomers. While they may have the same molecular weight, their retention times will differ.
-
QC Workflow Diagram
Caption: Standard quality control workflow for incoming chemical reagents.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Identification: Based on data for similar compounds, it is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. The GHS07 pictogram (exclamation mark) is applicable. * Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A flame-retardant lab coat
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended by most suppliers. [5]* Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate for creating novel molecular architectures. Its successful use hinges on careful sourcing, rigorous identity confirmation to avoid isomeric confusion, and strict adherence to safety protocols. By implementing the supplier qualification and quality control workflows detailed in this guide, researchers and drug development professionals can confidently integrate this building block into their synthetic programs, ensuring reproducibility and mitigating unforeseen experimental challenges.
References
- Google Search. (Time in Nagpur Division, IN). Retrieved January 8, 2026.
- Google Search. (Time in CN). Retrieved January 8, 2026.
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- Google Patents.CN112159349B - Synthetic method of 2,3,5-trichloropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD.The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis.
- PubChem.Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A.
- Semantic Scholar.Preparation method for 2,4,5-trichloropyrimidine compound.
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- PubMed Central.Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem.Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666.
- Agency for Toxic Substances and Disease Registry.ANALYTICAL METHODS.
- Shimadzu.Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
- Oriental Journal of Chemistry.Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd.
- Google Patents.US4111938A - Preparation of 2,3,5-trichloropyridine.
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Navigating the Thermal Landscape of 2,4,5-Trichloropyridine: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trichloropyridine is a halogenated aromatic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thermal stability is a critical parameter influencing its storage, handling, and reaction conditions, particularly during downstream processing where elevated temperatures may be employed. Understanding the thermal decomposition pathways and the nature of the resulting products is paramount for ensuring process safety, preventing the formation of hazardous byproducts, and maintaining product purity. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon data from analogous compounds and established principles of organic chemistry to elucidate its expected behavior under thermal stress. While specific experimental studies on the thermal decomposition of this compound are not extensively available in public literature, this guide constructs a robust theoretical framework based on the known reactivity of polychlorinated aromatic and heteroaromatic compounds.
Physicochemical Properties and Inherent Stability
This compound (C₅H₂Cl₃N) is a solid at room temperature with a molecular weight of 182.44 g/mol .[1][2] Its stability is largely dictated by the aromatic pyridine ring and the strong carbon-chlorine (C-Cl) bonds. The pyridine ring itself is a relatively stable heterocyclic system due to its aromaticity. The presence of three electron-withdrawing chlorine atoms on the ring is expected to influence its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.44 g/mol | [1] |
| Physical State | Solid | [3] |
| Purity | Typically ~95% | [2] |
Postulated Thermal Decomposition Mechanisms
In the absence of direct experimental studies, the thermal decomposition of this compound is anticipated to proceed through a series of complex reactions, primarily involving radical mechanisms. The initiation step is likely the homolytic cleavage of a C-Cl bond, which is generally the weakest bond in the molecule under thermal stress.
Initiation: C-Cl Bond Homolysis
The initial and rate-determining step in the thermal decomposition of many chlorinated aromatic compounds is the breaking of a carbon-chlorine bond to form a pyridyl radical and a chlorine radical. The energy required for this process is influenced by the position of the chlorine atom on the pyridine ring.
Caption: Initiation of thermal decomposition via C-Cl bond cleavage.
Propagation and Secondary Reactions
Once formed, the highly reactive chlorine and pyridyl radicals can participate in a cascade of propagation reactions:
-
Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from another this compound molecule, generating hydrogen chloride (HCl) and another trichloropyridyl radical.
-
Radical Recombination and Polymerization: Pyridyl radicals can recombine with each other, leading to the formation of higher molecular weight polychlorinated bipyridines and eventually, complex, polymeric, nitrogen-containing materials.
-
Dechlorination: The pyridyl radical can undergo further fragmentation, leading to the loss of additional chlorine atoms. Studies on the pyrolysis of other chlorinated hydrocarbons have shown that dechlorination is a significant pathway.[4]
Formation of Hazardous Byproducts
A critical consideration in the thermal decomposition of any chlorinated organic compound is the potential for the formation of highly toxic byproducts. A Safety Data Sheet for a related isomer, 2,3,5-trichloropyridine, indicates that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5] In the presence of oxygen, the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) is a possibility, although the specific precursors and conditions for their formation from this compound have not been documented. The pyrolysis of polychlorinated biphenyls (PCBs) is known to produce polychlorinated dibenzofurans (PCDFs).[6][7]
Caption: Experimental workflow for Evolved Gas Analysis (TGA-MS/FTIR).
Safety Considerations and Best Practices
Given the hazardous nature of the potential decomposition products, extreme caution must be exercised when heating this compound.
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to prevent inhalation of toxic gases.
-
Inert Atmosphere: To minimize the risk of forming highly toxic chlorinated dioxins and furans, thermal decomposition studies should be performed under an inert atmosphere.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Waste Disposal: All residues from thermal decomposition experiments should be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a scientifically sound understanding of its likely behavior can be inferred from the principles of organic chemistry and studies on analogous polychlorinated aromatic compounds. The primary decomposition pathway is expected to be initiated by C-Cl bond cleavage, leading to a cascade of radical reactions that produce hydrogen chloride, nitrogen oxides, and carbon oxides, along with a solid polymeric residue. The potential for the formation of highly toxic byproducts necessitates careful handling and the use of appropriate analytical techniques to fully characterize its thermal decomposition profile. Further experimental investigation using the methodologies outlined in this guide is crucial for a definitive understanding of the thermal stability and decomposition of this important chemical intermediate.
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Methodological & Application
Application Notes: The Strategic Use of Polychlorinated Pyridines in Agrochemical Synthesis
Abstract
Chlorinated pyridine heterocycles are foundational scaffolds in the synthesis of numerous high-value agrochemicals. Their unique electronic properties and the specific reactivity endowed by the number and position of chlorine substituents make them versatile intermediates for creating complex, biologically active molecules. This guide provides an in-depth analysis of the synthetic utility of trichloropyridines, with a specific focus on the applications of 2,4,5-trichloropyridine and a comparative examination of its more commercially prominent isomer, 2,3,5-trichloropyridine. We will elucidate the chemical principles behind their reactivity, provide detailed, field-proven protocols for key transformations, and present a workflow for the synthesis of major agrochemical classes, including fungicides and herbicides.
The Chemistry of Trichloropyridines: A Primer on Reactivity
The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. The addition of multiple electron-withdrawing chlorine atoms further depletes the ring of electron density, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This is the cornerstone of its utility in synthesis.
However, not all positions are equally reactive. The chlorine atoms at the 2- (or 6-) and 4-positions are significantly more activated towards nucleophilic attack than those at the 3- or 5-positions.[1] This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen, a stabilizing effect that is not possible for substitution at the 3- and 5-positions.[1] This principle of regioselectivity is critical for synthetic planning.
While 2,3,5-trichloropyridine is a key intermediate for a variety of herbicides and fungicides, the specific isomer This compound also serves as a valuable, albeit more specialized, building block.[2][3] Its reactivity pattern is dictated by the highly activated chlorine at the 4-position, followed by the chlorine at the 2-position.
Prominent Applications of 2,3,5-Trichloropyridine Isomers
To appreciate the nuanced role of this compound, it is instructive to first understand the applications of its isomer, 2,3,5-trichloropyridine. This isomer is a critical precursor in the synthesis of several major agrochemicals.[4] For instance, it can be converted to 3,5-dichloro-2-pyridinol, an important raw material for certain insecticides and the herbicide oxazapyr.[4] Furthermore, fluorination of 2,3,5-trichloropyridine yields 2,3-difluoro-5-chloropyridine, the basic raw material for the herbicide clodinafop-propargyl.[4][5]
The synthesis of 2,3,5-trichloropyridine itself can be achieved through various routes, including the chlorination of pyridine or lower chloropyridines, or the reaction of 3,5-dichloro-2-pyridone with phosgene.[5][6]
Synthetic Applications and Protocols for this compound Derivatives
The unique substitution pattern of this compound makes it a valuable precursor for creating novel fungicides and herbicides where a specific substitution pattern is required for biological activity. Research has shown that N-(2,4,5-trichlorophenyl) moieties, derived from related precursors, are effective active groups in compounds designed to control fungi like Botrytis cinerea.[7] This highlights the potential of the 2,4,5-trichloro substitution pattern in designing new agrochemicals.
Core Application: Building Blocks for Novel Fungicides
The 2,4,5-trichlorophenyl group has been identified as a potent pharmacophore in the development of novel fungicides. While not directly synthesized from this compound, the efficacy of related structures like 1-(2,4,5-trichlorophenyl)ethanone derivatives against Botrytis cinerea underscores the agrochemical potential of this specific chlorination pattern.[8] Similarly, triazole fungicides, which act by inhibiting the ergosterol biosynthesis pathway in fungi, can be synthesized from precursors like 2-chloro-1-(2,4,5-trichlorophenyl)ethanone.[9]
The logical workflow for utilizing such intermediates is outlined below.
Caption: Workflow for synthesizing a putative triazole fungicide.
Protocol: Synthesis of a Triazole Fungicide from a 2,4,5-Trichlorophenyl Precursor
This protocol describes the nucleophilic substitution reaction to form the final active compound from its chlorinated precursor, a common step in fungicide development.[9]
Objective: To synthesize 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Materials:
-
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 equiv)
-
1H-1,2,4-Triazole (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, 1H-1,2,4-Triazole, and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the triazole anion.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic salts (K₂CO₃ and KCl byproduct). Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: Dissolve the resulting crude product in ethyl acetate and wash sequentially with water and brine to remove any remaining DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[9]
-
Characterization: Further purification can be achieved by column chromatography or recrystallization. The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Data and Isomer Specifications
A clear understanding of the physical properties of different isomers is essential for process development, from designing reaction conditions to ensuring safety.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | 55934-01-5 | C₅H₂Cl₃N | 182.43 | Solid |
| 2,3,5-Trichloropyridine | 16063-70-0 | C₅H₂Cl₃N | 182.43 | White to off-white crystalline powder |
Conclusion
While 2,3,5-trichloropyridine and its derivatives are central to the synthesis of many widely-used agrochemicals, the this compound isomer and its related phenyl structures represent a valuable platform for the development of novel active ingredients.[2][7] The distinct reactivity of the chlorine atoms on the pyridine ring allows for precise molecular tailoring, enabling researchers to explore new chemical spaces in the quest for more effective and selective fungicides and herbicides. The protocols and workflows presented herein provide a robust framework for leveraging the unique chemistry of these powerful intermediates in agrochemical research and development.
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The Strategic Application of 2,4,5-Trichloropyridine in Pharmaceutical Manufacturing: Advanced Protocols and Methodologies
Abstract
This comprehensive technical guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical manufacturing. It provides an in-depth exploration of 2,4,5-trichloropyridine, a pivotal heterocyclic intermediate. This document elucidates the strategic importance of this building block, detailing its reactivity and application in the synthesis of complex active pharmaceutical ingredients (APIs). We present field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, this guide offers insights into the causality behind experimental choices, ensuring scientific integrity and enabling the development of robust and scalable synthetic routes.
Introduction: The Versatility of Polychlorinated Pyridines
In the landscape of modern medicinal chemistry, polychlorinated heterocyclic compounds are indispensable building blocks for the construction of novel therapeutic agents. Among these, this compound stands out as a highly versatile and reactive intermediate. Its pyridine core is a prevalent motif in a multitude of biologically active molecules, particularly in the realm of kinase inhibitors. The differential reactivity of the three chlorine atoms on the pyridine ring allows for sequential and regioselective functionalization, providing a powerful tool for the synthesis of complex molecular architectures.
The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity profile is the cornerstone of its utility in pharmaceutical synthesis, enabling the introduction of a wide array of substituents to modulate the pharmacological properties of the target molecule.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective utilization in a laboratory or manufacturing setting.
| Property | Value | Reference |
| CAS Number | 55934-01-5 | [1][2] |
| Molecular Formula | C₅H₂Cl₃N | [3] |
| Molecular Weight | 182.44 g/mol | [3] |
| Appearance | Solid or Semi-Solid or Liquid or Lump | [4] |
| Melting Point | 33-37 °C | [5] |
| Boiling Point | 212.5 °C at 760 mmHg | [5] |
| Density | 1.539 g/cm³ | [5] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
| Precautionary Statements | P261, P305+P351+P338 | [6] |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7][8] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[8]
Core Synthetic Methodologies: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. For a substrate like this compound, these reactions provide an efficient means to form carbon-carbon and carbon-nitrogen bonds, which are fundamental to the structure of many pharmaceuticals.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance.[9] In the context of this compound, this reaction enables the introduction of aryl and heteroaryl moieties, which are common features in many drug candidates. The regioselectivity of the coupling is a key consideration, with the C2 and C4 positions being more electronically deficient and thus more susceptible to oxidative addition by the palladium catalyst.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[3] This reaction allows for the coupling of amines with aryl halides, including the less reactive aryl chlorides like this compound. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10]
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general guideline for the amination of this compound. The choice of catalyst, ligand, and base may need to be optimized for specific amine coupling partners.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction by the careful addition of water.
-
Dilute with an organic solvent such as ethyl acetate and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Marketed Drugs
The synthetic utility of this compound is best illustrated through its application in the manufacturing of high-value pharmaceuticals. Below are examples of its role in the synthesis of kinase inhibitors.
Synthesis of a Bosutinib Analogue Precursor
Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[9] While the direct synthesis of Bosutinib involves 2,4-dichloro-5-methoxyaniline, the principles of regioselective substitution on a polychlorinated aromatic ring are analogous and highlight the utility of precursors like this compound. The following is a representative reaction demonstrating the selective displacement of the chlorine atoms.
Caption: Synthetic approach to a Bosutinib analogue.
Synthesis of a Nevirapine Precursor
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[12] The synthesis of nevirapine involves the coupling of two substituted pyridine rings. One of the key starting materials is 2-chloro-3-amino-4-picoline, and the other can be derived from a functionalized nicotinic acid. While not a direct use of this compound, the chemistry involved in the coupling of substituted pyridines is highly relevant. A hypothetical route to a nevirapine precursor could involve the initial functionalization of this compound.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic and regioselective introduction of various functional groups. The detailed protocols provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this versatile building block. A thorough understanding of the principles outlined herein will facilitate the development of efficient, robust, and scalable synthetic routes to novel and existing active pharmaceutical ingredients.
References
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- Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery. (2011). ACS Medicinal Chemistry Letters, 2(10), 773-777.
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- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
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- Nevirapine Batch Transfer Document. (n.d.).
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- Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. (2022). Journal of Medicinal Chemistry, 65(10), 7246-7267.
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Application Notes and Protocols: Synthetic Routes to Herbicides Using 2,4,5-Trichloropyridine and its Isomers
Introduction
The chloropyridine scaffold is a cornerstone in the agrochemical industry, serving as a versatile precursor for a multitude of high-value herbicides. Among these, 2,4,5-trichloropyridine and its isomers are pivotal intermediates in the synthesis of several commercially significant herbicides that play a crucial role in modern agriculture for broadleaf weed control. The strategic placement of chlorine atoms on the pyridine ring imparts unique reactivity, allowing for selective functionalization to produce complex active ingredients.
This technical guide provides an in-depth exploration of the synthetic pathways to prominent herbicides derived from trichloropyridine precursors, with a primary focus on Picloram, Clopyralid, and Triclopyr. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the underlying chemical principles, offers detailed step-by-step protocols, and discusses the rationale behind key experimental choices. By grounding these protocols in authoritative literature, this guide aims to be a trusted resource for the synthesis and investigation of these vital agricultural compounds.
Synthesis of Key Trichloropyridine Intermediates
The journey to these potent herbicides often begins with the synthesis of the core trichloropyridine structure. The specific isomer of trichloropyridine used is critical and dictates the final herbicide product.
Synthesis of 2,3,5-Trichloropyridine
2,3,5-Trichloropyridine is a key intermediate for various pesticides. A common synthetic approach involves the reaction of 2-chloropyridine.
Protocol 1: Synthesis of 2,3,5-Trichloropyridine from 2-Chloropyridine [1]
This method involves a three-step process starting with the hydrolysis or alcoholysis of 2-chloropyridine, followed by chlorination to introduce chlorine atoms at the 3 and 5 positions, and a final chlorination step to yield 2,3,5-trichloropyridine.[1]
-
Step 1: Synthesis of 2-alkoxypyridine. In a reaction vessel, 2-chloropyridine is reacted with an alcohol (e.g., methanol or ethanol) or water in the presence of a base catalyst under heating or reflux conditions to produce the corresponding 2-alkoxypyridine.[1] The choice of alcohol will determine the alkoxy group in the intermediate.
-
Step 2: Synthesis of 3,5-dichloro-2-alkoxypyridine. The 2-alkoxypyridine intermediate is then reacted with a chlorinating agent in the presence of a base to selectively chlorinate the 3 and 5 positions of the pyridine ring.[1]
-
Step 3: Synthesis of 2,3,5-trichloropyridine. The final step involves the chlorination of 3,5-dichloro-2-alkoxypyridine to replace the alkoxy group with a chlorine atom, yielding 2,3,5-trichloropyridine.[1] Suitable chlorinating agents for this step include phosphorus oxychloride, thionyl chloride, or oxalyl chloride, with the reaction typically carried out at temperatures between 50-80 °C.[1]
Causality of Experimental Choices:
-
The initial conversion of 2-chloropyridine to a 2-alkoxypyridine activates the pyridine ring for subsequent electrophilic chlorination at the 3 and 5 positions, which are electronically favored for substitution.
-
The final chlorination step to replace the alkoxy group is a nucleophilic substitution reaction, driven by the formation of a stable leaving group. The choice of a strong chlorinating agent ensures high conversion.
Synthesis of 3,5,6-Trichloro-2-pyridinol
3,5,6-Trichloro-2-pyridinol is a crucial precursor for the herbicide Triclopyr. It is commonly synthesized from 2,3,5,6-tetrachloropyridine through selective hydrolysis.
Protocol 2: Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine [2]
This protocol details the selective hydrolysis of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloro-2-pyridinol.
-
Reaction Setup: To a three-necked flask, add 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water.[2]
-
Hydrolysis: Heat the mixture to 95°C with stirring. Slowly add 39.53 g (0.60 mol, 85% purity) of potassium hydroxide, adjusting the pH of the reaction solution to 9.5-10. Maintain stirring at this temperature for 30 minutes.[2]
-
Phase Transfer Catalysis: Filter the hot reaction mixture to remove insoluble impurities. Transfer the filtrate to a 500 mL autoclave and add 0.18 g of potassium hydroxide and a phase transfer catalyst such as benzyltrimethylammonium chloride.[2]
-
Reaction Completion: Seal the autoclave, stir the mixture, and heat to 120°C for 4 hours.[2]
-
Work-up and Isolation: Cool the reaction to 25°C and adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution. Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-2(1H)-one as a white powdery product.[2]
Causality of Experimental Choices:
-
The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous hydroxide and the organic tetrachloropyridine, enhancing the reaction rate.
-
Controlling the pH is important to ensure selective hydrolysis at the 2-position of the pyridine ring.
-
The final acidification precipitates the product as the more stable pyridinol tautomer.
Synthetic Route to Picloram
Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a systemic herbicide effective against broadleaf weeds.[3][4] Its synthesis often starts from α-picoline, which undergoes a series of chlorination, amination, and hydrolysis steps.[3] An alternative industrial synthesis begins with methyl 3,4,5,6-tetrachloropicolinate.
Synthetic Pathway for Picloram
Caption: Synthesis of Picloram from a tetrachloropicolinate precursor.
Protocol 3: Synthesis of Picloram from Methyl 3,4,5,6-tetrachloropicolinate [5]
This protocol outlines the amination and subsequent hydrolysis of methyl 3,4,5,6-tetrachloropicolinate to yield Picloram.
-
Ammonolysis Reaction: In a 2L autoclave, combine 281 g of methyl 3,4,5,6-tetrachloropicolinate (97.9% purity), 1200 g of methanol, and 50 ml of water. Seal the autoclave and, while maintaining the temperature at 20°C with stirring, slowly introduce 170 g of ammonia gas. Heat the autoclave to 120-130°C and maintain the reaction for 8 hours. Monitor the reaction by HPLC until the starting material is consumed (less than 1% remaining).[5]
-
Post-reaction Work-up: After cooling, transfer the reaction mixture to a distillation flask and remove the solvent under normal pressure. Add 200 ml of water and continue distillation until the liquid temperature reaches 98-100°C.[5]
-
Acidification and Isolation: Cool the remaining solution and add industrial hydrochloric acid (36%) dropwise until the pH reaches 1-2. Heat the mixture to 50-60°C for 2 hours to promote crystallization. Cool to below 30°C, filter the precipitate, rinse with 100 mL of water, and dry to obtain Picloram.[5]
| Parameter | Value | Reference |
| Starting Material | Methyl 3,4,5,6-tetrachloropicolinate | [5] |
| Reagents | Ammonia, Methanol, Water, HCl | [5] |
| Reaction Temperature | 120-130°C | [5] |
| Reaction Time | 8 hours | [5] |
| Yield | 95.5% | [5] |
| Purity | 98.2% | [5] |
Causality of Experimental Choices:
-
The ammonolysis reaction is a nucleophilic aromatic substitution where ammonia displaces a chlorine atom, typically at the 4-position due to electronic activation by the other ring substituents.
-
The reaction is carried out in an autoclave to handle the pressure generated by ammonia gas at elevated temperatures, which are necessary to drive the reaction to completion.
-
Acidification is performed to protonate the carboxylate and amino groups, leading to the precipitation of the final product, Picloram, from the aqueous solution.
Synthetic Route to Clopyralid
Clopyralid (3,6-dichloropyridine-2-carboxylic acid) is another important herbicide in the picolinic acid family, primarily used for controlling broadleaf weeds.[6] There are several commercial routes to Clopyralid, one of which involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[7] Another route starts from 2-cyanopyridine.[8]
Synthetic Pathway for Clopyralid
Caption: Electrochemical synthesis of Clopyralid.
Protocol 4: General Procedure for Clopyralid Synthesis via Electrochemical Reduction [7]
While detailed industrial protocols are proprietary, the general principle involves the selective removal of chlorine atoms from the 4 and 5 positions of 3,4,5,6-tetrachloropicolinic acid.
-
Electrolysis Setup: The electrolysis is carried out in a suitable electrochemical cell with appropriate electrodes. The 3,4,5,6-tetrachloropicolinic acid is dissolved in a suitable electrolyte solution.
-
Reduction: A controlled potential is applied to the cathode to initiate the reduction of the carbon-chlorine bonds. The reaction conditions, including current density, temperature, and pH, are carefully controlled to achieve high selectivity for the desired product, Clopyralid.
-
Isolation: After the reaction is complete, the Clopyralid is isolated from the electrolyte solution, which may involve extraction and crystallization.
Causality of Experimental Choices:
-
Electrochemical reduction offers a greener alternative to traditional chemical reducing agents, as it uses electrons as the "reagent," minimizing waste.
-
The selectivity of the reduction is highly dependent on the electrode material and the applied potential, allowing for precise control over the final product.
Synthetic Route to Triclopyr
Triclopyr ([(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid) is a selective systemic herbicide used to control woody plants and broadleaf weeds.[9] The most common synthesis starts from 3,5,6-trichloro-2-pyridinol.
Synthetic Pathway for Triclopyr
Sources
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- 2. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Picloram synthesis - chemicalbook [chemicalbook.com]
- 6. US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. CN100579964C - A kind of production method of herbicide clopyralid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the 2,4,5-Trichloropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridine Scaffold in Modern Chemistry
The pyridine ring is a foundational heterocyclic motif in medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a versatile scaffold for the development of novel therapeutic agents.[3][4] Substituted pyridines, such as 2,4,5-trichloropyridine, are valuable intermediates, offering multiple reactive sites for the introduction of diverse functional groups to fine-tune the biological activity, solubility, and other pharmacokinetic properties of a molecule.[1] This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring, a key transformation for the synthesis of complex, polysubstituted pyridine derivatives.
Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on this compound
The reactivity of the this compound ring towards nucleophiles is governed by the electron-withdrawing nature of the ring nitrogen, which activates the positions ortho (C2) and para (C4) to it for nucleophilic attack.[2][5] The chlorine atom at the C5 position, being meta to the nitrogen, is significantly less reactive. The generally accepted mechanism for SNAr is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
The regioselectivity of the first substitution on the this compound ring is dictated by the relative stability of the possible Meisenheimer complexes formed upon nucleophilic attack at the C2, C4, or C5 positions.
-
Attack at C4 (para to Nitrogen): Nucleophilic attack at the C4 position is generally the most favored. The negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, leading to a highly stabilized intermediate.
-
Attack at C2 (ortho to Nitrogen): Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogen, resulting in a stabilized intermediate. However, steric hindrance from the adjacent nitrogen atom and the chlorine at C5 can make this position slightly less accessible than C4 for bulky nucleophiles.
-
Attack at C5 (meta to Nitrogen): Nucleophilic attack at the C5 position does not allow for direct delocalization of the negative charge onto the ring nitrogen. Consequently, the Meisenheimer complex formed is significantly less stable, and substitution at this position is kinetically and thermodynamically disfavored under typical SNAr conditions.
Therefore, the expected order of reactivity for monosubstitution on the this compound ring is C4 > C2 >> C5 .
Caption: Regioselectivity of nucleophilic attack on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with common nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions, such as hydrolysis.[7]
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes the synthesis of 4-amino-2,5-dichloropyridine derivatives. The reaction generally proceeds with high regioselectivity at the C4 position.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, morpholine, benzylamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine (1.1 eq.) and the non-nucleophilic base (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1 for typical conditions). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2,5-dichloropyridine derivative.
Caption: Experimental workflow for the amination of this compound.
Protocol 2: Alkoxylation with an Alcohol
This protocol details the synthesis of 4-alkoxy-2,5-dichloropyridine derivatives. A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq.) and anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and carefully add the strong base (1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Thiolation with a Thiol
This protocol outlines the synthesis of 4-thioether-2,5-dichloropyridine derivatives. A base is used to generate the thiolate anion, which is a potent nucleophile.[8]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.), the base (1.2 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the monosubstitution of this compound. Note that reaction times and temperatures may need to be optimized for specific substrates.
| Nucleophile | Reagent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Product |
| Pyrrolidine | 1.1 | Et₃N (1.2) | DMF | 25-80 | 2-12 | 4-(Pyrrolidin-1-yl)-2,5-dichloropyridine |
| Morpholine | 1.1 | DIPEA (1.2) | ACN | 50-80 | 4-16 | 4-(Morpholin-4-yl)-2,5-dichloropyridine |
| Sodium Methoxide | 1.1 | - | Methanol | Reflux | 6-24 | 4-Methoxy-2,5-dichloropyridine |
| Benzyl Alcohol | 1.1 | NaH (1.1) | THF | 25-60 | 8-24 | 4-(Benzyloxy)-2,5-dichloropyridine |
| Thiophenol | 1.1 | K₂CO₃ (1.2) | DMF | 25 | 1-4 | 4-(Phenylthio)-2,5-dichloropyridine |
Conclusion
Nucleophilic aromatic substitution on this compound is a powerful tool for the synthesis of functionalized pyridine derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve selective monosubstitution at the C4 position with a variety of nucleophiles. The protocols provided in this guide offer a solid foundation for the development of novel compounds for applications in drug discovery and materials science.
References
- Vertex AI Search.
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Benchchem. Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- InChI. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Benchchem.
- Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
Sources
- 1. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 2,4,5-Trichloropyridine as a Scaffold for the Synthesis of Novel Heterocyclic Architectures
Abstract
This technical guide provides an in-depth exploration of 2,4,5-trichloropyridine as a highly versatile and strategic starting material for the synthesis of novel and complex heterocycles. We move beyond simple procedural lists to explain the underlying principles of reactivity and regioselectivity that make this building block exceptionally valuable for researchers in medicinal chemistry and drug development. Detailed, field-tested protocols for key transformations—including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and subsequent annulation strategies—are provided. The guide is designed to empower researchers to leverage the unique chemical properties of this compound for the creation of diverse molecular libraries and targeted therapeutic agents.
The Strategic Value of this compound
This compound is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, from pharmaceuticals to advanced agrochemicals.[1][2] Its utility stems from the three chlorine atoms, which act as versatile leaving groups that can be selectively displaced to introduce a wide range of functional groups. This capacity for controlled, stepwise functionalization is crucial for building molecular complexity.
The core principle governing its application is the inherent regioselectivity of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom renders the C2 and C4 positions (ortho and para, respectively) significantly more electron-deficient than the C3 and C5 positions. Consequently, these C2 and C4 positions are highly activated towards nucleophilic attack. While a definitive and universal order of reactivity can be influenced by the specific nucleophile and reaction conditions, a general hierarchy is observed. This differential reactivity allows for a programmed, sequential synthesis strategy, where different functionalities can be installed at specific positions on the pyridine core.
Caption: Regioselectivity of this compound.
Foundational Transformations: Nucleophilic Aromatic Substitution (SNAr)
The most direct method for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism where the aromaticity of the ring is temporarily disrupted.[3] The choice of nucleophile, solvent, and base is critical for controlling the outcome and achieving high yields of the desired mono-substituted product.
Protocol 1: Regioselective Mono-Amination at C4
This protocol details the selective substitution of the C4 chlorine with a secondary amine, a common first step in building more complex molecules.
Rationale: The C4 position is often the most electrophilic, leading to preferential attack by the nucleophile. Using a slight excess of the amine and carefully controlling the temperature minimizes di-substitution. A non-nucleophilic base is used to deprotonate the amine without competing in the substitution.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Pyrrolidine) (1.1 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Nucleophile Preparation: In a separate flask, dissolve the amine (1.1 eq) in anhydrous THF. Cool the solution to -20 °C.
-
Deprotonation: Slowly add LiHMDS (1.1 eq) to the cooled amine solution. Stir for 15 minutes at -20 °C to pre-form the lithium amide.
-
Reaction Execution: Transfer the cold lithium amide solution to the flask containing the this compound via cannula.
-
Monitoring: Stir the reaction at the set temperature (e.g., -20 °C to 0 °C) and monitor its progress by TLC or LC-MS.[1][4]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Troubleshooting SNAr Reactions
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reactivity of the nucleophile. 2. Low reaction temperature or short duration. | 1. Use a stronger base for deprotonation. 2. Gradually increase reaction temperature and/or time while monitoring by TLC. |
| Formation of Hydrolysis Byproduct | Presence of water in reagents or solvent. | 1. Use rigorously dried solvents and reagents. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[4] |
| Mixture of Mono-, Di-, and Tri-substituted Products | 1. Reaction temperature is too high or time is too long. 2. Excess nucleophile used. | 1. Reduce reaction temperature and monitor closely to quench upon consumption of starting material. 2. Use a stoichiometric amount (1.0-1.1 eq) of the nucleophile. 3. Employ slow addition of the nucleophile to the substrate solution.[4] |
Advanced C-C and C-N Bond Formation: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl, heteroaryl, alkynyl, and substituted amine moieties, which are prevalent in modern pharmaceuticals.[5][6]
Caption: Key Cross-Coupling Reactions of this compound.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: This reaction is a robust method for creating carbon-carbon bonds. The choice of palladium catalyst, ligand, and base is crucial for an efficient catalytic cycle. Aqueous potassium carbonate is a common, effective base.[5]
Procedure:
-
Setup: To a pressure tube, add this compound (or a mono-substituted derivative) (1.0 eq), the arylboronic acid (1.1 eq), and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%).
-
Solvents & Base: Add dioxane as the solvent, followed by a 2 M aqueous solution of potassium carbonate (K₂CO₃).
-
Reaction: Degas the mixture with argon for 10-15 minutes. Seal the tube and heat the mixture to 60-80 °C for 2-8 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.[5]
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
Rationale: This protocol introduces an alkyne group, a versatile handle for further chemistry (e.g., click chemistry, reductions). The reaction relies on a dual catalytic system of palladium and copper(I).[7]
Procedure:
-
Setup: To a degassed solution of the chloropyridine substrate (1.1 eq) in a mixture of THF and Triethylamine (Et₃N) (2:1 ratio), add Pd(PPh₃)₄ (0.15 eq) and Copper(I) iodide (CuI) (0.3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Workup & Purification: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography to yield the alkynyl-pyridine product.[7]
Synthesis of Fused Heterocycles: Building Pyrido[2,3-d]pyrimidines
A primary application of functionalized pyridines is their use as platforms to construct fused heterocyclic systems, which are privileged scaffolds in drug discovery.[8][9] Pyrido[2,3-d]pyrimidines, analogues of purines, are of particular interest as kinase inhibitors.[8][10] The general strategy involves introducing an amino group onto the pyridine core, followed by cyclization to build the adjacent pyrimidine ring.[11]
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Protocol 4: Two-Step Synthesis of a Dichloropyrido[2,3-d]pyrimidine
This protocol provides a representative pathway from this compound to a core fused heterocycle.
Step A: Synthesis of 2,5-Dichloro-4-aminopyridine
-
Follow the general procedure outlined in Protocol 1 , using a protected ammonia source or an appropriate primary amine as the nucleophile to selectively functionalize the C4 position. Careful optimization of conditions is required to favor mono-substitution.
Step B: Cyclization to form the Pyrido[2,3-d]pyrimidine Core Rationale: This step builds the pyrimidine ring onto the aminopyridine intermediate. Refluxing with formamide serves as a source for the two carbons and one nitrogen needed to complete the six-membered ring.[10]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the 2,5-dichloro-4-aminopyridine intermediate (1.0 eq) and formamide (used as both reagent and solvent, ~20 mL per gram of substrate).
-
Reaction: Heat the mixture to reflux (approx. 190-210 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water and then cold ethanol, and dry under vacuum to afford the dichloropyrido[2,3-d]pyrimidine product.[10] This product retains chlorine atoms at key positions, allowing for further diversification via cross-coupling or SNAr reactions.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design and synthesis of novel heterocyclic compounds. By understanding and exploiting the principles of regioselective substitution and the power of modern synthetic methods, researchers can efficiently generate diverse libraries of molecules. The protocols and insights provided herein serve as a robust foundation for professionals in drug discovery and materials science to unlock the vast potential of this versatile building block.
References
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. Benchchem.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Benchchem.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
- Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. Benchchem.
- Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry.
- Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. Benchchem.
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.
- The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- nucleophilic aromatic substitutions. YouTube.
- Advances in Cross-Coupling Reactions. MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
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- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Topic: Experimental Procedure for the Chlorination of Pyridine to 2,4,5-Trichloropyridine
An Application Note on the Synthesis of Polychlorinated Pyridines
Introduction: The Significance and Synthetic Challenges of Polychlorinated Pyridines
Polychlorinated pyridines are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Among these, 2,4,5-trichloropyridine is a valuable building block. However, the synthesis of specific trichloropyridine isomers via direct chlorination of the parent pyridine ring is a significant chemical challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[2] Consequently, forcing conditions such as high temperatures are required, which often leads to a lack of regioselectivity and the formation of complex mixtures of mono-, di-, and polychlorinated isomers, including pentachloropyridine.[3][4]
This application note provides a comprehensive guide for researchers, outlining the fundamental principles and a representative experimental protocol for the high-temperature, gas-phase chlorination of pyridine. It will address the inherent challenges of this transformation, focusing on the procedural steps required to generate a mixture of chlorinated pyridines and the subsequent considerations for isolating specific isomers. We will also delve into the critical safety protocols required when handling the hazardous materials involved in this process.
Synthetic Strategies and Mechanistic Considerations
The direct chlorination of pyridine is typically a free-radical substitution reaction, especially at the high temperatures required to overcome the deactivated nature of the ring.[2] The reaction proceeds by introducing chlorine gas to vaporized pyridine in a heated reaction zone.
-
Initiation: At high temperatures (350-500°C), chlorine molecules (Cl₂) can dissociate into highly reactive chlorine radicals (Cl•).
-
Propagation: These radicals attack the pyridine ring, abstracting a hydrogen atom to form HCl and a pyridyl radical. This radical then reacts with another molecule of Cl₂ to form a chloropyridine and a new chlorine radical, continuing the chain reaction.
-
Termination: The reaction ceases when radicals combine.
The regioselectivity of this radical substitution is less defined than in ionic electrophilic substitutions. Substitution tends to occur at multiple positions, and as the pyridine becomes more chlorinated, its reactivity changes, leading to a statistical distribution of products that is highly dependent on reaction temperature, residence time, and the molar ratio of chlorine to pyridine.[5] Industrial processes often utilize multi-stage reactors with different temperature zones to optimize for certain products, such as 2-chloropyridine or 2,6-dichloropyridine, which are common initial products.[3][5] Achieving a high yield of a specific asymmetric isomer like this compound via this direct method is exceptionally difficult, and alternative multi-step syntheses are often employed for higher selectivity.[6][7][8]
Illustrative Protocol: High-Temperature Gas-Phase Chlorination of Pyridine
The following protocol is a representative procedure for the non-selective polychlorination of pyridine, intended to produce a mixture of chlorinated derivatives. It is imperative that this procedure is performed only by trained personnel in a specialized laboratory equipped to handle highly corrosive and toxic gases at high temperatures.
Reagents and Materials
| Reagent/Material | Grade | CAS Number | Supplier Example |
| Pyridine | Anhydrous, ≥99.8% | 110-86-1 | Sigma-Aldrich |
| Chlorine Gas (Cl₂) | ≥99.5% | 7782-50-5 | Airgas |
| Nitrogen Gas (N₂) | High Purity, ≥99.99% | 7727-37-9 | Airgas |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | 1310-73-2 | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | 75-09-2 | VWR |
Equipment
-
High-temperature tube furnace reactor system capable of reaching at least 500°C. The tube should be made of a corrosion-resistant material like quartz or a nickel alloy.
-
Syringe pump for controlled liquid feed of pyridine.
-
Mass flow controllers for precise metering of chlorine and nitrogen gas.
-
Heated evaporator/mixing zone to vaporize pyridine and mix with gases before entering the reactor.
-
Condenser system cooled with a chiller to collect the crude product.
-
Scrubber system containing a concentrated sodium hydroxide solution to neutralize unreacted chlorine and the HCl byproduct.
-
Standard laboratory glassware for work-up and purification.
-
Fractional distillation apparatus or preparative gas chromatography (Prep-GC) system for isomer separation.
Experimental Workflow Diagram
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
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- 5. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
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- 8. patents.justia.com [patents.justia.com]
The Potential of 2,4,5-Trichloropyridine in Advanced Dye and Pigment Synthesis: A Hypothetical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unexplored Potential in Chromophore Development
2,4,5-Trichloropyridine is a halogenated heterocyclic compound with a unique substitution pattern that suggests its potential as a versatile precursor in the synthesis of novel dyes and pigments. While direct, extensive literature on its application in this field is nascent, the reactivity of its chlorine substituents, particularly their susceptibility to nucleophilic substitution, presents a compelling case for its use in constructing complex chromophoric systems. The strategic placement of the chlorine atoms on the pyridine ring allows for tailored modifications, potentially leading to the development of dyes with unique spectral properties, enhanced stability, and specific affinities for various substrates. This document outlines a hypothetical framework for the application of this compound in dye and pigment production, drawing parallels from the well-established chemistry of similar polychlorinated heteroaromatic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its proposed application in dye synthesis.
| Property | Value | Source |
| CAS Number | 55934-01-5 | [1][2][3] |
| Molecular Formula | C₅H₂Cl₃N | [2] |
| Molecular Weight | 182.44 g/mol | |
| Physical Form | Solid, Semi-Solid, or Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The presence of three chlorine atoms on the pyridine ring significantly influences its reactivity. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom makes the pyridine ring electron-deficient, rendering the carbon atoms susceptible to nucleophilic attack. This is the cornerstone of its potential utility as a scaffold for dye synthesis.
Hypothetical Application in Azo Dye Synthesis: A Nucleophilic Substitution Approach
Azo dyes, characterized by the functional group (-N=N-), are the most widely used class of synthetic colorants in various industries.[4] The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction.[4] We can hypothesize a synthetic route where this compound acts as a modifiable scaffold to create novel azo dyes.
Proposed Reaction Pathway
The proposed pathway involves the initial nucleophilic substitution of one or more chlorine atoms on the this compound ring with a suitable nucleophile containing an amino group. This functionalized pyridine derivative can then be diazotized and coupled with a coupling component to form the final azo dye. The remaining chlorine atoms can be further functionalized to fine-tune the dye's properties or to act as reactive sites for binding to substrates.
Caption: Proposed reaction workflow for the synthesis of a novel azo dye using this compound as a precursor.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye from this compound
Disclaimer: The following protocol is a generalized and hypothetical procedure. Researchers should conduct thorough literature reviews and small-scale trials to optimize reaction conditions and ensure safety.
Part 1: Synthesis of an Amino-functionalized Dichloropyridine Intermediate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., dry DMF or DMSO).
-
Addition of Nucleophile: To the stirred solution, add an aromatic amine (e.g., p-aminophenol) (1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate formed is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired amino-functionalized dichloropyridine intermediate.
Part 2: Diazotization and Azo Coupling
-
Diazotization: Suspend the amino-functionalized dichloropyridine intermediate (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl). Cool the suspension to 0-5°C in an ice bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water dropwise to the suspension while maintaining the temperature between 0-5°C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve the coupling component (e.g., β-naphthol) (1 equivalent) in an aqueous alkaline solution (e.g., NaOH). Cool this solution to 0-5°C.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5°C and the pH in the alkaline range. A colored precipitate of the azo dye should form.
-
Isolation and Purification: After the addition is complete, continue stirring for another 1-2 hours. The precipitated dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Potential for Pigment Production
Similar synthetic strategies can be envisioned for the production of pigments. By selecting appropriate starting materials and reaction conditions, insoluble colorants can be synthesized. The high molecular weight and potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of derivatives of this compound could lead to the formation of stable, insoluble pigments with high color strength and resistance to light and weathering.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Future Outlook and Research Directions
The exploration of this compound as a building block for dyes and pigments is a promising area for future research. Key research directions include:
-
Systematic investigation of nucleophilic substitution reactions: Exploring a wide range of nucleophiles to create a library of functionalized pyridine intermediates.
-
Structure-property relationship studies: Correlating the chemical structure of the synthesized dyes and pigments with their spectral properties, stability, and performance in various applications.
-
Development of novel chromophoric systems: Utilizing the unique substitution pattern of this compound to design and synthesize novel chromophores beyond azo dyes, such as phthalocyanine or perylene-based pigments.
By systematically investigating the reactivity and potential of this compound, the scientific community can unlock new avenues for the development of advanced colorants with tailored properties for a wide range of technological applications.
References
- Vertex AI Search. (n.d.). Reactive dyes based on 2,4,6-trichloropyrimidine- 5-carbaldehyde anchor group.
- UPB. (n.d.). REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP.
- Google Patents. (n.d.). CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.
- Manchester Organics. (n.d.). This compound | 55934-01-5.
- Sigma-Aldrich. (n.d.). This compound | 55934-01-5.
- CORE. (2023). Trends in the synthesis and application of some reactive dyes: A review.
- PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- Materials Advances (RSC Publishing). (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.
- ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
- Synchem. (n.d.). This compound.
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and properties of new two-photon absorption chromophores containing 3,5-dicyano-2,4,6-tristyrylpyridine as the core.
- NIH. (n.d.). Pigment Produced by Glycine-Stimulated Macrophomina Phaseolina Is a (−)-Botryodiplodin Reaction Product and the Basis for an In-Culture Assay for (−).
- BLD Pharm. (n.d.). 55934-01-5|this compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Azoic Dyes (for Research and Experimental Use).
- Sigma-Aldrich. (n.d.). This compound | 55934-01-5.
Sources
HPLC and GC-MS methods for analyzing 2,4,5-Trichloropyridine
An In-Depth Technical Guide to the Analysis of 2,4,5-Trichloropyridine by HPLC and GC-MS
Authored by a Senior Application Scientist
Introduction
This compound is a chlorinated pyridine derivative that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its precise quantification and purity assessment are paramount to ensuring the quality, efficacy, and safety of downstream products. The molecular structure, with three chlorine atoms on the pyridine ring, dictates its chemical properties and provides distinct characteristics for analytical detection.[2][3] This guide provides detailed, field-proven protocols for the analysis of this compound using two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS often depends on the sample matrix, required sensitivity, and the specific analytical question being addressed—be it routine quality control, impurity profiling, or trace-level quantification. This document explains the causality behind the methodological choices, offering a comprehensive framework for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | [2] |
| Molecular Weight | 182.43 g/mol | [2] |
| Appearance | Solid, Semi-Solid, or Liquid | |
| CAS Number | 55934-01-5 | [2] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle of the Method
This method leverages reversed-phase chromatography (RP-HPLC), a technique ideal for separating moderately polar to non-polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18 alkyl-silane bonded to silica) and a polar mobile phase.[4] this compound, being relatively non-polar, will have a strong affinity for the stationary phase and will be eluted by a sufficiently strong organic mobile phase. Detection is achieved via UV-Vis spectrophotometry, capitalizing on the chromophoric nature of the pyridine ring.[4]
Detailed HPLC Protocol
Instrumentation and Chromatographic Conditions
The following parameters provide a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a pump, autosampler, column oven, and UV-Vis detector is sufficient.[4] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for chloropyridines. The specified dimensions offer a good balance between resolution and analysis time.[4][5][6] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic | Acetonitrile is a common organic modifier with good UV transparency. An isocratic elution is simple, robust, and sufficient for purity analysis of a primary compound.[4][6] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.[5][6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[4][6] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent.[4][6] |
| Detection Wavelength | 240 - 254 nm | Chlorinated pyridines exhibit UV absorbance in this range. The optimal wavelength should be determined by scanning a standard solution to find the absorbance maximum.[5][6] |
| Run Time | 10 minutes | This should be sufficient to elute the analyte and any closely related impurities, while allowing for column re-equilibration. |
Reagent and Standard Preparation
-
Mobile Phase Preparation : Combine 700 mL of HPLC-grade acetonitrile with 300 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Diluent Preparation : Use the mobile phase (Acetonitrile:Water 70:30, v/v) as the diluent to ensure solvent compatibility and good peak shape.[4]
-
Standard Stock Solution (e.g., 1000 µg/mL) : Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution to concentrations spanning the expected analytical range (e.g., 1, 5, 10, 25, 50 µg/mL). This is essential for establishing linearity.
Sample Preparation
The goal of sample preparation is to produce a clean, filtered solution with the analyte concentration falling within the established linear range of the method.[7]
-
Accurately weigh a known amount of the sample material.
-
Dissolve the sample in a predetermined volume of diluent.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates that could damage the HPLC column.[6]
HPLC Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis.
Method Validation Framework
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] Key parameters should be assessed according to ICH Q2(R1) guidelines.[8][9]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte. Analyze blank, placebo (if applicable), and spiked samples to check for interferences at the analyte's retention time.[10] | The analyte peak should be free from co-elution with any other components. Peak purity analysis (if using a DAD detector) should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. Analyze at least five concentrations across the desired range.[11] | Correlation coefficient (r²) ≥ 0.998.[5] |
| Range | The concentration interval where the method is precise, accurate, and linear. Typically 80-120% of the target concentration for an assay.[8][12] | The range is confirmed by the linearity, accuracy, and precision data. |
| Accuracy | The closeness of the measured value to the true value. Assessed by recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%).[8] | Percent recovery typically within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[8] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10.[11] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio (S/N) ≥ 3.[11] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle of the Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is well-suited for this technique. The gas chromatograph separates components of a mixture in the gas phase based on their boiling points and interactions with a capillary column's stationary phase.[6] The separated components then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The result is a highly specific "fingerprint" (mass spectrum) for the analyte, providing definitive identification and quantification.[13]
Detailed GC-MS Protocol
Instrumentation and Chromatographic Conditions
These conditions are a robust starting point for analyzing chloropyridines and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent GC-MS system or equivalent | A standard system with a capillary column, autosampler, and a single quadrupole or more advanced mass analyzer is required.[6] |
| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column is an excellent general-purpose column for separating a wide range of semi-volatile compounds.[6] |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[6] |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading when analyzing high-concentration samples and provides sharp peaks. A splitless injection may be required for trace analysis.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS.[6] |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The temperature program separates analytes based on boiling points. This program allows for the elution of this compound and potential impurities.[6] |
| MS Ion Source Temp. | 230 °C | Standard temperature to promote efficient ionization while minimizing thermal degradation within the source.[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.[6][13] |
| Mass Analyzer | Quadrupole | A common and reliable mass analyzer for routine quantitative work. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and method development. SIM mode offers significantly higher sensitivity for quantification by monitoring only characteristic ions of the analyte.[6] |
Reagent and Standard Preparation
-
Solvent : Use high-purity, volatile solvents such as dichloromethane or ethyl acetate.[6]
-
Standard Stock Solution (e.g., 1000 µg/mL) : Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions : Prepare a calibration curve by serially diluting the stock solution to the desired concentrations in the chosen solvent.
Sample Preparation
Sample preparation for GC-MS must avoid non-volatile contaminants.[14]
-
Accurately weigh the sample material.
-
Dissolve in a suitable volume of a volatile solvent (e.g., dichloromethane).
-
Vortex or sonicate to ensure complete dissolution.
-
If the sample contains non-volatile matrix components, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.[14]
-
Transfer an aliquot of the final solution to a GC autosampler vial.
GC-MS Experimental Workflow
Caption: A streamlined experimental workflow for GC-MS analysis.
Data Interpretation
A definitive identification of this compound relies on two pillars:
-
Retention Time : The analyte's retention time in the sample must match that of a known reference standard analyzed under identical conditions.
-
Mass Spectrum : The mass spectrum of the sample peak must match the reference standard's spectrum. Key features to look for are:
-
Molecular Ion (M⁺) : The peak corresponding to the intact molecule's mass (m/z ≈ 181, 183, 185).
-
Isotope Pattern : Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing three chlorine atoms will exhibit a characteristic cluster of peaks, providing powerful evidence of its identity.[13]
-
Fragmentation Pattern : The fragmentation pattern should be consistent and reproducible.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[15]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
References
- PubChem. (n.d.). This compound | C5H2Cl3N. National Center for Biotechnology Information.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- U.S. EPA. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Omics Online. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
- Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
- Kumar, V., & Bharadwaj, R. (2015). Analytical method validation: A brief review. PharmaTutor.
- Chemistry LibreTexts. (2023). Sample Preparation.
- PubChemLite. (n.d.). This compound (C5H2Cl3N).
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Fluorination of 2,4,5-Trichloropyridine to produce fluorinated pyridines
An Application Guide to the Synthesis of Fluorinated Pyridines via Halogen Exchange of 2,4,5-Trichloropyridine
Abstract
Fluorinated pyridine scaffolds are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance the potency, metabolic stability, and overall pharmacokinetic profile of therapeutic candidates.[1][2][3] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated pyridines through the fluorination of this compound. We delve into the underlying reaction mechanism, present detailed experimental protocols, discuss the critical roles of various reagents and reaction conditions, and outline appropriate analytical methods for process monitoring and product characterization. This guide is designed to provide both the theoretical foundation and practical insights necessary for the successful implementation of this critical synthetic transformation.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry.[3][4] Fluorine's high electronegativity and small size can profoundly alter a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved bioavailability and target engagement.[1][2] Pyridine rings are prevalent structures in numerous FDA-approved drugs, and their functionalization with fluorine is a key step in the synthesis of many advanced pharmaceutical intermediates.[1][2][5]
The halogen exchange (Halex) reaction, a specific type of nucleophilic aromatic substitution (SNAr), provides a direct and industrially scalable route to convert readily available chloropyridines into their more valuable fluorinated counterparts.[6][7][8] This document focuses on the transformation of this compound, a versatile starting material for accessing a range of selectively fluorinated pyridines.
Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The fluorination of this compound proceeds via a two-step addition-elimination SNAr mechanism.[9][10][11] Understanding this pathway is critical for optimizing reaction conditions and predicting regioselectivity.
-
Nucleophilic Attack: The reaction is initiated by the attack of a fluoride anion (F⁻) on one of the electron-deficient carbon atoms of the pyridine ring that bears a chlorine atom. The pyridine nitrogen and the remaining electron-withdrawing chlorine atoms activate the ring for nucleophilic attack.[6][11]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][12] The negative charge is delocalized across the ring and onto the electron-withdrawing substituents. The high electronegativity of fluorine is particularly effective at stabilizing this charged intermediate through a strong inductive effect, which is a key reason why fluoride is a highly effective nucleophile in SNAr reactions, despite being a poor leaving group in other contexts like SN2.[12][13]
-
Elimination and Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of a chloride leaving group, yielding the fluorinated pyridine product. This elimination step is typically fast compared to the initial nucleophilic addition.[12]
The regioselectivity of the first fluorination on this compound is primarily directed to the 2-position, which is activated by the adjacent ring nitrogen. Subsequent fluorination at the 3-position can occur under more forcing conditions.[14]
Key Reagents and Conditions
The success of the Halex reaction hinges on the careful selection of the fluorinating agent, solvent, and temperature.
Fluorinating Agents
-
Potassium Fluoride (KF): KF is the most common and cost-effective fluoride source for industrial-scale Halex reactions.[7] Its primary drawback is low solubility in organic solvents.[15] To enhance its reactivity, anhydrous "spray-dried" KF is highly recommended.[16][17] The spray-drying process produces fine particles with a high surface area, making it significantly more effective than standard calcined KF.[16][17]
-
Cesium Fluoride (CsF): CsF is significantly more soluble in polar aprotic solvents than KF and is a more reactive fluorinating agent.[18][19][20] This allows for reactions to proceed under milder conditions or with substrates that are less reactive.[21] However, its higher cost is a major consideration for large-scale synthesis.[14]
Solvents
High-boiling, polar aprotic solvents are essential. They effectively solvate the potassium or cesium cation, leaving a poorly solvated, "naked" fluoride anion that is highly nucleophilic.[6][7]
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Sulfolane
Phase-Transfer Catalysts (PTC)
When using KF, the addition of a phase-transfer catalyst can dramatically improve the reaction rate by facilitating the transfer of the fluoride anion into the organic phase.[7]
-
Quaternary Phosphonium Salts: (e.g., Tetraphenylphosphonium bromide)[14]
-
Crown Ethers: (e.g., 18-Crown-6)
Experimental Protocols
Safety Precaution: this compound is a hazardous substance.[22] Fluorinating agents are corrosive and moisture-sensitive.[23] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[22][24]
Protocol 1: Fluorination using Spray-Dried KF and a Phase-Transfer Catalyst
This protocol is adapted from general procedures for Halex reactions and specific patent literature.[14] It employs a two-stage heating process to first generate the mono-fluorinated intermediate, followed by the di-fluorinated product.
Materials:
-
This compound (1.0 eq)
-
Spray-Dried Potassium Fluoride (KF) (2.5 - 3.0 eq)
-
Tetraphenylphosphonium Bromide (PTC) (0.05 - 0.1 eq)
-
Sulfolane (solvent)
-
Inert Gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a condenser with a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reagent Preparation: In the reaction flask, combine this compound, spray-dried potassium fluoride, and tetraphenylphosphonium bromide.
-
Solvent Addition: Add sulfolane to the flask (typically 3-5 mL per gram of trichloropyridine).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.
-
First Heating Stage (Mono-fluorination): Begin stirring and slowly heat the reaction mixture to 180-190 °C. Maintain this temperature for 5-10 hours. Monitor the reaction progress by GC-MS to observe the formation of 2-fluoro-3,5-dichloropyridine.
-
Second Heating Stage (Di-fluorination): Increase the temperature to 200-210 °C and maintain for an additional 10-15 hours. Continue monitoring until the desired conversion to 2,3-difluoro-5-chloropyridine is achieved.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to dissolve the inorganic salts (KCl, unreacted KF).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional vacuum distillation or column chromatography to isolate the desired fluorinated pyridine(s).
Data Summary and Optimization
The reaction outcome is highly dependent on the chosen conditions. The following table summarizes typical parameters and expected outcomes based on available literature.
| Parameter | Condition 1 (KF) | Condition 2 (CsF) | Rationale & Key Insights |
| Substrate | This compound | This compound | Starting material for desired fluorinated pyridines. |
| Fluorinating Agent | Spray-Dried KF[14] | CsF[14] | KF is economical for scale-up; CsF is more reactive but costlier.[20][21] |
| Solvent | Sulfolane or DMSO | DMSO or NMP[14] | High-boiling polar aprotic solvents are crucial for fluoride anion reactivity.[6] |
| Catalyst | Tetrabutyl/phenylphosphonium Bromide[14] | Often not required | PTC is essential to enhance the solubility and effectiveness of KF.[7] |
| Temperature | 180-210 °C (staged)[14] | 130-140 °C[14] | Higher temperatures are needed for the less reactive KF. CsF allows for milder conditions. |
| Time | 15-25 hours[14] | ~7 hours[14] | Reaction time is dependent on reagent reactivity and temperature. |
| Reported Yield | ~40% for di-fluoro product[14] | ~29% for di-fluoro product[14] | Yields can be optimized by careful control of temperature, time, and stoichiometry. |
Analytical Methods
Robust analytical methods are required to monitor reaction progress, identify products and byproducts, and determine final purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for monitoring the reaction. It allows for the separation and identification of the starting material, intermediates (mono-fluorinated pyridines), the desired product (di-fluorinated pyridine), and any potential isomers or byproducts.[25]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantitative analysis to determine the relative percentages of components in the reaction mixture and the purity of the final product.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are essential for unambiguous structure elucidation of the final purified products.
-
Ion-Selective Electrode (ISE): While less common for reaction monitoring, ISE can be used to determine total fluoride content in samples after appropriate preparation (e.g., combustion) to convert organically bound fluorine to ionic fluoride.[26][27]
Conclusion
The fluorination of this compound via the Halex reaction is a powerful and scalable method for producing valuable fluorinated pyridine intermediates for the pharmaceutical and agrochemical industries. A thorough understanding of the SNAr mechanism, coupled with the judicious selection of fluorinating agents, solvents, and reaction conditions, is essential for achieving high conversion and yield. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this important synthetic transformation in their own laboratories.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cesium fluoride. (n.d.). Chem-Impex.
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (n.d.). SciSpace.
- Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance. (2025).
- Caesium fluoride. (n.d.). Wikipedia.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (n.d.). Benchchem.
- Halex Comparative Reaction. (n.d.). gChem Global.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.
- Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. (n.d.). Chemistry Letters.
- Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. (n.d.). PubMed Central.
- What are the common sources of fluorinating reagents? (2025). Blog.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. (n.d.). Benchchem.
- New method for introducing fluorinated components into molecules. (2024). Universität Münster.
- Fluorination of Medicinal Compounds – The Halex Reaction. (n.d.). ChemTube3D.
- FLUORINATION GUIDE 2015. (n.d.). Aspira Scientific.
- 2,3,5-Trichloropyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Halex process. (n.d.). Wikipedia.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.
- Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate.
- Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. (n.d.). Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - 3,4,5-Trichloropyridine. (2015). Fisher Scientific.
- Potassium fluoride 99%, spray-dried. (n.d.). Sigma-Aldrich.
- Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.
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- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Halex process - Wikipedia [en.wikipedia.org]
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- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
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- 21. zjwintime.com [zjwintime.com]
- 22. aksci.com [aksci.com]
- 23. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
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- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trichloropyridine
Foreword from the Senior Application Scientist
As a key intermediate in the development of specialized agrochemicals and materials, the successful synthesis of 2,4,5-Trichloropyridine is of significant interest. However, based on currently available scientific literature and patent documentation, detailed, replicable protocols and troubleshooting guides specifically for the synthesis of the 2,4,5-isomer are not as extensively reported as for other isomers, such as 2,3,5-Trichloropyridine.
It is crucial to distinguish this compound from the more commonly synthesized 2,3,5-Trichloropyridine and the entirely different heterocyclic compound 2,4,5-Trichloropyrimidine . The synthetic pathways, reaction mechanisms, and potential side products for these molecules are distinct. Attempting to apply troubleshooting methodologies from one to the other without a thorough understanding of the differing regioselectivity and stability would be scientifically unsound.
This guide, therefore, addresses the challenges in this compound synthesis by focusing on the general principles of pyridine chlorination and purification. It aims to provide a logical framework for troubleshooting based on established chemical principles, while clearly acknowledging the limited specific data for this particular isomer.
Troubleshooting Guide: Common Issues in Polychlorination of Pyridines
This section is structured in a question-and-answer format to address potential challenges that researchers may encounter. While specific examples for the 2,4,5-isomer are limited, these answers are grounded in the broader knowledge of pyridine chemistry.
Q1: My reaction yields a complex mixture of chlorinated pyridines with very low selectivity for the desired this compound. What are the primary causes and how can I improve this?
Answer: Low regioselectivity is the most significant challenge in the direct chlorination of pyridine or lower chlorinated pyridines. The pyridine ring has multiple positions susceptible to electrophilic substitution, and forcing conditions can lead to a statistical mixture of products.
Causality and Mechanistic Insights:
-
Direct Chlorination Issues: Direct high-temperature chlorination of pyridine is often a harsh, difficult-to-control process. It can lead to a wide array of mono-, di-, tri-, and higher chlorinated isomers, as well as pentachloropyridine. The process is often complicated by coking and the formation of tar-like substances, which significantly lowers the yield of any single isomer.[1]
-
Isomer Energetics: The relative stability of the different trichloropyridine isomers and the activation energies for their formation are not equal. The reaction conditions (temperature, catalyst, pressure) will favor certain isomers over others. Without specific data for the 2,4,5-isomer, it is difficult to define conditions that would selectively favor its formation.
Recommended Strategies for Improvement:
-
Multi-Step Synthesis: A more controlled approach is often a multi-step synthesis that builds the chlorination pattern sequentially. For example, starting with a pyridine derivative where certain positions are blocked or pre-functionalized can direct chlorination to the desired spots. A patented method for synthesizing 2,3,5-trichloropyridine, for instance, starts with 2-chloropyridine and proceeds through a 3,5-dichloro-2-alkyloxypyridine intermediate before the final chlorination step.[1] This principle of guided substitution is more likely to yield a specific isomer than direct, brute-force chlorination.
-
Selective Dechlorination: An alternative strategy is to synthesize a more highly chlorinated pyridine, such as pentachloropyridine or a tetrachloropyridine, and then selectively remove chlorine atoms. For the related 2,3,5-isomer, a method has been patented that uses metallic zinc in a strongly alkaline aqueous solution to selectively dechlorinate pentachloropyridine or 2,3,5,6-tetrachloropyridine.[2] The pH is critical in this reaction; a lower pH can lead to over-reduction to dichloropyridines, thereby decreasing the yield of the desired trichloro- product.[2] This approach may offer a more controlled route to specific trichlorinated isomers.
Q2: The reaction mixture is darkening significantly, and I'm isolating a tarry, intractable material. What is happening and how can it be prevented?
Answer: The formation of dark, polymeric, or "coke-like" material is a common issue in high-temperature pyridine chlorination reactions.[1]
Causality and Mechanistic Insights:
-
Pyridine Ring Instability: Under harsh acidic or high-temperature conditions, the pyridine ring can undergo polymerization or decomposition. The presence of multiple chlorine atoms can further activate the ring towards undesirable side reactions.
-
Radical Reactions: At very high temperatures, chlorination can proceed via radical mechanisms, which are notoriously difficult to control and can lead to a wide range of byproducts and polymeric material.
Recommended Strategies for Prevention:
-
Milder Reaction Conditions: If possible, explore synthesis routes that avoid excessively high temperatures. While direct chlorination often requires heat, methods involving sequential functionalization or selective dechlorination may proceed at lower temperatures.[1][2]
-
Solvent Choice: The use of an appropriate solvent can help to better control the reaction temperature and solubilize intermediates, potentially reducing polymerization.
-
Catalyst Control: If a catalyst is used, its activity and loading must be carefully optimized. An overly active catalyst can promote side reactions and decomposition.
Q3: How can I effectively purify crude this compound from a mixture of other isomers and byproducts?
Answer: Purification is a critical step, as the final product is often contaminated with other isomers that may have very similar physical properties.
Recommended Purification Protocol:
-
Initial Workup: After the reaction, the mixture should be neutralized. For instance, in some chlorination procedures, the reaction is terminated, and the pH is adjusted to 6-7 with a base like sodium carbonate before extraction.[1]
-
Fractional Distillation: For liquid products, fractional distillation under reduced pressure is a primary method for separating isomers with different boiling points. A high-efficiency distillation column (e.g., a 15-tray Oldershaw column) has been used to separate 2,3,5-trichloropyridine from crude reaction mixtures.[2]
-
Recrystallization: this compound is a solid or semi-solid at room temperature. Recrystallization is an excellent method for purifying solids. The choice of solvent is critical. For the related 2,3,5-isomer, recrystallization from hexane with cooling to -20°C has been shown to yield a product with over 99% purity.[2] A similar approach, possibly testing various non-polar and polar aprotic solvents, would be a logical starting point for this compound.
Experimental Workflow & Visualization
General Workflow for Selective Dechlorination
The following diagram illustrates a generalized workflow for synthesizing a specific trichloropyridine isomer via selective dechlorination of a polychlorinated precursor, a strategy that offers greater control than direct chlorination.
Caption: Generalized workflow for selective dechlorination synthesis.
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis strategies for producing trichloropyridines? A: The main strategies reported in the literature, primarily for the 2,3,5-isomer, include: 1) Catalytic cyclization methods; 2) Direct, high-temperature chlorination of pyridine or lower-chlorinated pyridines; 3) Selective dechlorination of polychlorinated pyridines (e.g., pentachloropyridine); and 4) Multi-step functional group conversions starting from precursors like 2-chloropyridine.[1]
Q: What analytical methods are best for monitoring reaction progress and purity? A: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the reaction, as it can separate and identify the various chlorinated isomers in the crude mixture. For final purity assessment of the isolated product, GC analysis, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q: What are the key safety considerations for this synthesis? A: Working with chlorinated pyridines requires significant safety precautions. These compounds are generally harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving chlorine gas or chlorinating agents like phosphorus pentachloride must be handled with extreme care due to their high toxicity and reactivity.
References
- An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. Benchchem.
- Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. PubChem.
- US4111938A - Preparation of 2,3,5-trichloropyridine. Google Patents.
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine. Google Patents.
- troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
- 2,4,5-Trichloropyrimidine | 5750-76-5. ChemicalBook.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office.
- This compound | C5H2Cl3N | CID 21829168. PubChem.
- Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar.
- This compound | 55934-01-5. Sigma-Aldrich.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
- The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis.
Sources
Technical Support Center: Purification of Crude 2,4,5-Trichloropyridine
Welcome to the Technical Support Center for the purification of crude 2,4,5-Trichloropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to assist you in your laboratory work. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My recrystallization of this compound resulted in a low yield. What are the possible causes and how can I improve it?
Low recovery after recrystallization is a common issue. The primary goal of recrystallization is to purify the compound, but optimizing the yield is also critical. Here are the likely causes and corresponding solutions:
-
Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling.
-
Solution: Use a minimal amount of hot solvent to dissolve the crude this compound. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible. If crystals do form, you can try to redissolve them with a small amount of hot solvent.[1]
-
-
Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystallization.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[2] Gently scratching the inside of the flask with a glass rod can also help induce crystallization.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.
Q2: After purification by distillation, my this compound is still not pure enough. What should I do?
Fractional distillation is a powerful technique for separating liquids with different boiling points. If you are not achieving the desired purity, consider the following:
-
Inefficient Fractionating Column: The efficiency of the separation depends on the length and type of the fractionating column.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). A 15-tray Oldershaw column has been shown to be effective for purifying 2,3,5-trichloropyridine.[3]
-
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.
-
Solution: Slow down the distillation rate. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.
-
-
Fluctuating Heat Source: Unstable heating can disrupt the temperature gradient in the column.
-
Solution: Use a stable heat source, such as a heating mantle with a controller, and ensure the apparatus is well-insulated.
-
-
Presence of Azeotropes: Your crude material may contain impurities that form an azeotrope with this compound, making separation by simple distillation difficult.
-
Solution: If an azeotrope is suspected, you may need to employ a different purification technique, such as chromatography or recrystallization, either before or after distillation.
-
Q3: I'm observing peak tailing in the HPLC analysis of my purified this compound. What is the cause and how can I fix it?
Peak tailing in reverse-phase HPLC is a frequent problem when analyzing basic compounds like pyridines. This is often due to interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[5]
-
Mobile Phase pH: The pH of your mobile phase can significantly impact peak shape.
-
Solution: Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v). This protonates the pyridine, improving its solubility in the mobile phase, and also suppresses the ionization of silanol groups, reducing unwanted interactions.[5]
-
-
Use of a Competing Base: A competing base can mask the active silanol sites.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (e.g., 10-20 mM). The TEA will preferentially interact with the silanol groups, preventing the this compound from tailing.[5]
-
-
Column Choice: Not all C18 columns are the same.
-
Solution: Use an "end-capped" column where the residual silanol groups have been deactivated. Alternatively, a column with a different stationary phase (e.g., phenyl or a modern polar-embedded phase) can offer different selectivity and improved peak shape.[5]
-
Troubleshooting Logic for HPLC Peak Tailing
Caption: A workflow for troubleshooting HPLC peak tailing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Knowing the physical properties of the target compound is crucial for purification and characterization.
| Property | Value | Source |
| CAS Number | 55934-01-5 | [6] |
| Molecular Formula | C₅H₂Cl₃N | [7] |
| Molecular Weight | 182.43 g/mol | [7] |
| Appearance | Solid or Semi-Solid or Liquid or Lump | |
| Melting Point | 46 - 50 °C | [8] |
| Boiling Point | 219 °C | [8] |
Q2: What are the common impurities in crude this compound?
The impurities in crude this compound will largely depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Other trichloropyridine isomers (e.g., 2,3,5-trichloropyridine or 2,3,6-trichloropyridine) may be formed as by-products.[3][9]
-
Under- or Over-chlorinated Pyridines: Dichloropyridines or tetrachloropyridines can also be present.
-
Solvents: Residual solvents from the reaction or workup.
-
Reagents: By-products from the chlorinating agents used in the synthesis.[4]
Q3: Which purification method is best for large-scale purification of this compound?
For large-scale purification, fractional distillation under reduced pressure (vacuum distillation) is often the most practical and cost-effective method.[4][9] It allows for the separation of large quantities of material based on boiling point differences. Recrystallization can also be used for large-scale purification if a suitable and economical solvent system is identified.[3] Preparative chromatography is generally reserved for smaller scales or when very high purity is required and other methods have failed, due to the higher cost of stationary phases and solvents.
Q4: How should I safely handle and store this compound?
This compound is a hazardous chemical and requires careful handling.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8] It is recommended to store it under an inert atmosphere at 2-8°C.
Q5: What is the proper procedure for disposing of waste containing this compound?
Waste containing chlorinated pyridines is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[12]
-
Waste Collection: Collect all waste materials (e.g., mother liquor from recrystallization, distillation residues, contaminated consumables) in a clearly labeled, sealed, and appropriate hazardous waste container.[13]
-
Disposal Method: The preferred method of disposal for chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the corrosive and toxic gases produced.[12][14]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Section 3: Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Solvent Selection: Based on literature, hexane is a suitable solvent.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (hexane) on a hot plate. Add a small amount of the hot solvent to the flask containing the crude material and swirl. Continue adding small portions of the hot solvent until the crude material just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Pre-heat a funnel and a new, clean receiving flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and the activated charcoal if used).[1]
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
Caption: A step-by-step workflow for recrystallization.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol should be performed with appropriate safety precautions in a chemical fume hood.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer as the heat source. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask while stirring.
-
Collecting Fractions: Collect any low-boiling impurities as the first fraction. Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask and collect the main fraction. A patent for the related compound 2,3,5-trichloropyridine suggests a boiling point of 105-115°C at 30 mmHg.[3]
-
Terminating the Distillation: Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Characterization: Analyze the purified fraction for purity using an appropriate analytical technique (e.g., GC-MS, HPLC, or NMR).
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Lin, C. E., Chen, C. C., Chen, H. W., Huang, H. C., Lin, C. H., & Liu, Y. C. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography.
- SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3,5-trichloropyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
- Thermo Fisher Scientific. (2025). 3,4,5-Trichloropyridine Safety Data Sheet.
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2,3,5-trichloropyridine.
- National Toxicology Program. (n.d.). 2-Chloropyridine. National Institutes of Health.
- Semantic Scholar. (n.d.). Preparation method for 2,4,5-trichloropyrimidine compound.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1969-1972.
- MIT Digital Lab Techniques Manual. (2010, February 4).
- PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine. National Center for Biotechnology Information.
- CUNY. (n.d.). Purification by Recrystallization. Baruch College.
- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.
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- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
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- 9. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 14. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4,5-Trichloropyridine
Introduction
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,4,5-trichloropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. The inherent electronic properties of the pyridine ring, combined with the pattern of halogenation, present unique challenges and opportunities for selective functionalization. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your reaction conditions, maximize yields, and control selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound, and what is the scientific rationale?
Answer: For this compound, nucleophilic attack is overwhelmingly favored at the C4 (para) and C2 (ortho) positions over the C5 position.[1][2] This is a direct consequence of the electronic nature of the pyridine ring. The electronegative nitrogen atom acts as a strong electron-withdrawing group, reducing electron density at the ortho (C2, C6) and para (C4) positions.[3][4]
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][5] When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization for the intermediate.[1][2] Attack at the C5 position does not allow for this crucial stabilization, making it kinetically and thermodynamically unfavorable.
Between the C2 and C4 positions, the C4 position is generally the most reactive site for nucleophilic attack on this specific isomer.[6] This preference is attributed to a combination of electronic activation from the para nitrogen and steric hindrance from the adjacent chlorine at the C5 position, which can impede attack at C4 to some extent but often less so than the C2 position which is adjacent to the ring nitrogen.
Caption: Fig 2. Workflow for Troubleshooting Low Yields
| Probable Cause | Recommended Solution & Rationale |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction progress closely. If starting material remains after an extended period, a cautious increase in temperature may be necessary. Be aware that this can negatively impact selectivity (see Scenario 1). [6] |
| Weak Nucleophile | Use a stronger nucleophile or activation method. If using a neutral nucleophile like an alcohol, pre-formation of the corresponding alkoxide with a strong base (e.g., NaH, LiHMDS) will dramatically increase its nucleophilicity. [6] |
| Decomposition | Lower the reaction temperature or use milder conditions. The starting material or product may be unstable under the reaction conditions. If decomposition is observed (e.g., by the appearance of multiple spots on TLC), reduce the temperature or use a less aggressive base. [6] |
| Poor Solubility | Change the solvent. Ensure all reactants are fully dissolved. If the nucleophile or base has poor solubility in your chosen solvent (e.g., K₂CO₃ in THF), the reaction will be slow. Switching to a more polar solvent like DMF can often resolve this. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination
This protocol provides a starting point for the selective mono-amination of this compound at the C4 position. All operations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (1.05 equiv)
-
Oven-dried glassware
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration). Cool this solution to -20 °C using an appropriate cooling bath.
-
Nucleophile Preparation: In a separate flame-dried flask under nitrogen, dissolve the amine nucleophile (1.05 equiv) in anhydrous THF.
-
Deprotonation: Slowly add the LiHMDS solution (1.05 equiv) to the amine solution at -20 °C. Stir for 15-20 minutes to ensure complete formation of the lithium amide.
-
Reaction Execution: Using a cannula or a syringe, add the freshly prepared lithium amide solution dropwise to the cold solution of this compound over 30 minutes. A slow addition rate is crucial to maintain a low concentration of the nucleophile and prevent over-reaction. [6]5. Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is complete when the starting this compound spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. Benchchem.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides.
- Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Optimization of the nucleophilic aromatic substitution reaction.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles but 3-chloropyridine doesn't? Filo.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Regioselectivity in Reactions with 2,4,5-Trichloropyridine
Welcome to the technical support center for 2,4,5-trichloropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective functionalization of this versatile synthetic building block. Below, you will find a series of troubleshooting guides and frequently asked questions in a Q&A format, crafted to address specific challenges you may encounter during your experiments. Our guidance is grounded in established chemical principles and field-proven insights to empower you to overcome regioselectivity issues and achieve your synthetic goals.
Understanding the Reactivity of this compound
This compound presents a unique challenge due to the differential reactivity of its three chloro-substituents and the C-H bond at the C-6 position. The pyridine nitrogen atom significantly influences the electronic distribution of the ring, making the C-2, C-4, and C-6 positions electron-deficient and susceptible to nucleophilic attack and metallation. The inherent reactivity order is crucial for predicting and controlling reaction outcomes.
General Reactivity Order:
-
Nucleophilic Aromatic Substitution (SNAr): The C-4 position is generally the most activated towards nucleophilic attack, followed by the C-2 position. The C-5 chloro-substituent is significantly less reactive. This selectivity is primarily governed by the ability to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom, which is more effective for attack at the C-4 and C-2 positions.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: In contrast to SNAr, the oxidative addition of palladium catalysts in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling often favors the C-2 position over the C-4 position.[3][4][5] This preference can, however, be influenced and even reversed by the choice of ligands, catalysts, and reaction conditions. The C-5 position remains the least reactive.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) – Mixture of C-2 and C-4 isomers.
Question: I am attempting a nucleophilic aromatic substitution on this compound with a primary amine and obtaining a mixture of the 4-amino and 2-amino products. How can I selectively obtain the C-4 substituted product?
Answer: This is a common challenge. While the C-4 position is electronically favored, the energy difference for nucleophilic attack at C-2 and C-4 can be small, leading to mixtures. Here’s how you can enhance selectivity for the C-4 position:
Causality and Strategic Solutions:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product with the lower activation energy. For many nucleophilic aromatic substitutions on chloropyridines, attack at the C-4 position is kinetically favored.[6]
-
Steric Hindrance: The proximity of the C-2 position to the pyridine nitrogen can create steric hindrance for bulky nucleophiles, thereby favoring attack at the more accessible C-4 position.[7]
Troubleshooting Protocol: Enhancing C-4 Selectivity
-
Temperature Control: Lower the reaction temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to minimize isomerization or di-substitution.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Polar aprotic solvents like DMF, DMSO, and THF are commonly used.[6] Experiment with a less polar solvent like dioxane or toluene, which may enhance selectivity in some cases.
-
Choice of Base: For nucleophiles that require a base, such as amines or alcohols, use a non-nucleophilic, sterically hindered base like NaH, KHMDS, or LiHMDS. This prevents the base from competing with your nucleophile.
-
Slow Addition: Add the nucleophile solution dropwise to the solution of this compound at a low temperature. This maintains a low concentration of the nucleophile and can favor the kinetically preferred product.
Illustrative Workflow for C-4 Selective Amination:
Caption: Workflow for C-4 selective amination of this compound.
Issue 2: Unwanted C-4 Substitution in Buchwald-Hartwig Amination.
Question: I want to perform a Buchwald-Hartwig amination to introduce an aniline at the C-2 position of this compound, but I am observing significant formation of the C-4 substituted product. How can I achieve C-2 selectivity?
Answer: While the C-4 position is generally more reactive in SNAr, palladium-catalyzed cross-coupling reactions often favor the C-2 position.[3][5] However, achieving high selectivity can be catalyst and ligand-dependent.
Causality and Strategic Solutions:
-
Ligand Control: The choice of phosphine ligand is critical in modulating the steric and electronic environment around the palladium center, which in turn dictates the regioselectivity of the oxidative addition step. Bulky, electron-rich ligands can favor the less sterically hindered C-2 position. For dichloropyridines, ligands like Xantphos have been shown to promote C-2 selectivity.
-
Catalyst System: The choice of palladium precursor and base can also influence the outcome.
Troubleshooting Protocol: Achieving C-2 Selective Buchwald-Hartwig Amination
-
Ligand Screening: This is the most crucial step. Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include Xantphos, Josiphos-type ligands, and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).
-
Catalyst and Base Combination: A common and effective combination is Pd₂(dba)₃ as the palladium source and a strong, non-nucleophilic base like NaOtBu or K₃PO₄.
-
Solvent and Temperature: Anhydrous toluene or dioxane are standard solvents. These reactions often require elevated temperatures (80-110 °C).
Recommended Starting Conditions for C-2 Selective Amination:
| Component | Recommended Conditions |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Xantphos (2-4 mol%) |
| Base | NaOtBu (1.5-2.0 eq.) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 100-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol: C-2 Selective Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aniline (1.2 eq.), NaOtBu (1.5 eq.), and the chosen ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ (2 mol%) and anhydrous toluene.
-
Heat the reaction mixture at 110 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Issue 3: Low Yield in Suzuki-Miyaura Coupling at the C-4 Position.
Question: I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid at the C-4 position of this compound but the yield is low, and I observe starting material decomposition. What can I do to improve this?
Answer: Low yields in Suzuki-Miyaura couplings of chloropyridines can be due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, as well as potential side reactions. Achieving high C-4 selectivity can also be challenging.
Causality and Strategic Solutions:
-
Catalyst Activity: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step. A highly active catalyst system is required.
-
Ligand-Free Conditions: Interestingly, for some dichloropyridines, ligand-free "Jeffery" conditions have been shown to enhance C-4 selectivity to over 99:1.[8] These conditions likely involve the formation of palladium nanoparticles as the active catalytic species.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the pyridine are common side reactions. Using a suitable base and strictly anhydrous conditions can minimize these.
Troubleshooting Protocol: Enhancing Yield and C-4 Selectivity in Suzuki-Miyaura Coupling
-
Catalyst and Ligand Choice: For C-4 selectivity, start with a catalyst system known to favor this position. While C-2 is often preferred, specific conditions can override this. Consider using a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr or SIPr, which has been shown to promote C-4 coupling in 2,4-dichloropyridines.[8]
-
Explore Ligand-Free "Jeffery" Conditions: This is a promising strategy for C-4 selectivity. These conditions typically involve a palladium source (e.g., Pd(OAc)₂), a phase-transfer catalyst (e.g., NBu₄Br), and a base (e.g., K₂CO₃) in a solvent system like DMF/water.
-
Base and Solvent System: A common system for Suzuki couplings is a mixture of an organic solvent (dioxane, DMF, or toluene) and an aqueous solution of a base like K₂CO₃ or K₃PO₄. The choice of base can significantly impact the reaction outcome.
-
Boronic Acid Quality: Ensure your boronic acid is of high purity and is not partially decomposed to the corresponding boroxine.
Illustrative Diagram of Competing Pathways in Cross-Coupling:
Caption: Competing oxidative addition pathways in palladium-catalyzed cross-coupling of this compound.
Issue 4: Difficulty in Achieving Selective Sonogashira Coupling.
Question: I am attempting a Sonogashira coupling with a terminal alkyne on this compound and struggling to control the regioselectivity. What are the key parameters to consider?
Answer: Sonogashira couplings on polychlorinated heterocycles can be challenging in terms of regioselectivity. The outcome is highly dependent on the catalyst system.
Causality and Strategic Solutions:
-
Catalyst Control: The choice of palladium catalyst and, if used, the copper co-catalyst and ligand, are paramount in determining the site of reaction. For some diiodopurines, it has been shown that monodentate ligands like PPh₃ favor C-2 coupling, while bidentate or electron-rich monodentate ligands can switch the selectivity to other positions.[9][10]
-
Copper-Free vs. Copper-Catalyzed: Copper-free Sonogashira conditions can sometimes offer different selectivity profiles compared to the traditional copper-co-catalyzed reactions.
Troubleshooting Protocol: Controlling Regioselectivity in Sonogashira Coupling
-
Systematic Catalyst Screening:
-
For C-2 Selectivity: Start with a classic Sonogashira system: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst and an amine base like Et₃N or i-Pr₂NH in a solvent like THF or DMF.
-
For C-4 Selectivity: Explore catalyst systems with bidentate phosphine ligands (e.g., dppf) or electron-rich, bulky monodentate ligands. You may also investigate copper-free conditions, which can sometimes alter the regiochemical outcome.
-
-
Temperature and Reaction Time: These parameters can influence selectivity. Lower temperatures may favor the kinetically preferred product.
-
Base Selection: The choice of amine base can also play a role. A bulkier amine base might sterically disfavor reaction at the C-2 position.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. BenchChem.
- BenchChem Technical Support Team. (2025).
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
- Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]
- Allu, S., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(43), 5870-5873. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016, May 29). Chemistry Stack Exchange. [Link]
- Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(40), 13249-13253. [Link]
- Stanetty, P., & Hatzenbichler, M. (1998). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Journal of Heterocyclic Chemistry, 35(1), 61-66. [Link]
- Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
- Wu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Computational Organic Chemistry, Chapter 29. [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5566-5571. [Link]
- Wikipedia contributors. (2023, June 30).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023, November 28). Sonogashira coupling. Wikipedia. [Link]
- Al-Masum, M. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(59), 33799-33823. [Link]
- Epistemeo. (2012, April 6).
- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- LibreTexts Chemistry. (2023, June 30).
- LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. [Link]
Sources
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting guide for 2,4,5-Trichloropyridine synthesis protocols
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2,4,5-Trichloropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for palladium-catalyzed cross-coupling reactions using the versatile but challenging building block, 2,4,5-trichloropyridine. Our focus is to move beyond mere protocols and provide a causal understanding of catalyst selection and reaction optimization to empower your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the intrinsic reactivity order of the chlorine atoms on this compound, and why?
A1: The generally accepted order of reactivity for the three chlorine atoms in palladium-catalyzed cross-coupling reactions is C4 > C2 > C5 . This selectivity is primarily governed by the electronic properties of the pyridine ring.[1] The nitrogen atom is strongly electron-withdrawing, which significantly reduces electron density at the ortho (C2) and para (C4) positions. This makes the C-Cl bonds at these positions more electron-deficient and thus more susceptible to the initial, often rate-determining, oxidative addition step with a Pd(0) catalyst.[1][2] The C5 position is meta to the nitrogen and experiences a much weaker electronic activation, making its C-Cl bond the least reactive.[2]
Q2: Why is ligand selection so critical for achieving regioselectivity with this substrate?
A2: While the intrinsic electronics favor the C4 and C2 positions, the steric environment around these sites is different. The C2 position is flanked by the pyridine nitrogen, which can present steric hindrance and potential for catalyst inhibition through coordination.[2][3] This creates a scenario where selectivity can be "ligand-controlled." By choosing a sufficiently bulky ligand, such as a sterically hindered N-heterocyclic carbene (NHC) or a biaryl phosphine, it's possible to sterically block the catalyst's approach to the C2 position, thereby forcing the reaction to occur selectively at the more accessible C4 position.[4] Conversely, less bulky ligands may yield mixtures or favor the electronically similar C2 position.
Q3: For a new project, how do I decide whether to use a Suzuki, Buchwald-Hartwig, or Sonogashira coupling?
A3: The choice of reaction depends entirely on the bond you intend to form:
-
Suzuki-Miyaura Coupling: Choose this reaction to form a Carbon-Carbon (C-C) bond between the pyridine core and an aryl, heteroaryl, or vinyl group. It is exceptionally versatile and tolerant of many functional groups, using organoboron reagents.[5]
-
Buchwald-Hartwig Amination: This is the premier method for forming a Carbon-Nitrogen (C-N) bond.[6] It is used to couple the pyridine core with primary or secondary amines, amides, or other nitrogen nucleophiles.[7]
-
Sonogashira Coupling: Select this reaction to form a Carbon-Carbon (C-C) bond between the pyridine core and a terminal alkyne, creating an alkynylpyridine moiety.[8] This reaction is distinguished by its use of a copper(I) co-catalyst in its classical form.[9]
Q4: Is a glovebox or Schlenk line absolutely necessary for these reactions?
A4: Yes, maintaining a rigorously inert atmosphere is critical for success. The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to rapid decomposition into inactive palladium black and promote undesirable side reactions like the homocoupling of your reaction partner (e.g., boronic acid).[3] Solvents and reagents must be thoroughly degassed, and the reaction should be assembled and run under a positive pressure of an inert gas like argon or nitrogen.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound.
Problem: Low or No Product Yield
| Probable Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst is oxidized or has decomposed. Ensure solvents are rigorously degassed. Use a fresh bottle of palladium precursor or consider a more air-stable pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[3][10] |
| Catalyst Inhibition | The pyridine nitrogen is coordinating to the palladium center, preventing catalysis. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos, or an NHC ligand like IPr) which can promote the catalytic cycle and minimize unproductive binding.[3] |
| Inefficient Base | The chosen base may be too weak, not soluble enough, or hydrated. Use a fresh, finely powdered, and anhydrous base. Screen different bases; for Suzuki, K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. For Buchwald-Hartwig, a strong base like NaOtBu or LHMDS is typically required.[10][11] |
| Poor Reagent Solubility | Reactants are not fully dissolved at the reaction temperature. Choose a solvent system that ensures all components are soluble. For example, toluene or dioxane are common choices. For highly polar substrates, a co-solvent might be necessary.[10] |
Problem: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
| Probable Cause | Suggested Solution |
| Insufficient Steric Bias from Ligand | The current ligand (e.g., PPh₃) is not bulky enough to effectively differentiate between the C2 and C4 positions. Switch to a sterically demanding ligand. For C4-selectivity, bulky monophosphines (QPhos) or N-heterocyclic carbenes (IPr) have been shown to invert conventional C2-selectivity in related systems.[4] |
| Reaction Temperature Too High | At elevated temperatures, the kinetic barrier for reaction at the less-favored site can be overcome, leading to a loss of selectivity. Attempt the reaction at a lower temperature for a longer duration. |
| Ligand-Free Conditions | In some cases, high C4 selectivity can be achieved under "ligand-free" Jeffery conditions (e.g., using a phase-transfer catalyst like TBAB at high temperature), which may involve palladium nanoparticles.[4] This can be an alternative strategy if ligand screening fails. |
Problem: Significant Homocoupling of Coupling Partner
| Probable Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of boronic acids (Suzuki) and alkynes (Sonogashira). Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles) and ensure a leak-free reaction setup under a positive pressure of inert gas.[3] |
| Sub-optimal Catalyst Choice | For Suzuki reactions, using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[3] For Sonogashira, consider a copper-free protocol, as the copper co-catalyst is often implicated in Glaser-Hay homocoupling.[12] |
| Incorrect Stoichiometry | A large excess of the boronic acid or alkyne can favor homocoupling. Use a stoichiometry closer to 1.1-1.2 equivalents of the coupling partner. |
Problem: Catalyst Decomposition (Formation of Palladium Black)
| Probable Cause | Suggested Solution |
| Ligand Degradation | The phosphine ligand may be unstable at the required reaction temperature. Consider switching to a more robust ligand class, such as an N-heterocyclic carbene (NHC), which often offer greater thermal stability.[3] |
| High Catalyst Loading/Temperature | High concentrations of palladium or excessive heat can accelerate the agglomeration of Pd(0) into inactive palladium black. Reduce the catalyst loading (1-2 mol% is often sufficient) and run the reaction at the lowest temperature that provides a reasonable rate.[3] |
| Incorrect Pd:Ligand Ratio | An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. For monodentate ligands, a Pd:Ligand ratio of 1:2 to 1:4 is common. |
Section 3: Catalyst & Ligand Selection Guide
The following tables provide recommended starting points for catalyst systems tailored to specific cross-coupling reactions with this compound, with a focus on achieving C4 selectivity.
Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling (C-C Bond Formation)
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Excellent general system for aryl chlorides. Bulky ligands favor C4 selectivity.[13] |
| Pd(PPh₃)₄ | None | K₂CO₃ (2M aq.) | 1,4-Dioxane | 80-100 | A classic, simpler system. May result in mixtures of C4/C2 isomers.[1][14] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene | 90-110 | Dppf can be effective but may favor C2 coupling in some dihalopyridine systems.[4] |
Table 2: Recommended Catalytic Systems for Buchwald-Hartwig Amination (C-N Bond Formation)
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90-110 | A highly active and general system for coupling amines with aryl chlorides.[1][15] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | Alternative conditions that can be effective for a broad range of amines. |
| [Pd(allyl)Cl]₂ | cBRIDP | K₂CO₃ | Dioxane | 100 | Specialized ligands can offer high activity at lower temperatures. |
Table 3: Recommended Catalytic Systems for Sonogashira Coupling (C-C Alkyne Formation)
| Pd Precursor | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (1-5 mol%) | Et₃N | THF or DMF | 25-60 | The classic Sonogashira conditions. The amine often serves as both base and solvent.[8][15] |
| Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | A copper-free system to avoid alkyne homocoupling side products. |
| PdCl₂(MeCN)₂ | SPhos | None | K₂CO₃ | Toluene | 100 | Another robust copper-free option suitable for challenging aryl chlorides. |
Section 4: Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and many organic solvents are hazardous.
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for challenging aryl chlorides and is optimized for C4 selectivity.[13]
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the bulky phosphine ligand (e.g., SPhos, 0.04 equiv.). Add these solids to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a standard starting point for the amination of aryl chlorides.[15]
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 equiv.) and the amine (1.2 equiv.) under a positive flow of argon.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to a final concentration of ~0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at 90-110 °C for the specified time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution and purify the product by flash column chromatography.
Section 5: Visualization of Workflows
Diagram 1: Decision-Making for Initial Catalyst Screening
This diagram outlines a logical workflow for selecting a starting point for your cross-coupling reaction based on the desired regioselectivity.
Caption: A workflow for initial catalyst selection based on target regioselectivity.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram provides a step-by-step process for diagnosing and solving low-yield reactions.
Caption: A diagnostic workflow for troubleshooting low-yield cross-coupling reactions.
Section 6: References
-
A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem. (Note: While this source refers to trichloropyrimidine, the principles of electronic activation at C2 and C4 are directly analogous to trichloropyridine.)
-
A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions - Benchchem.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - NIH.
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine - Benchchem.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]
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Scaling up the synthesis of 2,4,5-Trichloropyridine for industrial production
Technical Support Center: Industrial Synthesis of 2,4,5-Trichloropyridine
Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals to address common challenges and provide actionable solutions for scaling up this critical synthesis. This compound is a vital intermediate, particularly in the agrochemical and pharmaceutical industries, for the synthesis of herbicides and insecticides.[1] This document provides in-depth, experience-based insights into the process, focusing on safety, efficiency, and purity.
Overall Synthesis and Industrial Workflow
The industrial synthesis of polychlorinated pyridines often involves high-temperature, gas-phase chlorination of pyridine or less-chlorinated precursors.[2][3] These reactions are typically exothermic and require careful control of reaction parameters to ensure selectivity and prevent runaway reactions or the formation of unwanted byproducts.[4][5] An alternative route involves the reductive dechlorination of more highly chlorinated pyridines like pentachloropyridine.[6]
The following diagram outlines a generalized workflow for the production of this compound via direct chlorination, a common industrial approach.
References
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents.
- EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents.
- US4256894A - Preparation of chlorinated pyridines - Google Patents.
- CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents.
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.
- Process for producing 2,3,5-trichloropyridine - Justia Patents.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library.
- Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1.
- Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - European Patent Office - EP 0239904 A1.
- Question 4: Compare and contrast the mechanisms for chlorination of pyridine.. - Filo.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- PYRIDINE - SD Fine-Chem.
- Pyridine-Safety-Data-Sheet-SDS.pdf - Lab Alley.
- Pyridine - Safety Data Sheet - Carl ROTH.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents.
- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
- Amines - NCERT.
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- 3. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Runaway in the Chlorination of Pyridine
Welcome to the technical support center for the chlorination of pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant thermal risks associated with this reaction. The information herein is structured to help you anticipate, prevent, and control thermal runaway events, ensuring both the safety of your laboratory personnel and the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the chlorination of pyridine, leading to potential thermal runaway. Each problem is analyzed for its root cause, followed by a step-by-step resolution protocol.
Issue 1.1: Rapid, Uncontrolled Temperature Spike During Initial Reagent Addition
Symptoms:
-
A sudden and sharp increase in reactor temperature (>10-15 °C/minute) immediately following the introduction of the chlorinating agent.
-
Visible fuming or off-gassing from the reactor.
-
Boiling of the solvent, even at temperatures below its standard boiling point.
Probable Cause: The primary cause is an excessive initial concentration of reactants, leading to a reaction rate that overwhelms the heat removal capacity of the reactor. This is a classic indicator of a potential thermal runaway. The chlorination of pyridine is a highly exothermic reaction.[1][2] The reaction rate, and thus heat generation, is exponentially dependent on temperature.[3]
Resolution Protocol:
-
Immediate Action: Stop Reagent Feed. Cease the addition of the chlorinating agent immediately. This is the most critical first step to prevent the accumulation of unreacted material, which fuels the runaway.
-
Emergency Cooling: Maximize the cooling rate of the reactor. This can be achieved by:
-
Fully opening the cooling jacket valve.
-
If available, activating a secondary emergency cooling system.[4]
-
-
Quenching (If Necessary): If the temperature continues to rise despite maximum cooling, a pre-prepared quenching agent should be added. The choice of quenching agent will depend on the specific reaction chemistry but should be capable of rapidly neutralizing one of the reactants.
-
Evacuation: If the temperature rise cannot be controlled, evacuate the immediate area and follow established emergency procedures.
Preventative Measures for Future Experiments:
-
Semi-Batch Operation: Transition from a batch process, where all reactants are added at once, to a semi-batch process. In a semi-batch setup, the chlorinating agent is added gradually, allowing the cooling system to manage the heat generated.
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum heat removal rate of your reactor system.[5][6][7] This data is crucial for safe process design.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, providing a larger thermal mass to buffer temperature changes.
Issue 1.2: Localized Hotspots and Inconsistent Temperature Readings
Symptoms:
-
Temperature probes within the reactor show significantly different readings.
-
Discoloration or charring of the reaction mixture near the point of reagent addition.
-
Inconsistent product yields and impurity profiles.
Probable Cause: Inadequate mixing is the most likely cause of localized hotspots.[8] Poor agitation prevents the efficient distribution of reactants and the dissipation of heat, creating regions where the reaction accelerates uncontrollably.
Resolution Protocol:
-
Increase Agitation: Immediately increase the stirrer speed to improve mixing and break up any localized areas of high reactant concentration.
-
Verify Stirrer Function: Ensure the stirrer is functioning correctly and is appropriately sized for the reactor volume.
-
Controlled Reagent Addition: If hotspots persist, pause the reagent addition and allow the temperature to homogenize before resuming at a slower rate.
Preventative Measures for Future Experiments:
-
Impeller Design: Use an impeller designed for efficient mixing of liquid-gas or liquid-liquid systems, depending on the phase of your chlorinating agent.
-
Baffling: Install baffles in the reactor to prevent vortex formation and promote better mixing.
-
Addition Point: Introduce the chlorinating agent below the surface of the reaction mixture to ensure immediate dispersion.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe and effective chlorination of pyridine.
Q1: What are the primary chemical reactions that contribute to the exotherm in pyridine chlorination?
The primary exothermic event is the electrophilic substitution of hydrogen atoms on the pyridine ring with chlorine.[9][10] The reaction proceeds through the formation of a complex between pyridine and the chlorinating agent, followed by the substitution step.[11] The formation of N-chloro pyridinium species can also occur.[12]
Q2: How can I detect the early signs of an impending thermal runaway?
Early detection is critical for prevention. Key indicators include:
-
A gradual but accelerating rate of temperature increase. This is a classic sign that heat generation is beginning to outpace heat removal.[2]
-
An increase in off-gassing. The production of gases like HCl will increase as the reaction rate accelerates.[13]
-
A drop in the viscosity of the reaction mixture. This can indicate a temperature rise in a localized area.
-
Monitoring of reactant concentration. Online monitoring can reveal an accumulation of unreacted starting material, a significant risk factor.
Q3: What are the essential components of an emergency shutdown system for this reaction?
An effective emergency shutdown system should include:
-
Automated reactant feed cutoff: This should be triggered by high-temperature or high-pressure alarms.[4]
-
Emergency cooling activation: An automated system to initiate maximum cooling.
-
Pressure relief system: A properly sized rupture disc or relief valve to safely vent the reactor in a worst-case scenario.[3]
-
Quench or dump tank: A system to rapidly neutralize or dilute the reaction mixture.[8]
Q4: What are the recommended solvents for pyridine chlorination, and how does solvent choice impact safety?
Common solvents include chlorinated hydrocarbons like dichloromethane or carbon tetrachloride.[14][15] The choice of solvent is critical for several reasons:
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat, providing a better thermal buffer.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature can help prevent a pressure buildup from boiling.
-
Reactivity: The solvent should be inert to the reaction conditions to avoid unwanted side reactions that could generate additional heat.
Q5: Are there alternative, safer chlorinating agents for pyridine?
While molecular chlorine is common, other reagents can be used. For example, phosphorus oxychloride (POCl3) can be used for the chlorination of hydroxypyridines.[16] The choice of chlorinating agent will depend on the desired product and reaction conditions. A thorough risk assessment should be conducted for any proposed chlorinating agent.
Section 3: Data and Visualizations
Table 1: Key Safety Parameters for Pyridine and Chlorine
| Parameter | Pyridine | Chlorine |
| NFPA 704 Rating | 3-3-0[17][18] | 3-0-0 (with OX special hazard)[19] |
| Flash Point | 20 °C (68 °F)[17][18] | Not Flammable |
| Autoignition Temp. | 482 °C (900 °F)[18] | Not Applicable |
| LEL - UEL | 1.8% - 12.4%[18] | Not Applicable |
NFPA 704 ratings indicate Health, Flammability, and Instability hazards on a scale of 0 to 4.
Diagram 1: Thermal Runaway Feedback Loop
Caption: The positive feedback loop of a thermal runaway reaction.
Diagram 2: Decision Workflow for Managing Exotherms
Caption: A decision-making workflow for responding to an exothermic event.
References
- G. L. Bertrand and T. E. Burchfield, "CALORIMETRIC INVESTIGATION of the PYRIDINE-CHLOROFORM COMPLEX.," Analytical Calorimetry, pp. 283-292, Springer, Jan 1974.
- "Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine - PubMed," PubMed, 21-Aug-2007. [Online]. Available: [Link]
- "Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis | Request PDF - ResearchG
- "Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET." [Online]. Available: [Link]
- "Pyridine: Electrophilic & Nucleophilic Reactions | PDF - Scribd." [Online]. Available: [Link]
- "Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World," Chemistry World, 19-May-2021. [Online]. Available: [Link]
- "Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical | The Journal of Chemical Physics | AIP Publishing." [Online]. Available: [Link]
- "Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE." [Online]. Available: [Link]
- "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH." [Online]. Available: [Link]
- "Pyridine | C5H5N | CID 1049 - PubChem - NIH." [Online]. Available: [Link]
- "Study on catalyst deactivation kinetics of pyridine chlorination - ResearchG
- "Runaway Chemical Reactions: Causes and Prevention - zeal," 30-Apr-2024. [Online]. Available: [Link]
- "EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 - Major Accident Hazards Bureau." [Online]. Available: [Link]
- "Essential Safety Protocols for Reactor Operations - YouTube," 27-Sep-2024. [Online]. Available: [Link]
- "Pyridine - Wikipedia." [Online]. Available: [Link]
- "Pyridine - the NIST WebBook." [Online]. Available: [Link]
- "Phosgene - Wikipedia." [Online]. Available: [Link]
- "Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents." [Online].
- "NFPA Chemicals - New Environment Inc." [Online]. Available: [Link]
- "CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents." [Online].
- "Thermal runaway - Wikipedia." [Online]. Available: [Link]
- "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing." [Online]. Available: [Link]
- "Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1 - Googleapis.com." [Online]. Available: [Link]
- "Calorimetric study of the reversible hydration of the pyridine aldehydes - RSC Publishing." [Online]. Available: [Link]
- "Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)." [Online]. Available: [Link]
- "Thermal Elimination of Pyridine from a Uranium Trichloride Precursor." [Online]. Available: [Link]
- "Dichloromethane - Wikipedia." [Online]. Available: [Link]
- "Calorimetry | University of Tübingen." [Online]. Available: [Link]
- "Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys - PMC - NIH," 02-Feb-2021. [Online]. Available: [Link]
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- "Early Detection and Suppression of Thermal Runaway in Large-Format Lithium-Ion Batteries: Insights from Experimental Analysis - ResearchG
- "Critical conditions for the thermal runaway propagation of lithium-ion batteries in air and argon environments - University of Surrey," 01-Dec-2022. [Online]. Available: [Link]
- "Early Detection of Li-Ion Battery Thermal Runaway Using Commercial Diagnostic Technologies - UNECE Wiki," 04-Nov-2024. [Online]. Available: [Link]
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Technical Support Center: Characterization of 2,4,5-Trichloropyridine and its Isomers
Welcome to the technical support center for the analytical characterization of 2,4,5-trichloropyridine and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these compounds. Trichloropyridine isomers are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making their accurate identification and quantification paramount for product safety and efficacy.[1]
The similar physicochemical properties of trichloropyridine isomers present significant analytical hurdles, often leading to issues like co-elution and inaccurate quantification.[2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific challenges, drawing upon established analytical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of this compound and its isomers.
FAQ 1: Why is the separation of trichloropyridine isomers so challenging?
The primary challenge in separating trichloropyridine isomers, such as 2,3,5-trichloropyridine and 2,4,6-trichloropyridine, lies in their very similar physicochemical properties. Isomers have the same molecular weight and often exhibit comparable polarity and pKa values.[2][3] This similarity leads to nearly identical partitioning behavior in standard chromatographic systems, resulting in poor resolution or co-elution, where multiple isomers elute from the column at the same time as a single peak.[3][4]
FAQ 2: I am observing a single, broad peak in my chromatogram where I expect multiple isomer peaks. What is the likely cause and how can I confirm it?
A single, broad, or shouldered peak where multiple isomers are expected is a classic sign of co-elution.[3][4]
Confirmation of Co-elution:
-
Peak Shape Analysis: Ideal chromatographic peaks are symmetrical and narrow. A shoulder on a peak or a broad, asymmetrical peak shape suggests the presence of more than one compound.[4][5]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis (for HPLC): A DAD/PDA detector acquires UV-Vis spectra across the entire peak. If the spectra are not identical across the peak, it indicates the presence of multiple components with different chromophores, confirming co-elution.[4]
-
Mass Spectrometry (MS) Analysis (for GC-MS and LC-MS): By examining the mass spectra at different points across the chromatographic peak, you can identify the presence of different isomers if they have unique fragmentation patterns. Even with identical mass spectra, slight variations in ion ratios across the peak can indicate co-elution.[4][6]
FAQ 3: My this compound standard appears to be degrading during GC analysis, leading to inconsistent results. What could be the cause and how can I mitigate this?
Thermal degradation is a common issue for many organic molecules during GC analysis, especially for thermally labile compounds.[7][8] Chlorinated pyridines can be susceptible to degradation at the high temperatures used in the GC injector and column.[9]
Causes and Mitigation Strategies:
-
High Injector Temperature: The injector is often the hottest part of the GC system. High temperatures can cause the breakdown of this compound.
-
Solution: Lower the injector temperature to the minimum required for efficient volatilization of the analyte. A temperature ramp in the injector, if available, can also be beneficial.[8]
-
-
Active Sites in the GC System: Active sites, such as exposed silanol groups in the injector liner or on the column, can catalyze the degradation of analytes.
-
Solution: Use a deactivated injector liner and a high-quality, well-deactivated GC column. Regular maintenance and replacement of the liner are crucial.[8]
-
-
Prolonged Residence Time at High Temperatures: A long run time with a high final oven temperature can contribute to degradation.
-
Solution: Optimize the oven temperature program to elute the analytes of interest as quickly as possible without sacrificing resolution. A faster temperature ramp can reduce the time the analytes spend at elevated temperatures.[7]
-
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common analytical problems.
Troubleshooting Guide 1: Poor Peak Resolution and Co-elution in HPLC
Poor resolution between this compound and its isomers is a frequent challenge in HPLC. The following guide provides a systematic approach to improving separation.
Logical Troubleshooting Workflow for HPLC Co-elution
Caption: A decision tree for troubleshooting co-elution in HPLC.[5]
Detailed Troubleshooting Steps:
-
Evaluate the Capacity Factor (k'): The capacity factor is a measure of how long the analyte is retained on the column. If k' is too low (e.g., < 1), the isomers are passing through the column too quickly with the solvent front, allowing little time for separation.[5]
-
Action: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile). This will increase retention times and provide a better opportunity for separation.[5]
-
-
Address Selectivity (α): Selectivity is the ability of the chromatographic system to differentiate between the isomers. If the capacity factor is adequate but the peaks are still co-eluting, the issue is likely poor selectivity.[5]
-
Action 1: Modify the Mobile Phase.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[5]
-
Adjust pH: The pH of the mobile phase can influence the ionization state of the pyridine ring nitrogen, which can affect retention and selectivity. Experiment with small pH adjustments using a suitable buffer.[2][10]
-
-
Action 2: Change the Stationary Phase.
-
Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phase chemistries that offer alternative separation mechanisms, such as π-π interactions. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices for aromatic and halogenated compounds.[3]
-
-
-
Improve Efficiency (N): Efficiency relates to the narrowness of the chromatographic peaks. Broader peaks are more likely to overlap.[5]
-
Action:
-
Use a High-Efficiency Column: Modern columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can significantly improve peak efficiency.[10]
-
Optimize Flow Rate: Ensure the flow rate is optimal for the column being used.
-
-
Troubleshooting Guide 2: Matrix Effects in LC-MS/MS Analysis
When analyzing this compound in complex matrices such as biological fluids or environmental samples, matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[11][12] This can result in inaccurate quantification.
Workflow for Identifying and Mitigating Matrix Effects
Caption: A systematic workflow for addressing matrix effects in LC-MS/MS analysis.[13][14]
Detailed Troubleshooting Steps:
-
Assess the Matrix Effect:
-
Post-Extraction Spike: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same concentration of the analyte in a pure solvent. A significant difference indicates a matrix effect.[13]
-
Calibration Curve Comparison: Compare the slope of a calibration curve prepared in a pure solvent to one prepared in a blank matrix extract. Different slopes are indicative of matrix effects.[13]
-
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[15][16][17]
-
Action:
-
Optimize Solid-Phase Extraction (SPE): If using SPE, experiment with different sorbents. For polar compounds like trichloropyridines, hydrophilic-lipophilic balanced (HLB) sorbents can be effective.[15]
-
Liquid-Liquid Extraction (LLE): Consider using LLE as an alternative or additional cleanup step.
-
-
-
Enhance Chromatographic Separation: If interfering matrix components cannot be completely removed, try to chromatographically separate them from the analyte of interest.[11]
-
Action: Modify the HPLC gradient to better resolve the analyte peak from the region where matrix components elute.
-
-
Dilute the Sample: Diluting the final sample extract can reduce the concentration of matrix components to a level where they no longer significantly affect the ionization of the analyte.[18] However, ensure that the diluted analyte concentration is still above the limit of quantification.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the native analyte. If not available, a structurally similar compound that is not present in the sample can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects across samples.[13]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound isomers.
Protocol 1: GC-MS Analysis of Trichloropyridine Isomers
This protocol is suitable for the separation and identification of trichloropyridine isomers in relatively clean samples.
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)[19]
-
GC Column: A medium polarity column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a column with a different selectivity like a DB-17MS.[20][21]
-
Injector Liner: Deactivated split/splitless liner
-
Carrier Gas: Helium, 99.999% purity
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)[19]
-
Analytical standards of this compound and its isomers
GC-MS Conditions:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C (start low and optimize) | To ensure efficient volatilization while minimizing thermal degradation.[7][19] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis.[19] |
| Injection Volume | 1 µL | |
| Carrier Gas Flow | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 80 °C, hold 2 min | To focus the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | To elute the isomers. The ramp rate can be adjusted to improve separation. | |
| Hold: 5 min at 280 °C | To ensure all components have eluted. | |
| MS Transfer Line | 280 °C | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Scan Range | 40-300 m/z | To cover the molecular ion and expected fragments of trichloropyridines. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.[19]
-
Dissolve in 10 mL of dichloromethane or ethyl acetate.[19]
-
Vortex to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC-UV Analysis of Trichloropyridine Isomers
This protocol is a starting point for the routine analysis and purity determination of trichloropyridine isomers.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)[19][22]
-
HPLC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For better separation of isomers, consider a Phenyl-Hexyl or PFP column.[3][19][22]
-
Mobile Phase A: 0.1% Formic acid in water[23]
-
Mobile Phase B: Acetonitrile (HPLC Grade)[22]
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B[22]
-
Analytical standards of this compound and its isomers
HPLC Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | Isocratic or Gradient | Start with an isocratic mixture (e.g., 70:30 v/v Acetonitrile:Water with 0.1% Formic Acid). A gradient may be needed for complex samples.[19][22] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. Temperature can be optimized to improve separation.[2] |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | Chloropyridines have a UV absorbance in this region.[19][24] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.[19]
-
Dissolve in 10 mL of the diluent.[22]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[19]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
- SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Li, W., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Akyüz, M., & Ata, S. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Herrero, P., et al. (2019). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- Wang, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society, 61(10), 1129-1132.
- Almeida, C. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices.
- Lozano, A., et al. (2021). Matrix Effect for the evaluated compounds obtained by a. LC-MS/MS and...
- Kruve, A., et al. (2014). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. In Mass Spectrometry in Food Safety.
- BenchChem. (n.d.). resolving co-eluting isomers of batylalcohol in chromatography.
- Kaykhaii, M. (Ed.). (2020). Sample Preparation Techniques for Chemical Analysis. IntechOpen.
- New York University. (n.d.). Sample preparation techniques for chemical analysis.
- Wang, Y., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(12), 6049-6056.
- Al-Tohamy, R., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of King Saud University-Science, 34(3), 101859.
- Al-Tohamy, R., et al. (2019). GC/MS chromatogram of chlorpyrifos after a thermal reaction...
- The University of Manchester. (2024, October 5). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
- Johnson, K. J., et al. (2013). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
- Stein, S. E. (1999). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry, 10(8), 770-781.
Sources
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- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.si.edu [repository.si.edu]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Stabilizing 2,4,5-Trichloropyridine in Storage
Welcome to the technical support center for 2,4,5-Trichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the principles behind them. This resource will help you mitigate degradation, ensure the integrity of your experiments, and troubleshoot common issues encountered during the storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathways for this compound are hydrolysis and photodegradation. Chlorinated pyridines are susceptible to nucleophilic substitution, where the chlorine atoms are replaced by hydroxyl groups from water. This process can be accelerated by exposure to light, which provides the energy to initiate the degradation reactions.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be tightly sealed to prevent moisture ingress and stored in a dark location to prevent photodegradation.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may reveal a change in color or physical state. However, chemical analysis is necessary for definitive confirmation. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) can be used to identify and quantify degradation products.[5][6][7] A shift in the melting point can also be an indicator of impurity.
Q4: Can I still use this compound that shows signs of degradation?
A4: It is strongly advised against using degraded this compound. The presence of impurities can lead to unpredictable results, side reactions, and compromise the integrity of your research. Purification may be possible, but it is often more practical to procure a fresh batch.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Discoloration or Change in Physical Appearance of the Compound
-
Observation: The typically off-white to pale yellow solid has developed a darker color or has become clumped and sticky.
-
Probable Cause: This is a strong indicator of degradation, likely due to a combination of hydrolysis and photodegradation. The presence of moisture and exposure to light have likely initiated chemical changes.
-
Solution:
-
Isolate the material: Prevent cross-contamination by separating the suspect container from your main stock.
-
Analytical Verification: Perform an analysis (e.g., HPLC, TLC) to confirm the presence of impurities.
-
Disposal: If degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.[8][9]
-
Review Storage Protocol: Re-evaluate your storage procedures to ensure they align with the recommended conditions (see table below).
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Observation: Reactions involving this compound are yielding lower than expected product, or unexpected byproducts are being formed.
-
Probable Cause: The purity of your this compound may be compromised. Degradation products can interfere with the intended reaction pathway.
-
Solution:
-
Purity Analysis: Test the purity of your this compound stock using a suitable analytical method.
-
Use a Fresh Batch: If the purity is below the required specification for your application, use a new, unopened container of the compound.
-
Control Experiment: Run a control experiment with a fresh, high-purity standard of this compound to validate your experimental setup.
-
Storage Condition Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4] | Reduces the rate of chemical reactions, including degradation. |
| Atmosphere | Inert (Argon or Nitrogen)[4] | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Light | Store in the dark (amber vial or in a light-proof container) | Prevents photodegradation, a common pathway for chlorinated aromatic compounds.[1][2][3] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents moisture ingress and reaction with the container material. |
Experimental Protocols
Protocol 1: Incoming Quality Control of this compound
This protocol outlines a basic procedure for verifying the purity of a new batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare a standard solution of this compound of known concentration in acetonitrile.
-
Prepare a sample solution of the new batch at the same concentration.
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., water:acetonitrile).
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Compare the retention time and peak area of the main peak in the sample to the standard. The presence of significant additional peaks in the sample chromatogram indicates impurities.
Protocol 2: Small-Scale Repackaging of this compound
If you need to aliquot a larger container into smaller, more manageable quantities, follow this procedure to minimize exposure to air and moisture.
Materials:
-
Glove box or glove bag with an inert atmosphere
-
Original container of this compound
-
Pre-dried, amber glass vials with screw caps and PTFE septa
-
Spatula
Procedure:
-
Place all materials inside the glove box.
-
Purge the glove box with an inert gas (argon or nitrogen) to displace air and moisture.
-
Carefully open the main container of this compound.
-
Using a clean, dry spatula, transfer the desired amount of the compound into the pre-dried amber vials.
-
Tightly seal the vials.
-
Backfill the main container with inert gas before resealing it tightly.
-
Label the new vials with the compound name, date of repackaging, and any other relevant information.
Visualizing Degradation and Prevention
References
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2011). Journal of Hazardous Materials, 192(1), 15-22.
- Understanding and Handling Chlorinated Pyridines. (2023). Shandong Jihui Chemical Co., LTD.
- Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (2002). Journal of Photochemistry and Photobiology A: Chemistry, 147(2), 145-151.
- Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
- Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2006). International Journal of Environment and Pollution, 28(1/2), 87-99.
- A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. (2012). Applied Catalysis B: Environmental, 126, 121-129.
- 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259. (n.d.). PubChem.
- Synthetic method of 2, 3, 5-trichloropyridine. (2015). Google Patents.
- Synthetic method of 2,3, 5-trichloropyridine. (2021). Google Patents.
- This compound | C5H2Cl3N | CID 21829168. (n.d.). PubChem.
- Insights into the Time Evolution of Slowly Photodegrading Contaminants. (2020). Water, 12(3), 859.
- 2,4,5 Trifluoro pyrimidine and process for preparing. (1981). Google Patents.
- Preparation of 2,3,5-trichloropyridine. (1978). Google Patents.
- Method for preparing 2,4, 5-trichloropyrimidine. (2022). Google Patents.
- Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2021). Biotechnology for Biofuels, 14(1), 1-13.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). Organic Process Research & Development, 27(6), 1109-1118.
- Detection Methods for DBPs. (n.d.). ResearchGate.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules, 29(5), 1024.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2012). Journal of Chromatographic Science, 50(7), 597-605.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 55934-01-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Solvent Systems for Reactions with 2,4,5-Trichloropyridine
Welcome to the technical support hub for 2,4,5-Trichloropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this versatile but challenging substrate. As your senior application scientist, my goal is to provide not just protocols, but a deep understanding of the underlying principles that govern reaction success. Here, we will dissect the causality behind experimental choices to empower you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Core Characteristics of this compound
Understanding the fundamental properties of this compound is the first step toward rational solvent selection. The molecule's electron-deficient pyridine ring, substituted with three chlorine atoms, dictates its reactivity and solubility profile.
| Property | Value / Description | Significance for Solvent Selection |
| Molecular Formula | C₅H₂Cl₃N | - |
| Molecular Weight | 182.44 g/mol | Affects molarity calculations and reaction stoichiometry. |
| Physical Form | Solid, semi-solid, or lump | The solid nature necessitates a solvent for homogeneous reactions. |
| Melting Point | 46-50 °C (for the related 2,3,5-isomer)[1][2] | Reactions can be run above this temperature for a melt, but a solvent is usually preferred for control. |
| Boiling Point | ~219 °C (for the related 2,3,5-isomer)[1][2] | Allows for a wide range of reaction temperatures in high-boiling solvents. |
| Solubility | Slightly soluble in water; soluble in many organic solvents like ethanol, acetone, and DMSO.[1][3][4] | High solubility is required for efficient reaction kinetics. A solvent screen is often necessary. |
| Reactivity Profile | Electron-deficient aromatic ring, susceptible to nucleophilic aromatic substitution (SNAr) and serves as a substrate for cross-coupling and metallation. | The reaction type is the primary determinant of the ideal solvent class (polar aprotic, nonpolar, etc.). |
Section 2: The Role of the Solvent: A Mechanistic Perspective
The solvent is not merely a medium for dissolution; it is an active participant that can profoundly influence reaction kinetics, selectivity, and even the ultimate product distribution. Its role can be categorized by the type of transformation being performed.
Nucleophilic Aromatic Substitution (SₙAr)
In SₙAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The solvent's primary role is to stabilize this charged intermediate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, THF): These are the solvents of choice for SₙAr. They possess large dipole moments that can stabilize the charged Meisenheimer complex, accelerating the reaction.[5][6] Crucially, they do not engage in strong hydrogen bonding with the nucleophile, leaving it "bare" and highly reactive.
-
Protic Solvents (e.g., Water, Alcohols): These solvents can solvate and deactivate the nucleophile through hydrogen bonding, reducing its efficacy. Furthermore, they can act as competing nucleophiles, leading to undesired hydrolysis byproducts (hydroxypyridines).[5]
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the solvent must solubilize a diverse set of components: the organic substrate, the organometallic reagent, the inorganic base, and the palladium catalyst complex.[7]
-
Aprotic Solvents (Polar and Nonpolar): Toluene, 1,4-dioxane, and THF are frequently used. They are generally effective at dissolving the organic components and the catalyst.[8][9][10]
-
Aqueous Mixtures: Many cross-coupling reactions, particularly Suzuki couplings, benefit from aqueous solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[9] The water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often crucial for the catalytic cycle.
-
Atmosphere: For all palladium-catalyzed reactions, maintaining an inert atmosphere (N₂ or Ar) is critical. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and low yields.[11][12]
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with this compound in a direct question-and-answer format.
Q1: My reaction is sluggish or has stalled, resulting in a low yield. What are the first solvent-related parameters I should check?
A1: A low yield is often traced back to suboptimal reaction conditions where the solvent plays a key role.[13][14]
-
Check Solubility: First, confirm that all reactants, especially the this compound, are fully dissolved at the reaction temperature. Poor solubility is a common cause of slow or incomplete reactions. If solubility is an issue, consider a co-solvent or switch to a solvent with better solubilizing power (e.g., moving from THF to DMF for a more polar system).
-
Increase Temperature: Many reactions, particularly C-Cl bond activations in cross-coupling, require elevated temperatures (80-120 °C).[11] Ensure your chosen solvent has a sufficiently high boiling point to accommodate this. Microwave irradiation can also be an effective method to accelerate slow reactions.[11]
-
Solvent Polarity (for SₙAr): If you are running an SₙAr reaction, ensure you are using a polar aprotic solvent like DMF or NMP. Using a nonpolar solvent like toluene will drastically slow down the formation and stabilization of the required Meisenheimer intermediate.[5]
-
Inert Atmosphere: For cross-coupling, verify that your solvents were properly degassed and the reaction is maintained under a strict inert atmosphere. Catalyst decomposition due to oxygen is a frequent cause of stalled reactions.[12]
Q2: I'm observing a significant amount of a hydrolysis byproduct (e.g., a dichlorohydroxypyridine). How can I prevent this?
A2: The formation of hydrolysis byproducts is a definitive sign of water contamination in your reaction.[5] This is particularly problematic in SₙAr and metallation reactions.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferable.
-
Dry Glassware and Reagents: All glassware should be oven- or flame-dried and cooled under an inert atmosphere.[13] Ensure all reagents, including bases and nucleophiles, are anhydrous.
-
Maintain an Inert Atmosphere: Running the reaction under a positive pressure of nitrogen or argon prevents atmospheric moisture from entering the system.[5]
Q3: My cross-coupling reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution?
A3: Controlling selectivity is a common challenge with polyhalogenated substrates.
-
Control Stoichiometry: Use a controlled amount of the coupling partner, typically 1.0 to 1.2 equivalents relative to the this compound.[5]
-
Lower Temperature and Monitor Time: Run the reaction at the lowest effective temperature and monitor it closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Slow Addition: Adding the coupling partner (e.g., boronic acid or amine) slowly to the reaction mixture can help maintain its low concentration, favoring mono-substitution.[5] While solvent choice is not the primary factor for this issue, ensuring good solubility with an appropriate solvent system (e.g., Toluene/H₂O for a Suzuki reaction) allows for more controlled and homogeneous reaction conditions, which aids selectivity.
Q4: In my Suzuki reaction, I'm seeing significant protodeboronation of my boronic acid. How can the solvent system help mitigate this?
A4: Protodeboronation is the cleavage of the C-B bond, often exacerbated by water and strong bases.[11]
-
Minimize Water Content: While some water is often beneficial for dissolving the base in Suzuki reactions, excessive amounts can promote protodeboronation. Experiment with different solvent ratios (e.g., Dioxane:H₂O from 4:1 to 10:1).
-
Consider Anhydrous Systems: In some cases, moving to a completely anhydrous system with a soluble organic base (like an alkoxide) in a solvent like THF or toluene can prevent this side reaction.
-
Choice of Base: The base is critical. Sometimes, switching from a carbonate (like K₂CO₃) to a phosphate (K₃PO₄) can reduce the rate of protodeboronation.[9] Ensure the chosen base has adequate solubility in your solvent system.
Q5: For a lithiation reaction, my results are inconsistent. What is the role of the solvent here?
A5: Organolithium reactions are exceptionally sensitive to the solvent system. The solvent dictates the aggregation state and reactivity of the organolithium species.
-
Ethereal Solvents are Key: Reactions involving strong bases like n-BuLi or LDA often require a coordinating solvent like THF or diethyl ether. These solvents break up organolithium aggregates, increasing their reactivity.
-
Coordinating Additives: Even in a nonpolar solvent like hexane, the addition of a stoichiometric or even catalytic amount of a coordinating agent like THF or N,N,N′,N′-tetramethylethylenediamine (TMEDA) can dramatically alter the course and success of the reaction.[15][16]
-
Temperature Control: These reactions are typically run at very low temperatures (-78 °C) to prevent side reactions. The solvent must have a freezing point below this temperature.
Section 4: Visualized Workflows and Diagrams
To further clarify the decision-making process, the following diagrams illustrate key workflows for solvent optimization.
General Solvent Selection Workflow
Caption: Decision tree for initial solvent selection.
Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low yields.
Section 5: Experimental Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Screening of bases and ligands may be required for optimal results with a specific boronic acid.[9][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Inerting: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times. Add the catalyst/ligand mixture to the flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a desired ratio (e.g., 5:1 dioxane:water) and a substrate concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- PubChem. This compound.
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]
- Panda, G. et al.. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Chemical-Suppliers.com. This compound | CAS 55934-01-5. Chemical-Suppliers.com. [Link]
- ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. [Link]
- Wikipedia. Buchwald–Hartwig amination.
- University of Rochester Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]
- Reddit. What are some common causes of low reaction yields?. r/Chempros. [Link]
- Pipzine Chemicals. 3,4,5-Trichloropyridine. Pipzine Chemicals. [Link]
- Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
- Journal of the Chemical Society, Dalton Transactions. Lithiation of 2-Me3SiCHRC5H4N (R = H or SiMe3): influence of solvent on the nature of the product. Royal Society of Chemistry. [Link]
- ACS Publications. Optimization of Organolithium Reactions. American Chemical Society. [Link]
Sources
- 1. 2,3,5-Trichloropyridine CAS#: 16063-70-0 [m.chemicalbook.com]
- 2. 2,3,5-Trichloropyridine | 16063-70-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Work-up Procedures for Reactions Involving 2,4,5-Trichloropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-trichloropyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of post-reaction work-ups involving this versatile but challenging reagent. Our focus is on providing practical, field-proven insights to ensure the successful isolation and purification of your target compounds.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the work-up of reactions involving this compound. Each entry details the problem, its probable cause, and a step-by-step solution.
Question 1: After my nucleophilic aromatic substitution (SNAr) reaction, I'm struggling with a persistent emulsion during aqueous extraction. How can I break it and efficiently separate the layers?
Probable Cause: The basic nature of the pyridine nitrogen in your product and any unreacted starting material can lead to the formation of emulsions, especially when using basic aqueous solutions for quenching or washing.[1] The presence of high molecular weight byproducts or certain solvents can also contribute to this issue.
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.
-
Solvent Modification: If brine is ineffective, consider adding a small amount of a different organic solvent with a lower polarity, such as hexane or heptane, to the organic layer. This can alter the interfacial tension and promote layer separation.
-
Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion and remove particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. If the reaction product is stable to acid, a dilute acidic wash (e.g., 1M HCl) can protonate the pyridine nitrogen, increasing its aqueous solubility and potentially resolving the emulsion.[1] Be sure to re-extract the aqueous layer with fresh organic solvent to recover any protonated product that has partitioned into it. Subsequently, neutralize the combined organic layers.
Question 2: My crude product from a Suzuki-Miyaura coupling reaction is contaminated with a significant amount of dark, tarry material that is difficult to remove by standard column chromatography.
Probable Cause: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can generate palladium black and other polymeric byproducts, especially if the reaction is overheated or if the catalyst degrades.[2] These byproducts can be difficult to separate from the desired product.
Solution: Pre-Chromatography Purification
-
Filtration through Celite®: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove the bulk of the palladium residues.[1]
-
Charcoal Treatment: If the filtrate is still dark, you can stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Be cautious, as it can also adsorb some of your product. Use a minimal amount and consider performing a small-scale test first. Filter the mixture through Celite® again to remove the charcoal.
-
Aqueous Washes: Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine. This can help to remove inorganic salts and some polar impurities.[1]
-
Solvent Trituration: If the crude product is a solid, trituration can be an effective purification step. This involves suspending the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Sonication can aid in this process. The purified solid can then be collected by filtration.
Question 3: During the work-up of my Buchwald-Hartwig amination, I am observing hydrolysis of the chloro-substituent on the pyridine ring, leading to the formation of a hydroxypyridine byproduct. How can I prevent this?
Probable Cause: Chloropyridines can be susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[3][4] The presence of water in the reaction or work-up, combined with a strong base, can facilitate the unwanted nucleophilic substitution of a chlorine atom with a hydroxyl group.
Solution: Anhydrous and Mild Work-up Conditions
-
Anhydrous Reaction Conditions: Ensure that your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Careful Quenching: When quenching the reaction, do so at a low temperature (e.g., 0 °C) and use a non-aqueous or minimally aqueous quench. For example, you can add a saturated aqueous solution of ammonium chloride instead of water.
-
Avoid Strong Aqueous Bases: During the work-up, avoid washing with strong aqueous bases like sodium hydroxide or potassium hydroxide. If a basic wash is necessary to remove acidic impurities, use a milder base such as a saturated aqueous solution of sodium bicarbonate.
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to minimize the contact time of your product with the aqueous phase.
-
Prompt Drying and Concentration: After the final wash, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure without delay.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and work-up of reactions with this compound.
Q1: What are the primary safety precautions I should take when working with this compound and its derivatives?
A1: this compound is a hazardous substance and should be handled with appropriate safety measures.[5][6] Always work in a well-ventilated fume hood.[5] Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6] During a fire, irritating and highly toxic gases may be generated.[5] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[6][8]
Q2: What is a general-purpose solvent system for extracting my this compound-derived product from an aqueous solution?
A2: The choice of extraction solvent depends on the polarity of your product. For most nonpolar to moderately polar compounds derived from this compound, common and effective extraction solvents include:
-
Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity.
-
Dichloromethane (DCM): A slightly more polar solvent that is effective for a wide range of compounds. Be aware of its higher density, which will result in it being the bottom layer in an extraction with an aqueous solution.
-
Diethyl ether (Et2O): A less polar option, useful for extracting more nonpolar products. It is highly volatile and flammable.
It is always recommended to perform a small-scale trial to determine the optimal solvent for your specific product.
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted this compound can often be removed by standard purification techniques.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method. A gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) will allow the less polar this compound to elute before the more polar product.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[9] The choice of solvent is crucial and will need to be determined experimentally. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly, causing the pure product to crystallize while the impurities remain in solution.
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from that of this compound (boiling point ~219 °C), distillation under reduced pressure may be a viable option.[8]
Q4: Are there any specific considerations for the disposal of waste containing this compound?
A4: Waste containing this compound and other chlorinated compounds should be disposed of as hazardous chemical waste according to your institution's and local regulations.[5] Do not dispose of this waste down the drain.[5] It is often segregated into a specific chlorinated waste stream. Consult your institution's environmental health and safety (EHS) office for specific guidelines on proper waste disposal.
Visualized Workflows
General Work-up Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
Caption: A decision-making guide for resolving emulsions during work-up.
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Good general-purpose solvent. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | More polar, denser than water. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Less polar, highly flammable. |
| Toluene | 110.6 | 0.867 | 2.4 | Useful for less polar compounds. |
| Hexanes | ~69 | ~0.655 | 0.1 | Very nonpolar, often used with a more polar co-solvent. |
References
- CN1245167A - Process for separating chloropyridine product - Google P
- 2,3,5-Trichloropyridine - AK Scientific, Inc. (URL: )
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- MSDS of 2,4,5-Trichloropyrimidine - Capot Chemical. (URL: )
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. (URL: )
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- This compound - Safety D
- SAFETY D
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. (URL: )
- US4256894A - Preparation of chlorinated pyridines - Google P
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (URL: )
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
- Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4,5-Trichloropyridine and Its Isomers
Introduction
Trichloropyridines are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of high-value chemicals, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the presence of three chlorine atoms on the pyridine ring, which can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity of the chlorine substituents is highly dependent on their position on the pyridine ring. This guide provides an in-depth comparison of the reactivity of 2,4,5-trichloropyridine with other trichloropyridine isomers, offering experimental insights and data to inform synthetic strategy and reaction design.
The Decisive Role of Substituent Position in Reactivity
The reactivity of chloropyridines in SNAr reactions is fundamentally governed by the ability of the pyridine ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack, often referred to as a Meisenheimer complex.[1] The electronegative nitrogen atom in the pyridine ring plays a pivotal role in this stabilization.
Nucleophilic attack is most favorable at the C-2 and C-4 positions (ortho and para to the nitrogen atom, respectively).[2][3] This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[2] Attack at the C-3 or C-5 position does not allow for this direct resonance stabilization by the nitrogen atom, rendering these positions significantly less reactive towards nucleophilic substitution.[1]
In trichloropyridines, the positions of the three chlorine atoms dictate which, if any, are susceptible to facile substitution. The presence of multiple electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack.
Figure 1: Logical relationship between substituent position and reactivity in nucleophilic aromatic substitution on pyridines.
Comparative Reactivity of Trichloropyridine Isomers
The differential reactivity of the chlorine atoms in various trichloropyridine isomers is a key consideration for synthetic chemists. Below is a comparative overview of common isomers:
-
2,3,5-Trichloropyridine: In this isomer, the chlorine at the 2-position is the most susceptible to nucleophilic attack due to its ortho position relative to the ring nitrogen. The chlorines at the 3 and 5-positions are significantly less reactive. This selective reactivity allows for the sequential functionalization of the pyridine ring.
-
2,4,6-Trichloropyridine: This isomer is highly reactive towards nucleophilic substitution. The chlorine atoms at the 2-, 4-, and 6-positions are all activated by the ring nitrogen. The 4-position is generally the most reactive, followed by the 2- and 6-positions. The high reactivity of this isomer makes it a valuable precursor for trisubstituted pyridines.
-
This compound: This isomer presents a more nuanced reactivity profile. The chlorine at the 4-position is the most activated and thus the most likely to undergo substitution. The chlorine at the 2-position is also activated, but to a lesser extent than the 4-position. The chlorine at the 5-position is the least reactive. This hierarchy of reactivity allows for regioselective substitution by careful control of reaction conditions.
-
3,4,5-Trichloropyridine: Here, the chlorine at the 4-position is the primary site of nucleophilic attack. The chlorines at the 3- and 5-positions are considerably less reactive.
The general order of reactivity for a leaving group at different positions on the pyridine ring is 4 > 2 >> 3 > 5.
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data comparing the reactivity of different trichloropyridine isomers in SNAr reactions with a common nucleophile, such as an amine, under standardized conditions. The yields represent the monosubstituted product at the most reactive position.
| Trichloropyridine Isomer | Most Reactive Position | Typical Reaction Conditions | Product Yield (%) |
| 2,3,5-Trichloropyridine | C-2 | Amine, Base, Solvent, Heat | High |
| 2,4,6-Trichloropyridine | C-4 | Amine, Base, Solvent, Room Temp. | Very High |
| This compound | C-4 | Amine, Base, Solvent, Mild Heat | High |
| 3,4,5-Trichloropyridine | C-4 | Amine, Base, Solvent, Heat | Moderate to High |
Note: The yields are illustrative and can vary significantly based on the specific nucleophile, solvent, temperature, and base used.
Experimental Protocol: A Comparative Reactivity Study
This protocol outlines a general procedure for comparing the reactivity of this compound with another trichloropyridine isomer (e.g., 2,3,5-trichloropyridine) towards a common nucleophile.
Materials:
-
This compound
-
2,3,5-Trichloropyridine
-
Nucleophile (e.g., morpholine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials
-
Stirring plate and stir bars
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Reaction Setup: In separate reaction vials, add the trichloropyridine isomer (1.0 mmol), the nucleophile (1.1 mmol), the base (1.5 mmol), and the internal standard (0.5 mmol) to the solvent (5 mL).
-
Reaction Execution: Place the vials on a pre-heated stirring plate at a controlled temperature (e.g., 80 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Quenching and Extraction: Quench the aliquot with water and extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted samples by GC to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Interpretation: Plot the concentration of the product versus time for each isomer to compare their reaction rates. The isomer that shows a faster rate of product formation is the more reactive one under the tested conditions.
Figure 2: A generalized experimental workflow for the comparative reactivity study of trichloropyridine isomers.
Synthetic Applications and Strategic Considerations
The predictable reactivity patterns of trichloropyridines are exploited in multistep syntheses. For instance, the high reactivity of the 4-position in this compound allows for the selective introduction of a nucleophile at this site, leaving the 2- and 5-chloro substituents available for subsequent transformations under different reaction conditions. This stepwise functionalization is a powerful tool in the synthesis of complex, highly substituted pyridine derivatives.
For example, a nucleophile might be introduced at the 4-position under mild conditions, followed by a transition-metal-catalyzed cross-coupling reaction at the 2-position under more forcing conditions. The less reactive 5-chloro group might remain untouched or be functionalized using even more vigorous methods.
Conclusion
The reactivity of trichloropyridines is a nuanced subject, heavily influenced by the positions of the chlorine atoms on the pyridine ring. A thorough understanding of the underlying electronic effects is crucial for predicting and controlling the outcome of nucleophilic aromatic substitution reactions. This compound offers a valuable platform for selective functionalization due to the distinct reactivity of its three chlorine atoms. By carefully selecting reaction conditions and nucleophiles, researchers can leverage these differences to construct complex molecular architectures with precision and efficiency. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and development of novel pyridine-based compounds.
References
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Cravotto, G., et al. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC.
- American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Semantic Scholar. (2012, September 17). Preparation method for 2,4,5-trichloropyrimidine compound.
- PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A.
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- PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine.
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A Comparative Guide to Nucleophilic Reactivity: 2,4,5-Trichloropyridine vs. 2,3,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex heterocyclic molecules for pharmaceuticals and advanced materials, trichloropyridines are invaluable synthons. However, the isomeric arrangement of chlorine atoms profoundly dictates the molecule's reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparison between 2,4,5-trichloropyridine and 2,3,5-trichloropyridine, grounded in mechanistic principles and experimental considerations.
The core difference lies in their regioselectivity:
-
This compound undergoes nucleophilic substitution preferentially at the C4 position . This is due to the powerful resonance stabilization of the reaction intermediate by the para-oriented ring nitrogen.
-
2,3,5-Trichloropyridine is selectively substituted at the C2 position , the only site electronically activated for SNAr, while the chlorines at C3 and C5 remain largely unreactive under standard conditions.
Understanding this fundamental distinction is critical for chemists to select the appropriate isomer to achieve the desired substitution pattern and optimize synthetic routes.
The Foundational Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic systems like pyridines.[1] Unlike the SN1 and SN2 reactions common for alkyl halides, SNAr on an aromatic ring is a two-step process.[2]
-
Addition of the Nucleophile : The reaction is initiated when a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a chlorine atom). This step disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step through the expulsion of the leaving group (chloride ion).
The rate-determining step is typically the initial nucleophilic attack.[4] Consequently, the stability of the Meisenheimer complex is the single most important factor governing the reaction's feasibility and rate. The more stable the intermediate, the faster the reaction.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Electronic Landscape: Why Position Matters
The pyridine ring is not uniformly reactive. The electron-withdrawing nature of the nitrogen atom creates positions that are activated (electron-poor) and deactivated (relatively electron-rich) towards nucleophilic attack.
-
Activated Positions (C2, C4, C6) : The positions ortho (C2, C6) and para (C4) to the ring nitrogen are significantly activated. When a nucleophile attacks at these sites, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance.[5][6] This provides substantial stabilization, lowering the activation energy and accelerating the reaction.[3]
-
Deactivated Positions (C3, C5) : The positions meta (C3, C5) to the nitrogen are deactivated. Nucleophilic attack at these sites does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.[7] The resulting Meisenheimer complex is therefore much less stable, making substitution at the meta positions kinetically unfavorable under normal conditions.[3]
Caption: Positional activation for nucleophilic attack on a pyridine ring.
Head-to-Head Isomer Comparison
The principles of positional activation allow for a clear prediction of the reactivity and regioselectivity of the two trichloropyridine isomers.
This compound
-
C4-Position (para) : This position is highly activated by the ring nitrogen. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is effectively delocalized onto the nitrogen. This is the most favorable reaction site.
-
C2-Position (ortho) : This position is also electronically activated. However, it is adjacent to another chlorine atom (at C3, though not present in this isomer) and can be subject to steric hindrance, sometimes making it less accessible than the C4 position.
-
C5-Position (meta) : This position is deactivated. The chlorine at C5 is exceptionally resistant to nucleophilic displacement under standard SNAr conditions.
2,3,5-Trichloropyridine
-
C2-Position (ortho) : This is the only activated position on the ring. Nucleophilic attack is directed here, benefiting from resonance stabilization of the intermediate by the adjacent nitrogen.
-
C3-Position (meta) : This position is deactivated.
-
C5-Position (meta) : This position is also deactivated.
Data Summary
| Feature | This compound | 2,3,5-Trichloropyridine |
| Primary Site of Attack | C4 (para to N) | C2 (ortho to N) |
| Secondary Site(s) | C2 (ortho to N), less favorable | None under standard conditions |
| Inert Position(s) | C5 (meta to N) | C3, C5 (meta to N) |
| Key Synthetic Utility | Introduction of nucleophiles at the C4 position. | Introduction of nucleophiles at the C2 position. |
| Predicted Reactivity | High, due to the highly activated C4 position. | Moderate to High, dependent on the C2 position's accessibility. |
Experimental Protocols and Workflow
The following protocols provide a standardized, self-validating framework for performing a nucleophilic aromatic substitution reaction with an amine nucleophile (morpholine) on each isomer. The success of the reaction is validated by the consumption of the starting material and the formation of a new, less polar product, observable by Thin-Layer Chromatography (TLC).
Caption: Generalized experimental workflow for SNAr reactions.
Protocol 1: Selective C4-Amination of this compound
Objective : To synthesize 4-morpholino-2,5-dichloropyridine.
Materials :
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Methodology :
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Causality: Oven-dried glassware and an inert atmosphere prevent the introduction of water, which could lead to undesired hydrolysis side products.[9] K₂CO₃ acts as a base to neutralize the HCl generated in situ.
-
-
Solvent and Reagent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF via syringe to create a ~0.5 M solution. Add morpholine (1.2 equiv) dropwise at room temperature.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the ions involved and facilitates the SNAr mechanism. A slight excess of the nucleophile ensures complete consumption of the limiting reagent.
-
-
Reaction Execution : Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using 20% EtOAc in hexanes as eluent) until the starting material spot is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Causality: The aqueous workup removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification : Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-morpholino-2,5-dichloropyridine.
Protocol 2: Selective C2-Amination of 2,3,5-Trichloropyridine
Objective : To synthesize 2-morpholino-3,5-dichloropyridine.
Materials :
-
2,3,5-Trichloropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Methodology :
-
Reaction Setup : To an oven-dried round-bottom flask with a magnetic stir bar and reflux condenser, add 2,3,5-trichloropyridine (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Solvent and Reagent Addition : Evacuate and backfill the flask with an inert gas. Add anhydrous DMSO via syringe (~0.5 M). Add morpholine (1.2 equiv) dropwise.
-
Causality: DMSO is another excellent polar aprotic solvent for SNAr. The conditions are kept identical to Protocol 1 to allow for a fair comparison of reactivity, though optimization may be required.
-
-
Reaction Execution : Heat the reaction mixture to 100-120 °C. Substitution at the C2 position can sometimes require slightly higher temperatures or longer reaction times compared to C4. Monitor progress by TLC until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Pour the mixture into a larger volume of water (DMSO is fully miscible) and extract with ethyl acetate (3x). Combine the organic layers, wash thoroughly with brine (to remove residual DMSO), and dry over anhydrous Na₂SO₄.
-
Purification : Filter and concentrate the organic layer. Purify the crude product via flash column chromatography to isolate the pure 2-morpholino-3,5-dichloropyridine.
Conclusion
The isomeric relationship between this compound and 2,3,5-trichloropyridine provides a classic illustration of how substituent placement dictates chemical reactivity in heterocyclic systems. While both are "trichloropyridines," their behavior in nucleophilic aromatic substitution is starkly different and highly predictable.
-
This compound is the substrate of choice for regioselective functionalization at the C4 position .
-
2,3,5-Trichloropyridine serves as the key intermediate for selective substitution at the C2 position .
By leveraging a fundamental understanding of electronic activation and Meisenheimer complex stability, researchers can confidently select the correct isomer, streamlining synthetic design and accelerating the development of novel molecular entities.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]
- Quora. (2016).
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
- Buncel, E., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
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- Scientific Laboratory Supplies. (n.d.). 2,3,5-Trichloropyridine, 99%. [Link]
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,4,5-Trichloropyridine Quantification
Introduction: The Analytical Imperative for 2,4,5-Trichloropyridine
This compound is a substituted pyridine that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its precise quantification is paramount, not only for ensuring the quality and yield of final products but also for monitoring process-related impurities and environmental residues. The development of robust, reliable, and validated analytical methods is therefore not merely a regulatory formality but a cornerstone of scientific integrity and product safety.
This guide provides an in-depth comparison of the two most prevalent chromatographic techniques for the analysis of chlorinated aromatic compounds: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The objective is to empower researchers, analytical development scientists, and quality control professionals to select, develop, and validate a method that is truly fit for its intended purpose.[5]
Pillar 1: The Foundation of Trust - Principles of Method Validation
Before comparing techniques, we must establish the criteria by which they are judged. An analytical method's validation is the documented evidence that the procedure is suitable for its intended use.[4][5] The ICH Q2(R2) and FDA guidelines provide a harmonized framework for this process, emphasizing a lifecycle approach to analytical procedures.[6][7][8]
The core performance characteristics we will evaluate are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[3][5]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[6][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Pillar 2: Comparative Analysis of Core Methodologies
The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the analyte—this compound—and the specific requirements of the analysis, such as required sensitivity and sample throughput.
Methodology A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
HPLC is the workhorse of quality control laboratories for its robustness, versatility, and ease of use. For a moderately polar, UV-active compound like this compound, RP-HPLC is an excellent choice.
-
Expertise & Causality:
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its non-polar nature provides effective retention for the aromatic trichloropyridine molecule through hydrophobic interactions. The choice of a 150 mm length and 5 µm particle size offers a good balance between resolution and analysis time, suitable for routine analysis.
-
Mobile Phase: A mixture of acetonitrile and water is selected for its UV transparency and miscibility. Acetonitrile is a strong organic modifier that effectively elutes the analyte from the C18 column. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and reproducibility, which is ideal for quantifying a single target analyte.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at a specific wavelength (e.g., ~240-254 nm) provides good sensitivity and selectivity for this class of compounds.[10]
-
Methodology B: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and definitive identification, such as impurity profiling or trace-level analysis, GC-MS is the superior technique. Its suitability hinges on the analyte's volatility and thermal stability.
-
Expertise & Causality:
-
Separation Principle: this compound is a semi-volatile compound, making it amenable to GC analysis.[11] The sample is vaporized in a heated inlet and separated on a capillary column.
-
Stationary Phase: A low-polarity column, such as one coated with 5% phenyl methylpolysiloxane (e.g., DB-5ms), is ideal. This phase separates compounds primarily based on their boiling points and provides excellent inertness for chlorinated compounds.
-
Detection: Mass spectrometry provides two dimensions of data: retention time and mass spectrum. Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern that serves as a "fingerprint" for this compound, ensuring unparalleled specificity. For quantification, Selected Ion Monitoring (SIM) can be used to monitor characteristic ions, dramatically increasing sensitivity and reducing matrix interference.
-
Pillar 3: Self-Validating Experimental Protocols
The following protocols are presented as robust starting points for method development and validation, grounded in established practices for similar chlorinated pyridine compounds.[11][12]
Protocol 1: Quantitative Analysis by RP-HPLC-UV
This protocol outlines a method for the routine quantification of this compound in a drug substance or intermediate.
Caption: Workflow for quantitative analysis using HPLC-UV.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagent and Standard Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water, 70:30).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of at least five standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample amount containing approximately 2.5 mg of this compound into a 25 mL volumetric flask.
-
Add ~20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the calibration standards, and then the sample solutions.
-
Identify the this compound peak by its retention time.
-
Generate a linear regression calibration curve by plotting the peak area versus concentration.
-
Quantify the analyte in the sample using the calibration curve.
-
Protocol 2: Trace Analysis by GC-MS
This protocol is designed for high-sensitivity detection and confirmation of this compound.
Caption: Workflow for trace analysis using GC-MS.
-
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound would include the molecular ion (m/z ~181) and major fragment ions.
-
-
-
Reagent and Standard Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with solvent.
-
Calibration Standards: Prepare a series of standards by serial dilution to cover the expected trace-level range (e.g., 0.01-1.0 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in the chosen solvent to achieve a final concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be required.
-
-
Analysis and Data Processing:
-
Inject standards from lowest to highest concentration, followed by samples.
-
Confirm the identity of the analyte peak by matching its retention time and mass spectrum against the reference standard.
-
For quantification, use the peak area of the primary SIM ion and generate a calibration curve.
-
Data Presentation: A Comparative Summary of Validation Parameters
The following table summarizes the typical performance characteristics expected from the validation of the two described methods. These values are illustrative and serve as a guide for setting acceptance criteria in a validation protocol, in line with ICH Q2(R2) principles.[3][5][9]
| Validation Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Rationale / Commentary |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which may have interferences. GC-MS adds the highly specific dimension of mass fragmentation, providing definitive identification.[6] |
| Linearity (r²) | > 0.998 | > 0.998 | Both techniques are expected to show excellent linearity over their respective ranges. |
| Range | 1 - 100 µg/mL | 0.01 - 1.0 µg/mL | The analytical range is tailored to the method's purpose. HPLC is suited for assay and major impurity analysis, while GC-MS excels at trace-level determination.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods should demonstrate high accuracy. The slightly wider acceptable range for GC-MS reflects the greater complexity of trace analysis.[6] |
| Precision (%RSD) | ≤ 2.0% | ≤ 10.0% | Precision requirements are concentration-dependent. Tighter precision is expected at higher concentrations (HPLC), while greater variability is acceptable at trace levels (GC-MS).[9] |
| LOD | ~0.3 µg/mL | ~0.003 µg/mL | GC-MS is inherently more sensitive, offering a limit of detection approximately 100 times lower than HPLC-UV. |
| LOQ | ~1.0 µg/mL | ~0.01 µg/mL | The limit of quantitation follows the same trend as the LOD, highlighting the suitability of GC-MS for trace quantification. |
| Robustness | High | Moderate-High | HPLC methods are generally very robust against minor changes in mobile phase composition and temperature. GC methods can be sensitive to inlet liner contamination and column aging.[6] |
Conclusion: Selecting the Fit-for-Purpose Method
Both RP-HPLC-UV and GC-MS are powerful, validatable techniques for the quantification of this compound. The optimal choice is not based on which method is "better," but which is most appropriate for the analytical objective.
-
Choose RP-HPLC-UV for: Routine quality control, assay determination, and purity analysis where analyte concentrations are relatively high. Its robustness, simplicity, and high throughput make it ideal for manufacturing environments.
-
Choose GC-MS for: Trace-level impurity analysis, environmental monitoring, and applications requiring definitive confirmation. Its superior sensitivity and specificity are indispensable when low detection limits and unambiguous identification are critical.
Ultimately, a thorough validation executed according to ICH guidelines is mandatory to ensure that the chosen method produces data that is accurate, reliable, and trustworthy, thereby safeguarding product quality and scientific rigor.[3][13][14]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Benchchem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
- Benchchem. A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
- Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
- PubChem. This compound.
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 2,4,5-Trichloropyridine
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring is a privileged structure, and its polychlorinated derivatives, such as 2,4,5-trichloropyridine, represent versatile building blocks. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, enabling the introduction of diverse molecular fragments onto this core. However, the inherent electronic and steric properties of this compound present unique challenges, making the choice of catalyst system paramount to achieving the desired regioselectivity and yield.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic nuances that govern catalyst performance and provide field-proven insights to inform your experimental design.
The Challenge: Regioselectivity in Polychlorinated Pyridines
The this compound molecule possesses three distinct chlorine atoms, each with a different susceptibility to oxidative addition by a palladium catalyst. The generally accepted order of reactivity for Suzuki coupling on the pyridine ring is C2/C6 > C4 > C3/C5. This selectivity is primarily dictated by the electronic properties of the pyridine ring, where the positions ortho (C2/C6) and para (C4) to the nitrogen atom are more electron-deficient and thus more readily undergo oxidative addition. For this compound, this translates to an expected preferential reactivity at the C2 position. Achieving selective coupling at the C4 or C5 positions often requires careful tuning of the catalyst system and reaction conditions.
Comparative Analysis of Catalyst Systems
The success of a Suzuki coupling reaction with a challenging substrate like this compound hinges on the judicious selection of the palladium precursor and, critically, the associated ligand. Below, we compare the performance of several classes of catalyst systems.
Traditional Phosphine Ligand Systems: The Workhorse with Limitations
Catalyst systems based on simple phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been the workhorses of Suzuki coupling for decades.
Causality of Experimental Choice: Triphenylphosphine is a readily available and relatively inexpensive ligand. The Pd(PPh₃)₄ complex is a stable Pd(0) source that is often effective for the coupling of aryl bromides and iodides. However, its application to less reactive aryl chlorides, especially electron-deficient heteroaryl chlorides, can be challenging. The moderate electron-donating ability and steric bulk of PPh₃ may not be sufficient to promote the difficult oxidative addition step with the C-Cl bond of this compound, often requiring higher temperatures and catalyst loadings.
Expected Performance: For this compound, Pd(PPh₃)₄ is expected to show modest to low activity, likely requiring forcing conditions. The regioselectivity will probably favor the most activated C2 position, but a mixture of mono-arylated products and starting material is a likely outcome.
Experimental Protocol: General Procedure with Pd(PPh₃)₄
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Bulky Biarylphosphine Ligand Systems (Buchwald Ligands): The Modern Standard for Challenging Couplings
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. Ligands such as SPhos and XPhos are particularly effective for challenging substrates like heteroaryl chlorides.
Causality of Experimental Choice: The steric bulk of ligands like SPhos and XPhos promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of C-Cl bonds. Their strong electron-donating character increases the electron density on the palladium center, further facilitating this crucial step. This combination of steric and electronic properties often allows for reactions to proceed at lower catalyst loadings and milder temperatures.
Expected Performance: Catalyst systems employing SPhos or XPhos are anticipated to provide significantly higher yields and better selectivity for the Suzuki coupling of this compound compared to traditional phosphine ligands. While the inherent reactivity still favors the C2 position, the enhanced activity of these catalysts may allow for more controlled mono-arylation.
Experimental Protocol: General Procedure with a Buchwald Ligand
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the Buchwald ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
N-Heterocyclic Carbene (NHC) Ligand Systems: A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a robust class of ligands for cross-coupling reactions. Their strong σ-donating ability surpasses that of many phosphines, leading to highly stable and active palladium catalysts.
Causality of Experimental Choice: The strong Pd-NHC bond imparts high stability to the catalytic species, often resulting in higher turnover numbers (TONs) and turnover frequencies (TOFs). The steric environment around the metal center can be readily tuned by modifying the substituents on the nitrogen atoms of the NHC ring, allowing for optimization for specific substrates. For electron-deficient heteroaryl chlorides, the strong electron-donating nature of NHCs is particularly beneficial for the oxidative addition step.
Expected Performance: Palladium-NHC catalysts are expected to be highly effective for the Suzuki coupling of this compound, likely affording high yields of the mono-arylated product at the C2 position under relatively mild conditions.
Experimental Protocol: General Procedure with a Pd-NHC Catalyst
-
In a glovebox, combine the Pd-NHC precatalyst (e.g., [Pd(IMes)(allyl)Cl], 1-2 mol%), the base (e.g., Cs₂CO₃, 2.0 mmol), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol) in a vial.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, follow a standard aqueous work-up and purification by column chromatography as described in the previous protocols.
Ligand-Free Catalyst Systems: A Cost-Effective and Green Approach
In certain cases, Suzuki coupling reactions can be performed efficiently without the need for expensive and often air-sensitive phosphine or NHC ligands. These "ligand-free" systems typically utilize a simple palladium salt, such as Pd(OAc)₂.
Causality of Experimental Choice: The primary motivation for exploring ligand-free conditions is cost-effectiveness and operational simplicity. While the exact nature of the active catalytic species is often debated (it may involve palladium nanoparticles or coordination to solvent/reagents), these systems can be surprisingly effective, particularly for activated substrates. A study on the closely related 2,3,5-trichloropyridine demonstrated highly efficient and regioselective mono-arylation at the C2 position using a ligand-free Pd(OAc)₂ system in an aqueous medium.
Expected Performance: Based on the high yields (80-95%) observed for 2,3,5-trichloropyridine, a ligand-free system is expected to be a viable and efficient method for the C2-arylation of this compound. This approach offers an excellent balance of performance and cost.
Experimental Protocol: Ligand-Free Suzuki Coupling (Adapted from Hu, et al.)
-
To a flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (0.005 mmol, 0.5 mol%).
-
Add a 3.5:3 mixture of H₂O and DMF (6.5 mL).
-
Heat the reaction mixture to 60 °C for 12 hours.
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: A Comparative Overview
| Catalyst System | Ligand Type | Expected Yield (C2-arylation) | Key Advantages | Potential Disadvantages |
| Pd(PPh₃)₄ | Traditional Phosphine | Low to Moderate | Inexpensive, readily available | Requires high catalyst loading and temperature |
| Pd(OAc)₂ / SPhos or XPhos | Bulky Biarylphosphine | High to Excellent | High activity, broad scope, lower catalyst loading | Higher ligand cost |
| [Pd(IMes)(allyl)Cl] | N-Heterocyclic Carbene | High to Excellent | High stability and activity | Higher catalyst cost |
| Pd(OAc)₂ | Ligand-Free | Good to High | Cost-effective, simple, environmentally friendly | May have a more limited substrate scope |
Mechanistic Insights and Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of ligand is critical as it influences the rates of these elementary steps. Bulky, electron-rich ligands accelerate the oxidative addition of the C-Cl bond and the final reductive elimination step, leading to a more efficient catalytic turnover.
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. While traditional phosphine ligands like PPh₃ may offer a starting point, modern catalyst systems provide far superior performance.
-
For cost-effective, large-scale synthesis focused on C2-arylation: A ligand-free system with Pd(OAc)₂ is a highly attractive option, with strong precedent for high yields from the closely related 2,3,5-trichloropyridine.
-
For maximizing yield and substrate scope, especially with sterically demanding boronic acids: Bulky biarylphosphine ligands such as SPhos and XPhos are the recommended choice. Their superior activity can overcome many of the challenges associated with this substrate.
-
For high-turnover catalysis and exceptional stability: N-Heterocyclic carbene (NHC) ligands represent a powerful, albeit more expensive, alternative that can provide excellent results.
Ultimately, the optimal catalyst will depend on the specific goals of the synthesis, balancing factors such as cost, desired yield, and the specific nature of the coupling partners. We recommend screening a small set of conditions, including a ligand-free system and a system with a modern bulky phosphine ligand, to identify the most effective catalyst for your specific application.
References
- Benchchem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. Benchchem.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Benchchem. (2025).
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2905-2913. [Link]
- Shaheen, F., Iqbal, R., Zaib, S., Ayub, K., & Iqbal, J. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2639.
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Košmrlj, J., & Černigoj, U. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2948.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Kolychev, E. L., et al. (2016). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Journal of Organometallic Chemistry, 818, 103-111.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2905–2913.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
- Arisawa, M., et al. (2017). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 46(34), 11251-11255.
- MH Chem. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]
- Benchchem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
- de la Cruz, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11536-11548.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Jagtap, A. D., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. European Journal of Organic Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(8), 2116–2119.
- Thomas, J. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4068–4071.
- Benchchem. (2025). XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison. Benchchem.
Efficacy of Herbicides Derived from 2,4,5-Trichloropyridine Versus Other Precursors: A Comparative Guide for Researchers
Introduction: The Central Role of Precursors in Herbicide Development
The chemical precursor of an herbicide dictates its fundamental mode of action, efficacy, and environmental profile. Understanding these foundational molecules is paramount for the development of novel, effective, and safe herbicidal compounds. Among the diverse array of precursors, 2,4,5-trichloropyridine has given rise to a significant class of synthetic auxin herbicides. This guide provides a comparative analysis of the efficacy and characteristics of these pyridine-based herbicides against other major classes derived from different precursors, namely phenoxyacetic acids, sulfonylureas, bipyridyls, and N-(phosphonomethyl)glycine.
Herbicides Derived from this compound: The Synthetic Auxins
Herbicides derived from this compound, such as triclopyr, clopyralid, and fluroxypyr, are classified as synthetic auxins or Group 4 herbicides.[1] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth, ultimately causing the death of susceptible plants.[2][3] These herbicides are systemic, meaning they are absorbed through the leaves and roots and translocated throughout the plant, accumulating in the meristematic tissues (growing points).[4][5]
Key Characteristics:
-
Selectivity: Primarily target broadleaf weeds, with little to no effect on grasses at standard application rates.[6][7] This selectivity makes them highly valuable in turf, pasture, and cereal crop management.
-
Efficacy: Highly effective against a wide range of annual and perennial broadleaf weeds, as well as woody brush and invasive species.[5][8]
-
Mode of Action: They bind to auxin receptors, leading to the overstimulation of auxin-regulated genes. This disrupts numerous physiological processes, including cell division, elongation, and vascular tissue development, resulting in characteristic symptoms like leaf cupping and stem twisting.[2][9]
Comparative Analysis with Other Herbicide Classes
The efficacy of pyridine-based herbicides is best understood in the context of other major herbicide classes, each with a unique mode of action and spectrum of control.
Phenoxyacetic Acid Herbicides (e.g., 2,4-D, MCPA)
Like pyridine-based compounds, phenoxyacetic acids are also synthetic auxin herbicides. They share a similar mode of action, inducing uncontrolled growth in broadleaf weeds.[10][11]
-
Efficacy Comparison: Both classes are effective on broadleaf weeds. The choice between them often depends on the specific weed species, crop, and environmental conditions. Pyridine herbicides like triclopyr and fluroxypyr are often more effective on woody plants and certain perennial weeds compared to 2,4-D.[6]
-
Environmental Fate: Phenoxyacetic acids generally have a shorter soil persistence than some pyridine herbicides. For instance, 2,4-D has a soil half-life of around 14 days or less, while some pyridine herbicides can persist longer.[5]
Sulfonylurea Herbicides (e.g., Chlorsulfuron, Metsulfuron-methyl)
Sulfonylureas are Group 2 herbicides that inhibit the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12][13]
-
Efficacy Comparison: Sulfonylureas have a broader spectrum of control than synthetic auxins, affecting both broadleaf weeds and some grasses.[14] They are known for their high potency and low application rates.[13] However, the development of weed resistance to ALS inhibitors is a significant issue.[15][16]
-
Mode of Action Difference: The distinct mode of action makes sulfonylureas a valuable tool for resistance management when rotated with synthetic auxin herbicides.
Bipyridyl Herbicides (e.g., Paraquat, Diquat)
Bipyridyls are Group 22 herbicides that act as cell membrane destroyers.[17] They are non-selective and cause rapid wilting and desiccation of plant tissue upon contact, particularly in the presence of sunlight.[18]
-
Efficacy Comparison: Bipyridyls are fast-acting, contact herbicides, providing rapid knockdown of existing vegetation.[17] In contrast, pyridine-based herbicides are systemic and slower-acting, but provide more effective control of the entire plant, including the root system.[4] Due to their non-selective nature, bipyridyls are primarily used for burndown applications before planting or in non-crop areas.
-
Environmental Fate: Bipyridyls are strongly adsorbed to soil particles, rendering them biologically inactive in the soil and posing a low risk of leaching.[17]
Glyphosate (N-(phosphonomethyl)glycine)
Glyphosate is a Group 9 herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids.[16][19]
-
Efficacy Comparison: Glyphosate is a broad-spectrum, non-selective, systemic herbicide that is highly effective on a wide range of annual and perennial grasses, sedges, and broadleaf weeds.[20] While both triclopyr and glyphosate are systemic, triclopyr is selective for broadleaf and woody plants, making it suitable for use in areas with desirable grasses.[17] Glyphosate's non-selective nature makes it ideal for complete vegetation control.[21] In some cases, a tank mix of glyphosate and triclopyr can provide a broader spectrum of control than either product alone.[3]
-
Environmental Fate: Glyphosate is rapidly inactivated in soil through binding to soil particles.[4] Triclopyr tends to have a longer soil persistence than glyphosate.[17]
Quantitative Data Summary
The following tables provide a comparative summary of key performance and environmental parameters for the discussed herbicide classes.
Table 1: Comparative Efficacy and Spectrum of Control
| Herbicide Class | Precursor Family | Mode of Action | Selectivity | Speed of Action | Primary Target Weeds |
| Pyridine Carboxylic Acids | This compound | Synthetic Auxin (Group 4) | Broadleaf-selective | Moderate to Slow (Systemic) | Annual & perennial broadleaf weeds, woody brush |
| Phenoxyacetic Acids | Phenoxyacetic Acid | Synthetic Auxin (Group 4) | Broadleaf-selective | Moderate to Slow (Systemic) | Annual & perennial broadleaf weeds |
| Sulfonylureas | Sulfonylurea | ALS Inhibition (Group 2) | Broadleaf and some grasses | Moderate to Slow (Systemic) | Broadleaf weeds and some grasses |
| Bipyridyls | Bipyridine | Cell Membrane Disruption (Group 22) | Non-selective | Rapid (Contact) | All green vegetation |
| Glyphosate | N-(phosphonomethyl)glycine | EPSPS Inhibition (Group 9) | Non-selective | Moderate to Slow (Systemic) | Annual & perennial grasses, sedges, broadleaf weeds |
Table 2: Comparative Environmental Fate Parameters
| Herbicide | Water Solubility (mg/L at 20-25°C) | Soil Half-life (DT50) (days) | Soil Adsorption (Koc) (mL/g) | Vapor Pressure (Pa at 20-25°C) |
| Triclopyr | 440 | 8 - 46[22] | 780[23] | 1.6 x 10⁻⁴ |
| Clopyralid | 1000[24] | 8 - 66[14] | 6 - 60[24] | 1.33 x 10⁻³ |
| Fluroxypyr | 91 | 14 - 56 | 50 - 150 | 2.5 x 10⁻⁶ |
| 2,4-D | 900 | < 14[5] | 20 - 150 | 1 x 10⁻⁵[8] |
| Metsulfuron-methyl | 1750-2770 (pH 7) | 14 - 180 | 35 - 128 | 1.5 x 10⁻⁸ |
| Paraquat | 620,000 | > 1000 | 1,000,000 | < 1 x 10⁻⁷ |
| Glyphosate | 12,000 | 2 - 197 | 24,000[25] | 1.31 x 10⁻⁵ |
Experimental Protocols
Greenhouse Dose-Response Bioassay for Herbicide Efficacy
This protocol is designed to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) of a herbicide on a target weed species.
1. Plant Preparation:
- Sow seeds of the target weed species in 10-cm diameter pots filled with a standardized greenhouse potting mix.
- After emergence, thin seedlings to a uniform number (e.g., 3-5 plants) per pot.
- Grow plants in a controlled greenhouse environment (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[10]
2. Herbicide Application:
- Prepare a logarithmic series of herbicide doses that bracket the expected effective dose (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, where X is the recommended field rate).[10]
- Include an untreated control (sprayed with water and any adjuvants used in the herbicide formulation).
- Replicate each treatment at least four times in a completely randomized design.
- Apply the herbicide treatments using a laboratory spray chamber with a flat-fan nozzle to ensure uniform coverage.[10]
3. Data Collection and Analysis:
- Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
- At 21 DAT, harvest the above-ground biomass of all plants in each pot.
- Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
- Calculate the percent growth reduction for each treatment relative to the untreated control.
- Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ value.[20]
Field Efficacy Trial Protocol
This protocol outlines a method for comparing the efficacy of different herbicides under field conditions.
1. Site Selection and Trial Design:
- Select a field site with a uniform and well-documented infestation of the target weed species.
- Use a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of field variability.[26][27]
- Plot size should be adequate for representative sampling (e.g., 3m x 10m).
2. Herbicide Application:
- Apply herbicides at their recommended label rates using a calibrated backpack or plot sprayer.
- Include an untreated control and a standard commercial herbicide as a positive control for comparison.[26]
- Record environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Data Collection and Analysis:
- Assess weed control efficacy at regular intervals (e.g., 14, 28, and 56 DAT) by visual ratings (0-100% control) and/or weed density counts (plants per m²).
- At the end of the trial, harvest weed biomass from a designated area within each plot to determine the reduction in biomass compared to the untreated control.
- If the trial is conducted in a crop, measure crop yield to assess crop safety and the impact of weed control on yield.
- Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[28]
Visualization of Mechanisms and Workflows
Mode of Action: Synthetic Auxin Herbicides
Caption: Synthetic auxin herbicide mode of action.
Experimental Workflow: Greenhouse Dose-Response Bioassay
Caption: Workflow for a greenhouse dose-response bioassay.
Weed Resistance
An important consideration in the long-term efficacy of any herbicide is the potential for weed populations to develop resistance.
-
Synthetic Auxins (Pyridine and Phenoxyacetic acids): Resistance to synthetic auxins is less common than to other herbicide classes but has been documented in over 40 weed species.[8] Mechanisms can include target-site mutations in auxin receptors or co-receptors, and non-target-site mechanisms like enhanced metabolism.[8][15]
-
Sulfonylureas (ALS inhibitors): Resistance to ALS inhibitors is widespread. The primary mechanism is target-site mutations in the ALS enzyme that prevent the herbicide from binding.[15][17]
-
Bipyridyls (e.g., Paraquat): Paraquat resistance is primarily a non-target-site mechanism, often involving enhanced sequestration of the herbicide away from its target site in the chloroplast or increased activity of enzymes that detoxify reactive oxygen species.[12][13][29]
-
Glyphosate (EPSPS inhibitor): Glyphosate resistance can occur through target-site mutations in the EPSPS enzyme, gene amplification leading to overproduction of EPSPS, or non-target-site mechanisms that reduce translocation of the herbicide to the target site.
Conclusion
Herbicides derived from this compound are highly effective, selective, and systemic compounds for the control of broadleaf weeds and woody plants. Their unique mode of action as synthetic auxins provides a valuable tool in integrated weed management programs, particularly when used in rotation with herbicides from other classes to mitigate the development of resistance. The choice of herbicide should be based on a thorough understanding of the target weed species, the cropping system, and the environmental characteristics of the application site. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research and development objectives.
References
- Aspects of weed resistance to auxinic herbicides - Mountain Scholar. (n.d.).
- Busi, R., et al. (2018). Weed Resistance to Synthetic Auxin Herbicides. Weed Science, 66(5), 549-555.
- Clopyralid and aminopyralid absorption and translocation in Canada thistle (Cirsium arvense). (2008). Weed Science, 56(2), 194-199.
- Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest Management Science, 64(4), 319-325.
- Gaines, T. A., et al. (2020). Mechanisms of evolved herbicide resistance. Journal of Biological Chemistry, 295(30), 10307-10330.
- Herbicide Mode-Of-Action Summary - Purdue Extension. (n.d.).
- Heap, I. (2024). The International Herbicide-Resistant Weed Database. Online. Internet. Sunday, January 7, 2024. Available www.weedscience.org
- Triclopyr General Fact Sheet - National Pesticide Information Center - Oregon State University. (n.d.).
- Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes. (2012). Weed Technology, 26(3), 579-581.
- What Is New for the Mechanisms of Plant Resistance to Paraquat After Decades of Research? (2022). International Journal of Molecular Sciences, 23(22), 14217.
- Triclopyr - Wikipedia. (n.d.).
- Common herbicides | Connecticut Invasive Plant Working Group. (n.d.).
- Pyridine | Applications in Pesticides, Pharmaceuticals & Fine Chemicals | SL Chemtech. (n.d.).
- Plant Injury From Herbicide Residue - Virginia Tech. (n.d.).
- Clopyralid Herbicide | ePestSolutions - Solutions Pest & Lawn. (n.d.).
- sulfonylurea herbicides. (n.d.).
- One Herbicide Mix to Do It All (Almost). (2023, August 30). Penn State Extension.
- Triclopyr Information & Products - Solutions Pest & Lawn. (n.d.).
- Triclopyr General Fact Sheet. (2015). National Pesticide Information Center, Oregon State University Extension Services.
- Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (n.d.).
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.).
- The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. (2024, June 24).
- kenso agcare - sulfonylurea. (n.d.).
- Bipyridyl Herbicides - ResearchGate. (n.d.).
- Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia. (1990). Plant Physiology, 93(1), 1-6.
- Use of dose-response relationship to identify herbicide's efficacy in a mixture - CABI Digital Library. (n.d.).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52973.
- Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016, October 11).
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Introduction: The Critical Need for Isomer-Specific Characterization
An In-Depth Spectroscopic Guide to the Isomeric World of Trichloropyridines
A Comparative Analysis of 2,4,5-Trichloropyridine and Its Isomers for Researchers and Drug Development Professionals
Trichloropyridines are a class of halogenated heterocyclic compounds that serve as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of the three chlorine atoms on the pyridine ring gives rise to numerous isomers, each possessing distinct physicochemical properties and reactivity. For researchers in drug development and materials science, the ability to unambiguously identify and differentiate between these isomers is not merely an analytical exercise; it is a prerequisite for ensuring reaction specificity, product purity, and ultimately, the safety and efficacy of the final product.
This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers, including 2,3,5-trichloropyridine, 2,4,6-trichloropyridine, and 3,4,5-trichloropyridine. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental protocols to empower scientists in their analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The position of the electronegative chlorine atoms profoundly influences the electronic distribution within the pyridine ring, leading to characteristic chemical shifts for each isomer.
Causality Behind Spectral Differences
The ¹H and ¹³C NMR spectra of trichloropyridine isomers are dictated by two primary factors:
-
Inductive Effect : Chlorine is a strongly electronegative atom that withdraws electron density from the pyridine ring through the sigma bonds. This "deshielding" effect causes attached and nearby protons and carbons to resonate at a higher chemical shift (further downfield). The effect is strongest at the position of substitution and diminishes with distance.
-
Symmetry : The symmetry of an isomer determines the number of unique signals in its NMR spectrum. A highly symmetric molecule like 2,4,6-trichloropyridine will have fewer signals than an asymmetric isomer, as some protons and carbons are chemically equivalent.
For instance, in 2,4,6-trichloropyridine, the two protons at the C3 and C5 positions are chemically equivalent due to the molecule's C₂ᵥ symmetry, resulting in a single sharp singlet in the ¹H NMR spectrum.[1] In contrast, this compound is asymmetric, and its two protons at the C3 and C6 positions are in distinct chemical environments, giving rise to two separate signals.[2][3]
Comparative NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its common isomers. Note that actual values can vary slightly based on the solvent and instrument used.
| Compound | Structure | Proton Positions | Expected ¹H Chemical Shift (δ, ppm) |
| This compound | H-3, H-6 | Two distinct singlets or doublets | |
| 2,4,6-Trichloropyridine | H-3, H-5 | One singlet (equivalent protons) | |
| 3,4,5-Trichloropyridine | H-2, H-6 | One singlet (equivalent protons) | |
| 2,3,5-Trichloropyridine | H-4, H-6 | Two distinct doublets |
Standardized Protocol for ¹H NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility. This workflow is designed to be robust for the analysis of chlorinated pyridine derivatives.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the trichloropyridine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]
-
-
Instrument Setup & Calibration :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This is validated by observing a sharp, symmetrical solvent peak.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction to ensure accurate signal representation.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.[5]
-
NMR Analysis Workflow
Caption: Workflow for functional group analysis via FTIR spectroscopy.
Mass Spectrometry (MS): Deciphering Fragmentation Fingerprints
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. [6]
Causality Behind Spectral Differences
For trichloropyridines, two features are paramount:
-
Molecular Ion (M⁺) and Isotopic Pattern : The molecular weight of all trichloropyridine isomers is 181 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁴N, ³⁵Cl). [2]Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak, with major signals at M⁺, M+2, M+4, and M+6, in a predictable intensity ratio. This pattern is a powerful validation of the elemental formula.
-
Fragmentation : When the molecular ion breaks apart, it forms fragment ions. [7]The fragmentation pathways depend on the stability of the resulting ions and radicals, which is influenced by the positions of the chlorine atoms. Common fragmentation pathways for chloropyridines include the loss of a chlorine radical (•Cl), the loss of HCl, or the expulsion of HCN from the ring. [8][9]The relative intensities of these fragment peaks can serve as a fingerprint to distinguish between isomers. For example, the ease of losing a chlorine atom from the 2-position versus the 3-position can differ, leading to different fragment ion abundances.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragmentation Pathways |
| All Trichloropyridine Isomers | C₅H₂Cl₃N | 180.92528 [2] | M⁺ Cluster : m/z 181, 183, 185, 187 |
| [M-Cl]⁺ : Loss of a chlorine atom (m/z 146, 148, 150) | |||
| [M-HCN]⁺ : Loss of hydrogen cyanide | |||
| [M-HCl]⁺ : Loss of hydrogen chloride |
The relative abundance of these fragments will vary between isomers, providing the basis for differentiation.
Standardized Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile compounds like trichloropyridines, as the gas chromatograph separates the components of a mixture before they enter the mass spectrometer.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC Method Development :
-
Injector : Set the injector temperature to a high value (e.g., 250 °C) to ensure rapid volatilization.
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C). This separates the isomers based on their boiling points and column interactions.
-
-
MS Method Development :
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range : Scan a mass range that covers the expected molecular ion and fragments (e.g., m/z 40-250).
-
-
Data Analysis :
-
Identify the peak corresponding to the trichloropyridine isomer in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak.
-
Validation : Confirm the presence of the correct isotopic cluster for the molecular ion (m/z 181, 183, 185, 187).
-
Analyze the fragmentation pattern and compare the relative intensities of key fragments to a reference or library spectrum.
-
GC-MS Analysis Workflow
Caption: Workflow for isomer separation and identification via GC-MS.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, no single method is foolproof for isomer differentiation. A robust analytical strategy relies on the integration of multiple techniques. NMR provides the definitive connectivity and structural map. IR offers a rapid and inexpensive method for screening and fingerprint comparison. MS , particularly when coupled with GC, confirms the molecular weight and provides isomer-specific fragmentation patterns. By combining the insights from these orthogonal techniques, researchers and drug development professionals can confidently and accurately characterize trichloropyridine isomers, ensuring the integrity and quality of their scientific work.
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Chlorinated Pyridines: The Case of 2,4,5-Trichloropyridine
Introduction
The chlorinated pyridine scaffold is a cornerstone in modern chemistry, serving as a critical intermediate in the synthesis of a wide array of fine chemicals, from life-saving pharmaceuticals to advanced agrochemicals.[1][2][3] Among these, 2,4,5-trichloropyridine is a valuable, albeit less commonly documented, isomer. The strategic placement of its chlorine atoms offers a unique electronic profile and specific reactivity for further functionalization. The development of efficient, scalable, and safe synthetic routes to such molecules is a paramount concern for researchers in both academic and industrial settings.
Traditional methods for producing polychlorinated pyridines often rely on harsh, high-temperature direct chlorination of the parent heterocycle.[1][4] These approaches, while direct, are frequently plagued by a lack of selectivity, leading to complex product mixtures that necessitate costly and challenging purification procedures. Consequently, the field has evolved, giving rise to a variety of alternative strategies that offer significant improvements in yield, purity, and operational safety.
This guide provides an in-depth, objective comparison of alternative reagents and methodologies for the synthesis of trichloropyridines, using the synthesis of the closely related and well-documented 2,3,5-trichloropyridine as a primary model due to the scarcity of direct literature for the 2,4,5-isomer. The principles, reagents, and comparative logic presented herein are directly applicable to the strategic synthesis of this compound. We will dissect each method through the lens of a senior application scientist, focusing on the causality behind experimental choices, the trustworthiness of the protocols, and the authoritative science that underpins each approach.
Chapter 1: De Novo Synthesis via Acyclic Precursor Cyclization
One of the most elegant strategies for constructing highly substituted pyridine rings is to build them from the ground up. This de novo approach avoids the selectivity issues inherent in substituting a pre-existing aromatic ring and allows for precise control over the final substitution pattern.
Methodology: Catalytic Cyclization of Chloral and Acrylonitrile
A prominent example of this strategy is a two-step process that begins with the addition of chloral to acrylonitrile, followed by an acid-catalyzed cyclization to form the pyridine ring.[5] This method has been patented as a high-yield route to 2,3,5-trichloropyridine.[5]
Causality and Mechanism: The initial step is a catalyzed addition reaction that forms 2,4,4-trichloro-4-formylbutyronitrile. This intermediate contains the requisite carbon and nitrogen backbone for the target pyridine. The subsequent introduction of hydrogen chloride gas facilitates a cascade of reactions: protonation of the formyl group, intramolecular cyclization via nucleophilic attack from the nitrile nitrogen, tautomerization, and finally, dehydration to yield the aromatic trichloropyridine. The use of a phase transfer catalyst and a polymerization inhibitor in the first step is crucial for ensuring a clean, high-yielding reaction by preventing unwanted side reactions of the acrylonitrile.[5]
Caption: De Novo Synthesis of 2,3,5-Trichloropyridine.
Chapter 2: Synthesis via Reductive Dechlorination
An alternative to building the ring from scratch is to start with a more heavily chlorinated pyridine and selectively remove chlorine atoms. This "top-down" approach can be highly effective if the starting materials are accessible and the regioselectivity of the dechlorination can be controlled.
Methodology: Zinc-Mediated Dechlorination
A patented process describes the preparation of 2,3,5-trichloropyridine with high purity and yield by reacting 2,3,5,6-tetrachloropyridine or pentachloropyridine with metallic zinc in a strongly alkaline aqueous solution.[4]
Causality and Mechanism: This reaction is a selective reduction where zinc acts as the electron donor. The key to its success lies in controlling the reaction conditions, particularly the pH. The patent specifies that a pH of at least 11 is critical to favor the formation of the desired trichloropyridine over more reduced dichloropyridine species.[4] The reaction proceeds by removing the chlorine atom at the 6-position of 2,3,5,6-tetrachloropyridine. This regioselectivity is governed by the electronic properties of the polychlorinated pyridine ring, where the α-positions (2 and 6) are most susceptible to nucleophilic attack and reduction.
Caption: Reductive Dechlorination Pathway.
Chapter 3: Synthesis from Lower Chlorinated Pyridines
A more traditional and often industrially favored approach involves the stepwise chlorination of less substituted pyridines. While conceptually simple, this method requires careful optimization to manage selectivity and minimize by-product formation.
Methodology: Multi-Step Synthesis from 2-Chloropyridine
A highly selective, albeit multi-step, synthesis of 2,3,5-trichloropyridine starts from the readily available 2-chloropyridine.[1] The process involves:
-
Alcoholysis: Reaction of 2-chloropyridine with an alcohol under basic catalysis to form a 2-alkoxypyridine.
-
Dichlorination: Reaction of the 2-alkoxypyridine with a chlorinating agent to yield 3,5-dichloro-2-alkoxypyridine.
-
Final Chlorination: Conversion of the alkoxy group to a chloro group to furnish the final product.
Causality and Mechanism: This route is a prime example of using activating/directing groups to control the regiochemistry of chlorination. The 2-alkoxy group in the intermediate is a strong activating group that directs electrophilic chlorination to the 3 and 5 positions of the pyridine ring. This circumvents the poor selectivity seen in the direct chlorination of pyridine itself. The final step involves a nucleophilic substitution reaction to replace the alkoxy group with a chlorine atom, a transformation often achieved with reagents like phosphorus oxychloride or thionyl chloride.
Caption: Stepwise Synthesis from 2-Chloropyridine.
Chapter 4: Comparative Data and Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies. It is important to reiterate that the data presented is for the synthesis of the 2,3,5-isomer, but provides a strong basis for evaluating the reagents and strategies for application to this compound.
| Methodology | Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages | Ref. |
| De Novo Cyclization | Chloral, Acrylonitrile | CuCl, PTC, HCl (gas) | 81-82% | >99% | High purity/yield, mild conditions, avoids pyridine | Multi-step, handles toxic gases (HCl) | [5] |
| Reductive Dechlorination | 2,3,5,6-Tetrachloropyridine | Zn dust, NH₄OH | ~72% | High | High purity, good yield, simple procedure | Requires a polychlorinated starting material | [4] |
| Stepwise Chlorination | 2-Chloropyridine | Alcohol, Base, Chlorinating Agents | Not specified, but high selectivity claimed | High | High selectivity, common starting material | Multi-step process, potentially harsh reagents | [1] |
| Direct Chlorination | Pyridine / Dichloropyridines | Cl₂, Initiators | Low (for specific isomer) | Low | Inexpensive starting material | Poor selectivity, harsh conditions, complex mixture | [1][4][6] |
Chapter 5: Detailed Experimental Protocols
For the researcher seeking to implement these methods, trustworthiness is paramount. The following protocols are adapted from the cited patent literature and represent self-validating systems.
Protocol 1: De Novo Synthesis of 2,3,5-Trichloropyridine via Cyclization[5]
Step A: Synthesis of 2,4,4-trichloro-4-formylbutyronitrile
-
To a suitable reaction flask, add chloral (1.62 mol), acrylonitrile (1.79 mol), cuprous chloride (12 g), hydroquinone (0.24 g, polymerization inhibitor), and polyethylene glycol 200 (2.4 g, phase transfer catalyst).
-
Heat the mixture to 90°C and stir for 30 hours.
-
After the reaction, cool the mixture and filter to separate the catalyst.
-
The resulting liquid, containing the intermediate product, can be used directly in the next step. The reported yield of the intermediate is ~95%.[5]
Step B: Cyclization to 2,3,5-Trichloropyridine
-
Heat the crude reaction liquid from Step A to 80°C.
-
Slowly introduce hydrogen chloride gas (3.28 mol) into the reaction liquid over a period of 3 hours.
-
Upon completion of the reaction (monitor by GC or TLC), purify the product by distillation under reduced pressure.
-
The final product is obtained as a white solid with a reported yield of 81.1% and a purity of 99.3%.[5]
Protocol 2: Synthesis of 2,3,5-Trichloropyridine via Reductive Dechlorination[4][7]
-
To a 500 mL three-neck flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 6N ammonium hydroxide (200 mL, 1.2 mol) to ensure a strongly alkaline medium (pH ~12.6).[4][7]
-
Add zinc dust (39.0 g, 0.60 g-atom), toluene (100 mL, as a water-immiscible solvent), and 2,3,5,6-tetrachloropyridine (0.1 mol) or pentachloropyridine (25.1 g, 0.1 mol).[4][7]
-
Heat the mixture to reflux (or ~70°C) with vigorous stirring.[4][7] Maintain these conditions for approximately 7-35 hours, monitoring the reaction progress by GC.[4][7]
-
After completion, cool the reaction mixture to room temperature and filter to remove unreacted zinc and other insoluble by-products.
-
Wash the filter cake with toluene and combine the wash with the filtrate.
-
The organic layer is separated, and the product can be isolated by distillation of the solvent. The reported yield is approximately 72%.[4]
Conclusion
While the direct synthesis of this compound is not extensively detailed in readily available literature, the established methodologies for the closely related 2,3,5-isomer provide a robust and reliable roadmap. For researchers and drug development professionals, the choice of synthetic route represents a critical decision balancing yield, purity, cost, safety, and scalability.
-
The De Novo Cyclization from acyclic precursors offers an exceptional combination of high yield and purity, making it an attractive option for producing clean material, though it involves multiple steps and the handling of gaseous reagents.[5]
-
Reductive Dechlorination presents a straightforward and high-yielding alternative, provided the polychlorinated pyridine starting material is accessible.[4] Its primary advantage is operational simplicity.
-
Stepwise Chlorination of simpler pyridines provides a highly selective route that leverages fundamental principles of organic chemistry to control regiochemistry, though it requires a multi-step sequence.[1]
Ultimately, the optimal strategy will depend on the specific project requirements, including the scale of the synthesis, the purity specifications for the final product, and the availability of starting materials and specialized equipment. This guide serves as a foundational tool to empower chemists to make informed, data-driven decisions in their synthetic endeavors.
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A Comparative Benchmark of 2,4,5-Trichloropyrimidine-Derived Kinase Inhibitors: Performance, Protocols, and Pathways
Introduction: The Strategic Role of Chlorinated Heterocycles in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the pyridine nucleus is a well-established "privileged scaffold," forming the core of numerous FDA-approved drugs.[1] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. A strategic modification to this scaffold is the introduction of chlorine atoms, which significantly alters the electronic properties of the ring and provides reactive sites for nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of combinatorial chemistry and lead optimization, allowing for the systematic exploration of chemical space to enhance potency and selectivity.
This guide focuses on the performance of pharmaceuticals derived from a particularly reactive precursor, 2,4,5-trichloropyrimidine. This intermediate is instrumental in the synthesis of a new generation of targeted anticancer agents, particularly kinase inhibitors.[2] We will objectively benchmark the performance of these emerging pharmaceuticals against established alternatives, providing the supporting experimental data and detailed protocols for their evaluation. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive technical resource for this promising class of compounds.
Comparative Performance Analysis: Benchmarking Against the Standard of Care
The true measure of a novel pharmaceutical's potential lies in its performance relative to existing treatments. Here, we compare the efficacy of kinase inhibitors synthesized using a 2,4,5-trichloropyrimidine scaffold against established, non-trichloropyrimidine-derived drugs in key oncology targets: EGFR, VEGFR-2, and PIM-1.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a crucial target in non-small cell lung cancer (NSCLC).[3] While first and second-generation inhibitors like Gefitinib and Erlotinib have been successful, acquired resistance, often through mutations like C797S, necessitates the development of new inhibitors. Researchers have utilized 2,4,5-trichloropyrimidine to synthesize novel cyclopropanesulfonamide derivatives designed to overcome this resistance.
Table 1: Comparative In Vitro Efficacy of EGFR Inhibitors in NSCLC Cell Lines
| Compound | Derivative Class | Precursor Type | Target Cell Line | IC50 (nM) |
| Compound 5d | Cyclopropanesulfonamide | 2,4,5-Trichloropyrimidine | BAF3-EGFRL858R/T790M/C797S | 18 |
| Compound 5d | Cyclopropanesulfonamide | 2,4,5-Trichloropyrimidine | BAF3-EGFRdel19/T790M/C797S | 25 |
| Gefitinib | Anilinoquinazoline | Non-Trichloropyrimidine | EGFR wild-type lung cancer cells | >10,000 (approx.) |
| Erlotinib | Anilinoquinazoline | Non-Trichloropyrimidine | EGFR wild-type lung cancer cells | >10,000 (approx.) |
Note: The synthesis of Gefitinib and Erlotinib proceeds through quinazoline-based intermediates, not involving trichloropyrimidines.[2][4][5][6]
The data clearly indicates that the novel 2,4,5-trichloropyrimidine-derived compound exhibits potent activity against clinically relevant, drug-resistant EGFR mutations, a key area of unmet need that first-generation inhibitors do not address.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis.[7] A series of novel pyridine-urea compounds have been synthesized and evaluated for their anti-proliferative activity and VEGFR-2 inhibition, demonstrating significant potency.[8][9]
Table 2: Comparative Efficacy of Pyridine-Urea VEGFR-2 Inhibitors
| Compound | Target Cell Line | IC50 (µM) vs. Cell Line (72h) | Target Kinase | IC50 (µM) vs. Kinase |
| Pyridine-Urea 8e | MCF-7 (Breast Cancer) | 0.11[8][9] | VEGFR-2 | 3.93[8][9] |
| Pyridine-Urea 8n | MCF-7 (Breast Cancer) | 0.80[8][9] | VEGFR-2 | Not Reported |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.93[8][9] | N/A (Topoisomerase II inhibitor) | N/A |
| Sorafenib (Standard) | HepG2 (Liver Cancer) | ~3.4 - 7.1 | VEGFR-2 | 0.10[5] |
These pyridine-urea derivatives, particularly compound 8e, show superior cytotoxicity in MCF-7 breast cancer cells compared to the standard chemotherapeutic agent Doxorubicin.[8][9] While their direct kinase inhibition is more modest than Sorafenib, their potent cellular activity highlights the promise of this scaffold.[5][8][9]
PIM-1 Kinase Inhibitors
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[10] Novel pyrido[2,3-d]pyrimidine derivatives have shown remarkable potency against PIM-1 kinase.[7][11]
Table 3: Comparative Efficacy of PIM-1 Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) vs. Kinase | Target Cell Line | IC50 (µM) vs. Cell Line |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4[7] | MCF-7 (Breast Cancer) | 0.57[7] |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2[7] | MCF-7 (Breast Cancer) | Not Reported |
| AZD1208 (Alternative) | PIM-1 | 0.4[12] | MOLM-16 (Leukemia) | <100[13] |
| Staurosporine (Reference) | PIM-1 | 16.7[7] | MCF-7 (Breast Cancer) | Not Reported |
The novel pyrido[2,3-d]pyrimidine compound 4 demonstrates PIM-1 kinase inhibition and cellular potency that is highly competitive with, and in some cases superior to, established reference compounds like Staurosporine.[7]
Experimental Protocols: Self-Validating Methodologies
The integrity of comparative data rests on the robustness of the experimental methods. Below are detailed, step-by-step protocols for the key assays used to evaluate the performance of the discussed kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle relies on the quantification of ATP remaining in the solution after the kinase reaction; lower ATP levels indicate higher kinase activity.
Protocol:
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x kinase substrate (e.g., PTK substrate for tyrosine kinases), and 17 µL of sterile deionized water.[14]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[14]
-
Inhibitor Addition: Prepare serial dilutions of the test compounds in 1x Kinase Buffer (with a final DMSO concentration not exceeding 1%). Add 5 µL of the diluted inhibitor solutions to the respective test wells.[14]
-
Controls:
-
Enzyme Addition: Dilute the recombinant kinase (e.g., VEGFR-2, PIM-1) to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[14][15]
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[7][14]
-
Signal Detection: Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. Incubate at room temperature for 10-15 minutes to stabilize the signal.[15]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This cell-based assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.
Protocol:
-
Cell Plating: Seed cells (e.g., MCF-7, H1975) in a 96-well plate at a predetermined optimal density (e.g., 5 x 104 cells/well in 100 µL of culture medium) and incubate overnight under standard conditions (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration and determine the IC50 value.
Visualization of Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental logic, the following diagrams illustrate the EGFR signaling pathway, the general workflow for inhibitor characterization, and the structure-activity relationship logic.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Caption: General experimental workflow for the characterization of novel kinase inhibitors.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
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A Comparative Analysis of the Environmental Impact of Different Polychlorinated Pyridines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated pyridines (PCPs) are a class of halogenated aromatic compounds that have garnered significant attention due to their structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and dioxins. While some PCPs are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, their potential for environmental persistence, bioaccumulation, and toxicity necessitates a thorough understanding of their environmental fate and impact.[1][2][3][4] This guide provides a comparative analysis of the environmental impact of different classes of PCPs, from dichloropyridines to pentachloropyridine. By synthesizing available experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding the use, handling, and potential environmental risks associated with these compounds.
The environmental impact of a chemical is a complex interplay of its intrinsic properties and the characteristics of the receiving environment. For PCPs, the number and position of chlorine atoms on the pyridine ring are critical determinants of their behavior. Generally, as the degree of chlorination increases, so do the compound's persistence and potential for bioaccumulation. This guide will delve into these relationships, providing a structured comparison across different PCP congeners.
Physicochemical Properties: The Foundation of Environmental Fate
The environmental journey of a polychlorinated pyridine begins with its fundamental physicochemical properties. These characteristics, largely dictated by the degree of chlorination, govern its partitioning between air, water, soil, and biota.
| Property | Dichloropyridines | Trichloropyridines | Tetrachloropyridines | Pentachloropyridine | Scientific Rationale & Implications |
| Molecular Weight | ~148 g/mol | ~182.5 g/mol | ~217 g/mol | ~251.5 g/mol | Increasing molecular weight with higher chlorination generally leads to lower volatility and water solubility. |
| Vapor Pressure | Higher | Intermediate | Lower (e.g., 6.1 x 10⁻³ mm Hg at 25°C for 2,3,5,6-TCP)[1] | Lowest | Lower vapor pressure reduces the likelihood of long-range atmospheric transport. Highly chlorinated PCPs are more likely to remain in soil and water. |
| Water Solubility | Higher | Intermediate | Lower (e.g., 29.4-30.2 mg/L at 25°C for 2,3,5,6-TCP)[5] | Lowest | Lower water solubility limits dissolution in aquatic environments but increases partitioning to sediments and organic matter. |
| Octanol-Water Partition Coefficient (log Kₒw) | Lower | Intermediate | Higher (e.g., 3.32 - 3.627 for 2,3,5,6-TCP)[5][6] | Highest | A higher log Kₒw indicates greater lipophilicity and a stronger tendency to bioaccumulate in the fatty tissues of organisms. |
Table 1: Comparative Physicochemical Properties of Polychlorinated Pyridines. TCP = Tetrachloropyridine
The causality behind these trends lies in the increasing influence of the lipophilic chlorine atoms and the growing molecular size. As more chlorine atoms are added to the pyridine ring, the molecule becomes less polar and larger, resulting in reduced vapor pressure and water solubility, and a corresponding increase in its affinity for organic phases, as indicated by the log Kₒw. These properties are the primary drivers of a PCP's distribution and ultimate fate in the environment.
Persistence and Degradation: A Legacy in the Environment
A critical aspect of a pollutant's environmental impact is its persistence, or its resistance to degradation. Polychlorinated pyridines, particularly the more highly chlorinated congeners, are known for their stability. Their degradation in the environment is a slow process, primarily driven by photodegradation and microbial activity.
Photodegradation
In the atmosphere and surface waters, PCPs can be degraded by sunlight. The rate of this photodegradation is dependent on the specific isomer and the environmental conditions. For instance, the estimated atmospheric half-life of 2,3,5,6-tetrachloropyridine due to reaction with hydroxyl radicals is approximately 3 years.[1] In water, the direct photolysis half-life of 2,3,5,6-tetrachloropyridine has been estimated to be around 1 year in a 50cm deep water body.[5] Generally, photodegradation proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the pyridine ring.
Microbial Degradation
The microbial breakdown of PCPs is a key process in soil and sediment. However, the pyridine ring, especially when heavily chlorinated, is resistant to microbial attack. Studies on related chlorinated compounds suggest that anaerobic dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, is a potential degradation pathway for highly chlorinated PCPs.[1] Under aerobic conditions, the degradation of less chlorinated pyridines can occur, but the presence of multiple chlorine atoms significantly hinders this process. For example, 2,3- and 2,6-dichloropyridine have been shown to be resistant to aerobic biodegradation in soil, with less than 3% of the available nitrogen being released over 64 days.[1]
Figure 1: Generalized Degradation Pathways for Polychlorinated Pyridines. This diagram illustrates the primary routes of PCP degradation in the environment, highlighting the sequential dechlorination process.
Bioaccumulation and Trophic Transfer: Climbing the Food Chain
The lipophilic nature of polychlorinated pyridines, as indicated by their high log Kₒw values, gives them a strong tendency to accumulate in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to concentrations in organisms that are many times higher than in the surrounding environment.
The potential for bioaccumulation is typically quantified by the Bioaccumulation Factor (BAF) or the Bioconcentration Factor (BCF). While specific BCF/BAF data for a wide range of PCPs is limited, the principles derived from studies of other persistent organic pollutants are applicable. The degree of chlorination is a key factor, with higher chlorinated congeners generally exhibiting a greater potential for bioaccumulation. However, very large molecules may have reduced uptake rates.
| Congener Class | Estimated Bioaccumulation Potential | Rationale |
| Dichloropyridines | Low to Moderate | Lower log Kₒw values suggest a lower affinity for lipids. More susceptible to metabolism and excretion. |
| Trichloropyridines | Moderate | Intermediate lipophilicity leads to a greater tendency to partition into fatty tissues compared to dichloropyridines. |
| Tetrachloropyridines | Moderate to High | High log Kₒw (e.g., 3.32 for 2,3,5,6-TCP) indicates a significant potential for bioaccumulation.[6] |
| Pentachloropyridine | High | Expected to have the highest log Kₒw and thus the greatest potential for bioaccumulation among the PCPs. |
Table 2: Estimated Bioaccumulation Potential of Different Polychlorinated Pyridine Classes.
Once a PCP enters the food web, it can be transferred from lower to higher trophic levels, a process known as biomagnification. This can result in top predators having the highest concentrations of these compounds, posing a significant risk to their health.
Ecotoxicity: The Impact on Organisms and Ecosystems
The toxicity of polychlorinated pyridines to environmental organisms is a significant concern. The mode of toxic action can vary, but like other chlorinated aromatic hydrocarbons, they can interfere with various biological processes.
Aquatic Toxicity
Aquatic organisms are particularly vulnerable to PCP contamination. The toxicity is generally expected to increase with the degree of chlorination, although the specific isomerism also plays a crucial role.
| Compound | Organism | Endpoint | Value | Reference |
| 2,6-Dichloropyridine | Daphnia magna (Water Flea) | 48h EC₅₀ | 81.3 - 83.2 mg/L | [7] |
| 2,3,5,6-Tetrachloropyridine | Fish (General) | - | Moderately Toxic | [5] |
| 2,3,5,6-Tetrachloropyridine | Algae (General) | - | Moderately Toxic | [5] |
| 2,3,5,6-Tetrachloropyridine | Daphnia magna (Water Flea) | - | Moderately Toxic | [5] |
Table 3: Available Ecotoxicity Data for Selected Polychlorinated Pyridines. EC₅₀: The concentration of a substance that causes a defined effect in 50% of the test population.
Terrestrial Toxicity
The toxicity of PCPs to terrestrial organisms is less well-documented. However, based on their chemical structure, it is anticipated that they could pose a risk to soil-dwelling organisms and potentially to birds and mammals through the food chain. For example, the oral LD₅₀ for 2,6-dichloropyridine in mice is 115 mg/kg, indicating significant toxicity upon ingestion.[3] For 2,3,5,6-tetrachloropyridine, the oral LD₅₀ in female rats is approximately 1000-1200 mg/kg.[1][5]
Experimental Protocols for Environmental Impact Assessment
To accurately assess the environmental impact of different polychlorinated pyridines, standardized and robust experimental protocols are essential. The following section outlines key methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8][9]
Protocol 1: Determination of Persistence in Soil
Objective: To determine the rate of degradation of a polychlorinated pyridine in soil under controlled aerobic conditions. This protocol is adapted from OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .
Methodology:
-
Soil Selection and Preparation:
-
Select at least two different soil types with varying organic carbon content and pH.
-
Sieve the soil (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity.
-
Pre-incubate the soil for 7-14 days in the dark at a constant temperature (e.g., 20 ± 2°C) to allow microbial activity to stabilize.
-
-
Test Substance Application:
-
Prepare a stock solution of the test PCP in a suitable solvent.
-
Apply the test substance to the soil samples at a concentration relevant to potential environmental exposure. A radiolabeled compound (e.g., ¹⁴C-labeled) is recommended for accurate mass balance.
-
Include control samples (without the test substance) and sterile controls (to assess abiotic degradation).
-
-
Incubation and Sampling:
-
Incubate the soil samples in the dark at a constant temperature.
-
At predetermined time intervals, collect triplicate samples for analysis.
-
Extract the PCP and its potential transformation products from the soil using an appropriate solvent system (e.g., accelerated solvent extraction with hexane/acetone).
-
-
Analysis:
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent compound and major metabolites.
-
If using a radiolabeled compound, use liquid scintillation counting to determine the distribution of radioactivity.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) and, if appropriate, the degradation half-life (t₁/₂) of the parent compound using first-order kinetics or other suitable models.[10]
-
Figure 2: Workflow for Determining the Persistence of Polychlorinated Pyridines in Soil. This diagram outlines the key steps involved in a laboratory-based soil degradation study.
Protocol 2: Determination of Bioaccumulation in Fish
Objective: To determine the bioconcentration factor (BCF) of a polychlorinated pyridine in fish. This protocol is based on OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[11]
Methodology:
-
Test Organism and Acclimation:
-
Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).
-
Acclimate the fish to the test conditions (temperature, water quality) for at least two weeks.
-
-
Exposure Phase (Uptake):
-
Expose the fish to a constant, sublethal concentration of the test PCP in a flow-through system.
-
Maintain a control group of fish in clean water.
-
Periodically sample fish and water to measure the concentration of the PCP.
-
-
Depuration Phase (Elimination):
-
After the exposure phase (when steady-state is reached or after a defined period), transfer the fish to clean, flowing water.
-
Continue to sample fish at intervals to measure the elimination of the PCP from their tissues.
-
-
Analysis:
-
Homogenize fish tissue and extract the PCP using an appropriate method (e.g., Soxhlet extraction).
-
Analyze the extracts and water samples by GC-MS.
-
-
Data Analysis:
-
Calculate the uptake and depuration rate constants.
-
Determine the bioconcentration factor (BCF) as the ratio of the concentration of the PCP in the fish (at steady-state) to the concentration in the water.
-
Conclusion and Future Perspectives
This comparative analysis highlights the significant and varied environmental impact of different polychlorinated pyridines. The degree of chlorination is a primary determinant of their persistence, bioaccumulation potential, and toxicity. As a general trend, as the number of chlorine atoms increases, the environmental risk associated with the PCP congener also increases.
While this guide provides a comprehensive overview based on available data, it is evident that significant data gaps exist, particularly for trichloropyridines and pentachloropyridine. Further research is crucial to generate robust experimental data for a wider range of PCP congeners to refine our understanding of their environmental behavior and to develop more accurate predictive models, such as Quantitative Structure-Activity Relationships (QSARs).[12][13][14][15][16]
For researchers and professionals in the pharmaceutical and agrochemical industries, a proactive approach to environmental risk assessment is paramount. This includes:
-
Prioritizing the use of less chlorinated and more readily degradable alternatives whenever possible.
-
Implementing stringent control measures to prevent the release of PCPs into the environment.
-
Conducting thorough environmental fate and ecotoxicity testing for novel PCP-containing compounds early in the development process.
By integrating the principles and methodologies outlined in this guide, the scientific community can work towards mitigating the potential environmental risks associated with polychlorinated pyridines and ensure the sustainable development and use of these important chemical compounds.
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- Frakes, R. A., et al. (1993). Bioaccumulation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by fish downstream of pulp and paper mills in Maine. Ecotoxicology and environmental safety, 25(2), 244–252. [Link]
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- PubChem. 2,6-Dichloropyridine. [Link]
- US EPA. New Approach for Evaluating the Bioaccumulation Potential of Metals in the New Chemicals Division. [Link]
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- Strempel, S., et al. (2021). New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application. International Journal of Molecular Sciences, 22(21), 11593. [Link]
- Chen, J., et al. (2010). QSPR/QSAR models for prediction of the physico-chemical properties and biological activity of polychlorinated diphenyl ethers (PCDEs). Chemosphere, 80(6), 665–670. [Link]
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- ResearchGate.
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC Methods for 2,4,5-Trichloropyridine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of intermediates and impurities is paramount to ensuring product quality and safety. 2,4,5-Trichloropyridine, a halogenated aromatic compound, often serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its analysis demands robust and validated analytical methods. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, complete with supporting experimental data synthesized from the analysis of structurally similar compounds.
The choice between HPLC and GC is not always straightforward and depends on a multitude of factors including the sample matrix, required sensitivity, and available instrumentation. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to empower you to make an informed decision for your analytical needs.
The Analytical Challenge: this compound
This compound is a semi-volatile organic compound with a molecular weight of 182.43 g/mol .[1] Its chlorinated pyridine structure lends it specific chemical properties that influence the choice of analytical technique. The presence of the nitrogen atom in the pyridine ring can lead to peak tailing in chromatography due to interactions with active sites on the stationary phase. Furthermore, its semi-volatile nature makes it amenable to both GC and, with appropriate method development, HPLC.
Quantitative Performance Comparison: HPLC vs. GC
The following table summarizes the typical performance characteristics for HPLC and GC methods for the analysis of this compound. These values are representative and synthesized from data on analogous chlorinated and pyridine-containing compounds. Actual performance may vary based on specific instrumentation and optimized experimental conditions.
| Parameter | HPLC-UV | GC-MS | Rationale and Insights |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.005 - 0.05 µg/mL | GC-MS generally offers superior sensitivity due to the high efficiency of the electron ionization (EI) source and the low-noise environment of mass spectrometric detection. |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.015 - 0.15 µg/mL | The lower LOQ for GC-MS makes it the preferred method for trace-level impurity analysis. |
| Linearity (R²) | > 0.998 | > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range, a critical requirement for accurate quantification.[2] |
| Precision (%RSD) | < 2% | < 3% | HPLC often demonstrates slightly better precision due to the highly reproducible nature of modern pumping systems and autosamplers. |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Both methods can achieve high accuracy, provided the sample matrix does not introduce significant interference. |
| Analysis Time | 8 - 15 minutes | 10 - 20 minutes | Runtimes are comparable, but modern ultra-high-performance liquid chromatography (UHPLC) systems can significantly shorten HPLC analysis times. |
| Derivatization Required | No | No | This compound is sufficiently volatile for direct GC analysis without the need for derivatization. |
| Sample Volatility | Not a primary requirement | Essential | GC fundamentally relies on the analyte being thermally stable and volatile enough to be transported through the column.[3] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as robust starting points for the analysis of this compound and should be validated according to ICH guidelines before implementation.[2][3][4][5][6][7][8][9][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is suitable for the direct analysis of this compound in solution, leveraging its UV-active aromatic structure.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The formic acid helps to protonate the pyridine nitrogen, reducing peak tailing by minimizing interactions with residual silanols on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 230 nm, which is a common wavelength for the analysis of pyridine derivatives.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: The mobile phase should be used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the this compound in the sample using the linear regression equation from the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS) Protocol
This method is ideal for sensitive and selective analysis, providing both quantification and structural confirmation of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of semi-volatile organic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration) with an injection volume of 1 µL. Splitless injection is preferred for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 181, 183, 146).
2. Standard and Sample Preparation:
-
Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.05 - 10 µg/mL).
-
Sample Preparation: Dissolve or dilute the sample in the solvent to a concentration within the calibration range. An internal standard may be added to improve precision.
3. Data Analysis:
-
Confirm the identity of the this compound peak by its retention time and the relative abundance of the monitored ions.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound in the samples using the calibration curve.
Visualizing the Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC methods, as well as the overarching cross-validation process.
Caption: Experimental workflow for GC-MS analysis of this compound.
The Imperative of Cross-Validation
When two distinct analytical methods are developed for the same analyte, or when transferring a method between laboratories, cross-validation is essential. It provides documented evidence that both methods yield comparable and reliable results, ensuring consistency in data across different analytical platforms.
The process involves analyzing the same set of samples using both the HPLC and GC methods and statistically comparing the results. The acceptance criteria for the comparison should be pre-defined in a validation protocol.
Caption: Logical workflow for the cross-validation of HPLC and GC methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and viable techniques for the quantitative analysis of this compound. The optimal choice is contingent upon the specific analytical requirements of the laboratory.
-
GC-MS is the superior method for applications demanding the highest sensitivity and selectivity, such as the analysis of trace impurities or for confirmatory analysis. Its ability to provide structural information through mass spectra is a significant advantage.
-
HPLC-UV offers a robust, reliable, and often more accessible alternative for routine quality control where analyte concentrations are higher and the sample matrix is relatively clean. The simplicity of the technique and the lower maintenance requirements of UV detectors can be advantageous in a high-throughput environment.
Ultimately, a thorough cross-validation as outlined in this guide is the cornerstone of ensuring data integrity and consistency, regardless of the chosen analytical method. By grounding your method development and validation in the principles of scientific integrity and adhering to regulatory guidelines, you can be confident in the quality and reliability of your analytical results.
References
- ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. 2022. [Link]
- ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP Training. 2024. [Link]
- AMS Biopharma.
- FDA. Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]
- EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. [Link]
- FDA. Q2(R2) Validation of Analytical Procedures. 2024. [Link]
- ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]
- Lab Manager.
- ProPharma.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. [Link]
- Su, L. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. 2006. [Link]
- PubChem. This compound.
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In-Silico Prediction of the Reactivity of 2,4,5-Trichloropyridine: A Comparative Guide for Drug Development Professionals
Introduction: The Critical Role of Reactivity Prediction in Drug Discovery
In the landscape of modern drug discovery and development, the ability to accurately predict the chemical reactivity of heterocyclic compounds is paramount. Molecules such as 2,4,5-trichloropyridine are valuable synthons, serving as versatile precursors in the synthesis of a wide array of pharmaceutical agents. The strategic functionalization of the pyridine ring through reactions like nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry.[1] However, the presence of multiple reactive sites on the this compound ring introduces a significant challenge: regioselectivity. An imprecise understanding of its reactivity can lead to undesired side products, reduced yields, and costly purification processes.
This guide provides a comprehensive comparison of in-silico methodologies for predicting the reactivity of this compound. We will delve into the theoretical underpinnings of various computational approaches, present their practical applications, and critically evaluate their predictive power. While direct experimental kinetic and thermodynamic data for this compound is not extensively available in the public domain, this guide will leverage data from closely related polychlorinated pyridines and pyrimidines to provide a robust framework for validating these in-silico models. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of synthetic strategies involving this important heterocyclic scaffold.
Unveiling Reactivity: A Comparative Analysis of In-Silico Methodologies
The prediction of chemical reactivity can be approached from several computational angles, each with its own set of strengths and limitations. Here, we compare two of the most prominent and effective methodologies: Quantum Chemistry-based approaches, primarily Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models.
Quantum Chemistry: A First-Principles Approach with Density Functional Theory (DFT)
DFT has emerged as a powerful tool in computational chemistry for elucidating the electronic structure and, by extension, the reactivity of molecules.[2] This first-principles method allows for the calculation of various molecular properties that are directly linked to chemical reactivity.
Core Principles: DFT calculations focus on the electron density of a molecule to determine its energy and other properties. For predicting the reactivity of this compound in SNAr reactions, two primary DFT-based approaches are employed:
-
Analysis of Ground-State Properties: This involves calculating properties of the this compound molecule in its ground state to infer the most likely sites for nucleophilic attack. Key descriptors include:
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The most positive regions on the carbon atoms of the pyridine ring indicate the most susceptible sites for nucleophilic attack.
-
Fukui Functions: These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights the atoms that are most willing to accept an electron, thus identifying the most electrophilic sites.
-
LUMO (Lowest Unoccupied Molecular Orbital) Analysis: The LUMO is the lowest energy orbital that is not occupied by electrons. In many cases, the atom(s) with the largest coefficients in the LUMO are the most susceptible to nucleophilic attack.
-
-
Calculation of Reaction Intermediates and Transition States: This more computationally intensive approach involves modeling the entire reaction pathway of a nucleophile with this compound. By calculating the energies of the Meisenheimer intermediates (σ-complexes) and the transition states leading to their formation, one can directly predict the regioselectivity of the reaction. The pathway with the lowest activation energy barrier will be the kinetically favored one.[3]
Workflow for Predicting Regioselectivity using DFT:
Caption: A generalized workflow for predicting the reactivity of this compound using DFT.
Strengths and Limitations of DFT:
| Feature | Strengths | Limitations |
| Predictive Power | High, capable of providing quantitative predictions of reaction barriers and regioselectivity. | Can be computationally expensive, especially for large molecules and complex reaction pathways. |
| Versatility | Applicable to a wide range of reactions and molecules without the need for experimental data for model training. | The accuracy is highly dependent on the chosen functional and basis set.[4] |
| Mechanistic Insight | Provides detailed information about the reaction mechanism, including the structures of intermediates and transition states. | Can be complex to set up and interpret for non-specialists. |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models represent a data-driven approach to predicting chemical properties, including reactivity. These models are built by establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and an observed activity (in this case, reactivity).
Core Principles: The fundamental principle of QSAR is that the biological or chemical activity of a compound is a function of its molecular structure. For predicting the reactivity of this compound, a QSAR model would be trained on a dataset of known reaction rates or regioselectivities for a series of related halogenated pyridines.
A recently developed and promising approach for predicting SNAr reactivity is the use of a multivariate linear regression model.[5] This model utilizes a combination of computationally derived descriptors to predict the free energy of activation (ΔG‡) for the reaction. Key descriptors include:
-
Electron Affinity (EA): A measure of the energy change when an electron is added to a molecule. A higher EA indicates a greater propensity to accept an electron, suggesting higher reactivity towards nucleophiles.
-
Average Molecular Electrostatic Potential (ESP): Calculated at the carbon atom undergoing substitution and at the ortho and para positions. These values provide a quantitative measure of the electrophilicity of the reaction center and the ability of the surrounding ring to stabilize the negative charge in the transition state.
Workflow for Building and Using a QSAR Model:
Caption: A schematic representation of the workflow for developing and applying a QSAR model to predict reactivity.
Strengths and Limitations of QSAR:
| Feature | Strengths | Limitations |
| Computational Cost | Very low for prediction once the model is built. | Requires a large and diverse training set of experimental data for model development. |
| Ease of Use | Simple to apply for predicting the reactivity of new compounds within its applicability domain. | The predictive power is limited to the chemical space covered by the training set. |
| Interpretability | Can provide insights into the structural features that govern reactivity. | May not provide detailed mechanistic information like DFT. |
Experimental Validation: Bridging the Gap Between Theory and Reality
A crucial aspect of any in-silico prediction is its validation against experimental data. As previously mentioned, specific kinetic data for the nucleophilic substitution of this compound is scarce. However, we can draw valuable insights from studies on analogous compounds.
For instance, studies on the reaction of 2,4,6-trichloropyrimidine with various nucleophiles have shown that the C4 and C6 positions are significantly more reactive than the C2 position.[1] This is attributed to the cumulative electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which strongly activates the para and ortho positions to nucleophilic attack. In the case of this compound, the single nitrogen atom is expected to activate the C2 and C4 positions. The relative reactivity of these positions will be influenced by the electronic effects of the chlorine atoms.
Table 1: Predicted vs. Expected Reactivity of this compound
| Position | In-Silico Prediction (Qualitative) | Rationale based on Analogs |
| C2 | High susceptibility to nucleophilic attack | Activated by the ortho nitrogen atom. |
| C4 | High susceptibility to nucleophilic attack | Activated by the para nitrogen atom. |
| C5 | Low susceptibility to nucleophilic attack | Meta to the nitrogen atom, receiving minimal electronic activation. |
Protocol for Experimental Kinetic Analysis of SNAr Reactions:
A standard method for determining the kinetics of SNAr reactions involves monitoring the reaction progress under pseudo-first-order conditions using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of stock solutions of the nucleophile (e.g., a primary or secondary amine) in the same solvent, with concentrations at least 10-fold higher than the substrate concentration.
-
-
Instrumentation Setup:
-
Use a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature.
-
Determine the wavelength of maximum absorbance (λmax) of the expected product, ensuring the starting materials have minimal absorbance at this wavelength.
-
-
Kinetic Measurement:
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the solutions in the cuvette.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) is then determined by plotting kobs against the concentration of the nucleophile.
-
Conclusion and Future Perspectives
The in-silico prediction of the reactivity of this compound is a powerful tool for accelerating drug discovery and development. Both DFT and QSAR methodologies offer valuable insights into the regioselectivity of nucleophilic aromatic substitution reactions. DFT provides a detailed, first-principles understanding of the reaction mechanism, while QSAR models offer a rapid and efficient means of predicting reactivity for large numbers of compounds.
The primary limitation in the case of this compound is the lack of specific experimental data for direct validation. Future experimental studies focusing on the kinetics and thermodynamics of its reactions with various nucleophiles would be invaluable for refining and validating the in-silico models presented in this guide. By integrating computational predictions with targeted experimental validation, researchers can navigate the complexities of heterocyclic chemistry with greater confidence and efficiency, ultimately accelerating the discovery of new and innovative medicines.
References
- Ramesh, P., Sundar, P. V., & Murti, V. V. S. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]
- Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link]
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
- Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12849-12857. [Link]
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Isomeric Purity of 2,4,5-Trichloropyridine: A Comparative Guide to Analytical Methodologies
Introduction: The Critical Role of Isomeric Purity
2,4,5-Trichloropyridine is a pivotal chemical intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[1] In these highly regulated industries, the purity of starting materials is not merely a matter of quality control but a fundamental determinant of the final product's efficacy, safety, and stability. The synthesis of this compound can often lead to the formation of various positional isomers, such as 2,3,5-Trichloropyridine and 2,3,6-Trichloropyridine, arising from non-selective chlorination of pyridine precursors.[2][3] The presence of these isomeric impurities can have significant consequences, including altered reaction kinetics, the generation of undesirable by-products, and potential toxicological risks in the final active ingredient.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound samples. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
The Analytical Challenge: Separating Structural Isomers
The core challenge in this analysis lies in the subtle structural differences between trichloropyridine isomers. These molecules share the same molecular weight and formula (C₅H₂Cl₃N), making their differentiation dependent on techniques that can resolve minute variations in their physicochemical properties.[4]
Below is a visualization of this compound and two of its common positional isomers.
Caption: Chemical structures of key trichloropyridine isomers.
Comparative Analysis of Key Analytical Techniques
The two most powerful and widely adopted chromatographic techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5] The choice between them is dictated by factors such as required sensitivity, sample matrix, and the specific isomeric profile.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase within a heated column. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase at ambient or slightly elevated temperatures. |
| Typical Column | High-resolution capillary columns (e.g., DB-5ms, HP-1ms) with non-polar stationary phases. | Reversed-phase columns (e.g., C18, C8) are most common for pyridine derivatives.[6] |
| Mobile/Carrier Gas | Inert gas (Helium, Hydrogen, or Nitrogen). | A mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol).[7] |
| Detector | Mass Spectrometry (MS) for definitive identification and quantification. Electron Capture Detector (ECD) for high sensitivity to halogenated compounds. Flame Ionization Detector (FID) for general-purpose analysis.[5] | UV-Vis Detector (e.g., Photodiode Array - PDA) is standard for aromatic compounds. MS for confirmation. |
| Sample Requirements | Must be volatile and thermally stable. | Must be soluble in the mobile phase.[8] |
| Resolution | Typically offers superior resolution for separating closely related, volatile isomers due to the high efficiency of capillary columns. | Excellent resolution, though may require more extensive method development (mobile phase, gradient) to separate very similar isomers. |
| Sensitivity | Very high, especially with MS (low ng/mL to pg/mL levels).[9] | High, typically in the low µg/mL range, depending on the chromophore and detector. |
| Analysis Time | Generally faster run times (15-30 minutes). | Can be comparable, but complex gradients may extend run times (20-45 minutes). |
| Key Consideration | The method of choice for its high resolving power and the structural confirmation provided by MS, making it ideal for reference-grade analysis.[10] | A robust and versatile alternative, particularly useful in QC environments where high throughput is needed and thermal degradation is a concern. |
Workflow for Isomeric Purity Analysis
A robust analytical workflow is essential for generating reliable and reproducible data. This process ensures that from sample receipt to the final report, each step is controlled and validated.
Caption: General workflow for isomeric purity analysis.
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. The choice of which to implement depends on the specific laboratory instrumentation and analytical requirements as discussed previously.
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its superior resolving power and the definitive structural confirmation provided by mass spectrometry, making it ideal for research, development, and reference analysis.[11]
1. Rationale and Self-Validation:
-
Capillary Column: A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its proven ability to separate isomers based on subtle differences in boiling points and polarity.
-
Mass Spectrometry (MS): Provides unambiguous peak identification by comparing mass spectra against a library or a reference standard, which is a critical self-validating step.
-
System Suitability Test (SST): Before sample analysis, a solution containing this compound and at least one known isomer is injected. The resolution between these critical peaks must be ≥ 1.5, ensuring the system can perform the required separation. The relative standard deviation (RSD) for replicate injections should be ≤ 2.0% for peak area.
2. Materials and Reagents:
-
Reference Standard: this compound (≥99.5% purity).
-
Solvent: Ethyl Acetate or Acetonitrile, pesticide or HPLC grade.
-
Sample: this compound batch to be tested.
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with ethyl acetate. This concentration is typically suitable for impurity profiling.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
4. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Causality |
| GC System | Agilent 7890 or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (100:1) | Prevents column overloading from the main component. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier for analyte transport. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Excellent general-purpose column for isomer separation. |
| Oven Program | 80 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |
| MS System | Agilent 5977 or equivalent | Provides sensitive detection and mass fragmentation data. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Acquisition Mode | Scan (m/z 50-300) or Selected Ion Monitoring (SIM) | Scan mode for initial identification; SIM for enhanced sensitivity targeting the molecular ion (m/z 181, 183, 185). |
5. Data Analysis:
-
Identify the main this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the reference standard.
-
Identify isomeric impurities by their characteristic mass spectra (molecular ion cluster at m/z 181/183/185) at different retention times.
-
Calculate the percentage of each impurity using the area percent method: (Area of Impurity Peak / Total Area of All Peaks) * 100.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a robust alternative, well-suited for quality control environments where its versatility and avoidance of high temperatures are advantageous.[12]
1. Rationale and Self-Validation:
-
C18 Column: The non-polar C18 stationary phase provides hydrophobic interactions, which, when modulated by the mobile phase, allows for the separation of closely related pyridine isomers.[6]
-
Gradient Elution: A gradient of increasing organic solvent is used to ensure that both the main component and any less-retained or more-retained impurities are eluted with good peak shape.
-
System Suitability Test (SST): As with GC, a resolution standard is used to confirm a resolution of ≥ 1.5 between the main peak and a known impurity. Tailing factor for the this compound peak should be between 0.8 and 1.5.[8]
2. Materials and Reagents:
-
Reference Standard: this compound (≥99.5% purity).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample: this compound batch to be tested.
3. Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. HPLC Instrumentation and Conditions:
| Parameter | Setting | Causality |
| HPLC System | Agilent 1260 or equivalent with DAD/PDA detector | Standard system for robust HPLC analysis. |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm | A widely used, reliable C18 column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Mobile Phase | Gradient Elution (See table below) | Optimizes separation of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| Detector | DAD/PDA at 240 nm | Wavelength for optimal absorbance of the pyridine ring. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 25.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
5. Data Analysis:
-
Identify the this compound peak by comparing the retention time with the reference standard.
-
Quantify impurities using the area percent method as described in the GC-MS protocol. For impurities with known response factors, a relative response factor (RRF) should be applied for more accurate quantification.
Conclusion
The isomeric purity analysis of this compound is a critical step in ensuring the quality and safety of downstream products. While both GC-MS and HPLC are powerful techniques, they offer distinct advantages. GC-MS stands out as the superior method for definitive identification and separation due to its high resolving power and the structural information gleaned from mass spectrometry. HPLC offers a robust and versatile alternative , particularly valuable in routine quality control settings. The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and the required level of validation. The protocols provided herein serve as a comprehensive foundation for developing and implementing a scientifically sound analytical strategy.
References
- Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry.J Chromatogr.
- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS.PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.
- Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine.Benchchem.
- Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction.ResearchGate.
- Separation of 2-Chloropyridine on Newcrom R1 HPLC column.SIELC Technologies.
- ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.
- Preparation of 2,3,5-trichloropyridine.Google Patents.
- This compound | C5H2Cl3N.PubChem.
- Synthetic method of 2, 3, 5-trichloropyridine.Google Patents.
- Pyridine & Derivatives.CDH Fine Chemical.
- Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.Benchchem.
- Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS).OI Analytical.
Sources
- 1. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]
- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 4. This compound | C5H2Cl3N | CID 21829168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ysi.com [ysi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 2,4,5-Trichloropyridine: A Comparative Guide to Plausible Routes
Executive Summary
2,4,5-Trichloropyridine is a valuable, yet less common, isomer within the chlorinated pyridine family, serving as a potential building block in the synthesis of specialized agrochemicals and pharmaceuticals. Unlike its more prevalent counterparts, such as 2,3,5-trichloropyridine, established and well-documented industrial-scale synthetic routes for the 2,4,5-isomer are not abundant in publicly available literature. This guide addresses this gap by proposing and conducting a rigorous cost-benefit analysis of two plausible and chemically sound synthetic strategies: a selective Sandmeyer reaction starting from an aminodichloropyridine precursor, and a direct chlorination approach from a dichloropyridine. This analysis provides researchers, chemists, and drug development professionals with the foundational data and experimental insights required to pursue the synthesis of this unique molecule.
Introduction: The Synthetic Challenge of this compound
The precise placement of three chlorine atoms on the pyridine ring at the 2, 4, and 5 positions presents a significant regiochemical challenge. Standard electrophilic substitution reactions on pyridine are often difficult to control, leading to mixtures of isomers that are challenging and costly to separate. While many polychlorinated pyridines are synthesized via high-temperature gas-phase chlorination, achieving high selectivity for the 2,4,5-substitution pattern is non-trivial.[1][2] This guide will therefore focus on more targeted, solution-phase approaches that offer a higher potential for regiochemical control.
We will evaluate two primary synthetic pathways:
-
Route A: The Sandmeyer Reaction of 3-Amino-2,5-dichloropyridine. This classic transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate.[3] Its primary advantage lies in its potential for high selectivity, as the position of the final chlorine atom is dictated by the location of the starting amino group.
-
Route B: Direct Chlorination of 2,5-Dichloropyridine. This approach involves the direct electrophilic chlorination of a dichloropyridine substrate. While potentially more direct, this route faces significant hurdles related to controlling the position of the third chlorine atom, which can lead to a complex mixture of products.
Proposed Synthetic Route A: Sandmeyer Reaction
This strategy leverages the availability of 3-Amino-2,5-dichloropyridine, a known intermediate in agrochemical and pharmaceutical research, to precisely install the final chlorine atom at the 4-position.[4] The reaction proceeds in two main stages: diazotization of the amine followed by copper(I) chloride-catalyzed decomposition of the diazonium salt.[5]
Logical Workflow for Route A
Caption: Proposed Sandmeyer reaction pathway to this compound.
Experimental Protocol: Route A
Materials:
-
3-Amino-2,5-dichloropyridine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Toluene or Dichloromethane (for extraction)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-2,5-dichloropyridine (1 equiv.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is observed.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve or suspend a catalytic amount of Copper(I) Chloride (0.2 equiv.) in concentrated HCl.
-
Slowly add the cold diazonium salt solution from the first step to the CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene or dichloromethane (3x volumes).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
-
Proposed Synthetic Route B: Direct Chlorination
This route explores the direct chlorination of a commercially available dichloropyridine, such as 2,5-Dichloropyridine.[6] The key challenge is directing the incoming electrophile (Cl⁺) to the 4-position. Pyridine N-oxides are known to facilitate electrophilic substitution at the 4-position; however, this adds steps to the synthesis. Direct chlorination without activation often requires harsh conditions and may yield a mixture of isomers, including the undesired 2,3,5- and 2,4,6-trichloropyridines.
Logical Workflow for Route B
Caption: Direct chlorination pathway, highlighting the product mixture challenge.
Experimental Protocol: Route B
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) as a catalyst
-
Chlorine (Cl₂) gas
-
A suitable high-boiling solvent (e.g., sulfolane) or neat reaction
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup:
-
Charge a reactor suitable for high-temperature chlorination with 2,5-Dichloropyridine and the Lewis acid catalyst (e.g., FeCl₃, 5-10 mol%).
-
Heat the mixture to 100-150 °C to melt the starting material or dissolve it in a suitable solvent.
-
-
Chlorination:
-
Bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic and should be carefully controlled.
-
Monitor the reaction progress by Gas Chromatography (GC) to observe the formation of trichloropyridine isomers. Over-chlorination to tetrachloropyridines is a risk.
-
-
Work-up and Purification:
-
Upon completion (or optimal conversion), cool the reaction mixture and purge with nitrogen to remove excess chlorine.
-
Carefully quench the reaction mixture with water and neutralize with a sodium hydroxide solution.
-
Extract the products with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Crucial Step: The resulting crude oil will be a mixture of isomers. Isolate the this compound via fractional vacuum distillation or preparative chromatography.
-
Cost-Benefit Analysis
This analysis compares the two proposed routes based on key metrics relevant to research and process development.
| Parameter | Route A: Sandmeyer Reaction | Route B: Direct Chlorination | Rationale & Justification |
| Starting Material Cost | Moderate to High | Low to Moderate | 3-Amino-2,5-dichloropyridine is a more specialized, multi-step intermediate compared to the more common 2,5-Dichloropyridine. |
| Reagent Cost | Moderate | Low | Route A requires stoichiometric sodium nitrite and a copper catalyst. Route B uses inexpensive chlorine gas and a Lewis acid catalyst. |
| Predicted Yield | Moderate (Potentially 50-70%) | Low (Yield of desired isomer < 30%) | The Sandmeyer reaction is highly selective, minimizing byproduct formation.[7] Direct chlorination is notoriously unselective on pyridine rings, leading to multiple isomers and reducing the yield of the target compound. |
| Purity of Crude Product | High | Low | Route A is expected to yield a crude product with this compound as the major component. Route B will produce a complex mixture requiring extensive purification. |
| Process Complexity | Moderate | High (due to purification) | Route A involves handling potentially unstable diazonium salts, requiring strict temperature control. Route B's reaction is simpler, but the downstream purification of isomers is highly complex and energy-intensive. |
| Safety Considerations | - Unstable diazonium salts (explosion risk if allowed to warm or dry).- Handling of strong acids.- Generation of copper-containing waste. | - Handling of toxic, corrosive chlorine gas.- Highly exothermic reaction.- Generation of mixed chlorinated organic waste. | Both routes have significant hazards. The choice depends on available equipment and expertise (low-temperature reaction control vs. gas handling and complex distillation). |
| Scalability | Feasible | Challenging | The Sandmeyer reaction is a well-established industrial process. Scaling Route B would be difficult due to the low yield and the need for large-scale, high-efficiency fractional distillation to isolate the product. |
| Environmental Impact | Moderate (Aqueous waste with copper salts and residual organics) | High (Mixed chlorinated organic waste, which is difficult to treat or recycle) | The waste stream from Route B is significantly more problematic due to the variety of persistent organic pollutants. |
Conclusion and Recommendation
Based on this comprehensive analysis, Route A (Sandmeyer Reaction) emerges as the superior and recommended strategy for the targeted synthesis of this compound.
While the starting material may be more expensive, the significant advantages in selectivity, crude product purity, and waste stream management present a more efficient and ultimately more cost-effective pathway. The high probability of obtaining a clean product drastically reduces the extensive and challenging purification efforts that would be required for the direct chlorination route. For researchers and developers, the predictability and control offered by the Sandmeyer reaction provide a clear and logical path to obtaining high-purity this compound for further application.
References
- BenchChem. (2025). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. Available at: BenchChem Website. [Note: While this source discusses the pyrimidine analogue, the principles of synthesis and analysis are relevant.]
- ChemicalBook. (2025). 2,4,5-Trichloropyrimidine | 5750-76-5.
- Google Patents. (2019). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
- Semantic Scholar. (2012). Preparation method for 2,4,5-trichloropyrimidine compound.
- PubChem. Patent US-4140857-A - Process for the preparation of 2,4,5-trichloropyrimidine.
- Google Patents. (2021). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
- Google Patents. (2012). CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.
- Google Patents. (2022). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. (1978). US4111938A - Preparation of 2,3,5-trichloropyridine.
- PrepChem. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine.
- Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Pathare, B., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis.
- CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
- Chem-Impex. (n.d.). 3-Amino-2,5-dichloropyridine.
- Jinan Future chemical Co.,Ltd. (n.d.). 2,5-Dichloropyridine.
Sources
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from Different Trichloropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agrochemical and pharmaceutical research, the pyridine scaffold is a cornerstone for the development of novel bioactive molecules. The introduction of chlorine atoms to the pyridine ring profoundly influences the physicochemical properties and, consequently, the biological activity of the resulting compounds. Trichloropyridine isomers, in particular, serve as versatile building blocks for a diverse array of fungicides, herbicides, insecticides, and even therapeutic agents. The specific arrangement of the three chlorine atoms on the pyridine ring dictates the reactivity of the isomer and the steric and electronic properties of its derivatives, leading to significant variations in their biological efficacy and spectrum of activity.
This guide provides an in-depth comparison of the biological activities of compounds synthesized from different trichloropyridine isomers. By examining experimental data and structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with insights into how the choice of the starting trichloropyridine isomer can be a critical determinant of the biological profile of the final compound.
The Influence of Isomerism on Synthetic Pathways and Biological Activity
The substitution pattern of chlorine atoms on the pyridine ring not only defines the starting isomer but also directs the subsequent synthetic strategies. The electrophilicity of the carbon atoms and the susceptibility to nucleophilic substitution are altered by the position of the chlorine atoms, thereby influencing the types of derivatives that can be efficiently synthesized. This, in turn, has a profound impact on the ultimate biological target and potency of the molecule.
Fungicidal Activity: A Tale of Two Isomers
Derivatives of trichloropyridines have shown significant promise in the development of novel fungicides. The substitution pattern on the pyridine ring plays a crucial role in determining the antifungal spectrum and potency.
Notably, derivatives of 3,5,6-trichloropyridine have been extensively explored for their fungicidal properties. For instance, 3,5,6-trichloro-2-pyridyloxyacetylhydrazide has been used as a precursor to synthesize 1,3,4-oxadiazole derivatives that exhibit fungicidal activity. The well-known fungicide Chlorpyrifos, although primarily an insecticide, its metabolite, 3,5,6-trichloro-2-pyridinol (TCP), is a key intermediate derived from this isomer.
In a comparative context, while direct side-by-side studies are limited, research into pyrimidinamine derivatives containing an aryloxy pyridine moiety has provided valuable insights into structure-activity relationships. Although not starting from a trichloropyridine, these studies highlight how substitutions on the pyridine ring influence fungicidal efficacy. For instance, certain pyrimidinamine derivatives have demonstrated excellent activity against cucumber downy mildew, with EC50 values as low as 0.19 mg/L, significantly outperforming commercial fungicides.[1][2] This underscores the principle that the electronic and steric environment of the pyridine ring, which is directly influenced by the chlorine substitution pattern in trichloropyridine-derived compounds, is a key determinant of fungicidal potency.
Table 1: Comparison of Fungicidal Activity of Representative Pyridine Derivatives
| Compound Class | Starting Isomer (Implied) | Target Pathogen | EC50 (mg/L) | Reference |
| Pyrimidinamine Derivative | (Not specified) | Cucumber Downy Mildew | 0.19 | [1][2] |
| N-(2,4,5-trichlorophenyl)-2-Oxocycloalkylsulfonamide | 2,4,5-Trichlorophenyl | Botrytis cinerea | 0.64 (mycelial growth) | [3] |
| N-(2,4,5-trichlorophenyl)-2-Hydroxycycloalkylsulfonamide | 2,4,5-Trichlorophenyl | Botrytis cinerea | 0.34 (conidial germination) | [3] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol is a standard method to evaluate the efficacy of a compound in inhibiting the growth of fungal mycelia.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare PDA medium according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, add the test compound solution to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate with the solvent (DMSO) alone should also be prepared.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate.
-
Placement of Inoculum: Place the mycelial disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treated plate.
-
Herbicidal Activity: The Impact of Chlorine Positioning
The strategic placement of chlorine atoms on the pyridine ring is a key factor in designing potent herbicides. Derivatives of various trichloropyridine isomers have been investigated for their ability to control unwanted plant growth.
Compounds derived from 2,3,5-trichloropyridine are utilized in the synthesis of herbicides. This isomer can be converted to 3,5-dichloro-2-pyridinol, a precursor for various pesticides.[4] Furthermore, it is a key intermediate in the synthesis of the herbicide clodinafop-propargyl.[5]
Similarly, 2,3,6-trichloropyridine serves as an important intermediate in the synthesis of herbicides.[4] While quantitative comparative data is scarce in the public domain, the commercial success of herbicides derived from specific isomers points to the critical role of the substitution pattern. For example, a series of novel pyrido[2,3-d]pyrimidine derivatives synthesized from 2-chloronicotinic acid showed significant herbicidal activity, particularly against monocotyledonous weeds. The most active compound demonstrated efficacy comparable to commercial herbicides.[6] This highlights the potential for designing selective herbicides by modifying the pyridine core, a principle that applies to derivatives of trichloropyridine isomers.
Table 2: Herbicidal Activity of Representative Pyridine Derivatives
| Compound Class | Starting Material | Target Weed | Activity | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | 2-Chloronicotinic Acid | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM | [6] |
| 4-Amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | 4-amino-3,6-dichloro-5-fluoro-2-picolinic acid | Arabidopsis thaliana | Superior to picloram | [7] |
Experimental Protocol: Whole-Plant Bioassay for Herbicidal Efficacy (Post-emergence)
This protocol outlines a standard procedure for assessing the post-emergence herbicidal activity of test compounds on whole plants.
Materials:
-
Test plants (e.g., lettuce, bentgrass) grown in pots to a specific growth stage (e.g., 2-3 true leaves).
-
Test compounds formulated in a suitable solvent and surfactant mixture.
-
A laboratory sprayer calibrated to deliver a precise volume of spray solution.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Plant Preparation: Grow the target weed species in pots containing a suitable soil mix under controlled greenhouse conditions.
-
Treatment Preparation: Prepare a stock solution of the test compound. On the day of application, prepare serial dilutions to obtain the desired application rates (e.g., expressed in grams of active ingredient per hectare). Include a control group sprayed only with the solvent and surfactant mixture.
-
Herbicide Application: At the appropriate growth stage, transfer the plants to a spray chamber. Apply the herbicide solutions evenly to the foliage using a calibrated laboratory sprayer.
-
Post-Application Care: After treatment, return the plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Assessment: Visually assess the herbicidal damage at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to quantify the phytotoxicity.
-
Data Analysis: Calculate the average injury rating for each treatment. For dose-response studies, determine the GR50 value (the dose required to cause a 50% reduction in plant growth or biomass).
Insecticidal Activity: Targeting the Nervous System
Trichloropyridine derivatives have given rise to some of the most important classes of insecticides, primarily acting on the nervous system of insects. The choice of isomer is critical in achieving high potency and selectivity.
The metabolite of Chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) , derived from 3,5,6-trichloropyridine, is a well-known example. While TCP itself has toxic properties, the parent compound, Chlorpyrifos, is a potent acetylcholinesterase inhibitor.[8] The specific arrangement of the chlorine atoms on the pyridine ring is crucial for its binding to the active site of the enzyme.
Table 3: Insecticidal Activity of a Representative Bioactive Compound
| Compound | Target Insect | Bioassay | LC50 | Reference |
| Tropinone | Thrips palmi (larvae) | In vivo | 686.9 µg/mL (48h) | [9][10] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a common method for evaluating the contact and/or ingestion toxicity of a compound to leaf-feeding insects.
Materials:
-
Fresh, untreated leaves of a suitable host plant.
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a wetting agent.
-
Target insects (e.g., larvae of a specific pest species).
-
Petri dishes or ventilated containers.
-
Filter paper.
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of concentrations of the test compound. Include a control solution containing only the solvent and wetting agent.
-
Leaf Treatment: Dip individual leaves into the test solutions for a set period (e.g., 10-30 seconds), ensuring complete coverage.
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Infestation: Place a piece of moistened filter paper in the bottom of a Petri dish and place the treated leaf on top. Introduce a known number of insects (e.g., 10-20 larvae) into each dish.
-
Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.
-
Mortality Assessment: Record the number of dead insects at specific time points (e.g., 24, 48, and 72 hours after infestation).
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Anticancer Activity: Exploring New Frontiers
Beyond agriculture, derivatives of trichloropyridines are also being investigated for their potential as anticancer agents. The pyridine ring is a common motif in many kinase inhibitors and other therapeutic agents.
While this is an emerging area of research for trichloropyridine derivatives, studies on related heterocyclic compounds provide a strong rationale for their exploration. For example, novel tetralin-6-yl-pyrazoline and other pyridine derivatives have demonstrated significant anticancer activity against various human tumor cell lines, with some compounds exhibiting IC50 values in the low microgram per milliliter range.[11] The substitution pattern on the pyridine ring is expected to play a critical role in the interaction of these molecules with their biological targets, such as protein kinases. The design of novel pyridine bioisosteres of known anticancer drugs like Cabozantinib has shown that subtle changes to the pyridine core can dramatically impact inhibitory activity.[12]
Table 4: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Tetralin-6-yl-pyrazoline derivative | Hela (cervix carcinoma) | 3.5 µg/mL | [11] |
| Tetralin-6-yl-pyrazoline derivative | MCF7 (breast carcinoma) | 4.5 µg/mL | [11] |
| 1,2,4-Triazole-pyridine hybrid | B16F10 (murine melanoma) | 41.12 µM to 61.11 µM | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hela).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Framework for Comparison
The following diagram illustrates the workflow for comparing the biological activity of compounds derived from different trichloropyridine isomers.
Caption: Workflow for comparing biological activities of trichloropyridine derivatives.
Conclusion
The isomeric form of the trichloropyridine starting material is a fundamental determinant of the biological activity of its derivatives. The position of the chlorine atoms influences the synthetic accessibility of various compound classes and critically shapes their interaction with biological targets. While direct comparative studies across all isomers for a single biological activity are not always available, the existing body of research strongly indicates that a rational choice of isomer is a powerful tool in the design of new fungicides, herbicides, insecticides, and potentially, therapeutic agents. Future research focusing on the synthesis and parallel biological evaluation of analogous series of compounds from different trichloropyridine isomers will be invaluable in further elucidating these structure-activity relationships and accelerating the discovery of novel bioactive molecules.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,5-Trichloropyridine
This document provides essential procedural guidance for the safe handling and disposal of 2,4,5-Trichloropyridine. As a chlorinated heterocyclic compound, it presents specific chemical hazards that necessitate rigorous adherence to established safety and waste management protocols. This guide is intended for laboratory professionals engaged in research and development who handle such materials. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, ensuring both personal and environmental protection.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the "why" behind a protocol is the foundation of a robust safety culture. The disposal procedure for this compound is dictated by its inherent chemical properties and associated hazards.
Inherent Hazards
This compound is classified as a hazardous substance. Exposure can lead to significant health effects. It is designated as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3] The presence of multiple chlorine atoms on the pyridine ring makes it a halogenated organic compound, a class of chemicals with specific environmental and disposal regulations.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including as a waste product. The causality is direct: preventing chemical contact with your body.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., double-layered nitrile or Viton). | Prevents dermal absorption, which is a primary route of exposure.[6][7] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[8] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes that can cause serious eye irritation or damage.[2][6] |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contact with clothing and underlying skin.[6][7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling harmful vapors or solid particulates.[2][7] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to isolate you from the hazard.
-
Chemical Fume Hood: All transfers and handling of this compound and its waste should be conducted within a properly functioning chemical fume hood.[6][9] This is the most effective way to control inhalation exposure.[7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the work area.[2][10] Immediate flushing is critical in the event of eye or skin contact.[2][9]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions, complicate disposal, and violate regulatory requirements.
The Critical Distinction: Halogenated vs. Non-Halogenated Waste
This compound is a halogenated organic compound . As such, it must be collected in a designated halogenated organic waste container, kept separate from all other waste streams, especially non-halogenated organic solvents.[6]
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (e.g., hydrogen chloride) produced during combustion.[4][11] Mixing them with non-halogenated waste contaminates the entire volume, forcing the entire container to be treated via the more complex and expensive halogenated waste route.
Step-by-Step Waste Collection Procedure
-
Select the Correct Container: Use a designated, compatible waste container. High-density polyethylene (HDPE) carboys are an excellent choice.[6][7] Avoid metal containers, which can corrode when in contact with halogenated compounds.[6] The container must have a tight-sealing lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents used.[6]
-
Transfer Waste: Conduct all transfers inside a chemical fume hood.[6] If transferring a solid, avoid creating dust.[6][11] Pour liquids carefully to avoid splashes.
-
Seal and Store: Keep the container tightly sealed when not in use.[2][6] Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[10][11][12]
Spill Management Protocol
Accidents happen. A clear, pre-defined plan for spill management is essential. This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.[13]
-
Ensure Safety: Alert others in the area. Ensure you are wearing the full complement of PPE described in Section 1.2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[2][7][13] Do not use combustible materials like paper towels.
-
Collect the Material: Once the liquid is absorbed, carefully sweep or scoop the material into a suitable container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[9][11]
-
Dispose of as Hazardous Waste: Seal the container, label it clearly as "Spill Debris containing this compound," and manage it as halogenated hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, and wipe down any contaminated surfaces.
-
Report: Report the incident to your supervisor or laboratory safety officer, as per your institution's policy.
Approved Disposal Pathways
Disposal of this compound is not a matter of choice; it is dictated by federal and local regulations. It is illegal and unsafe to dispose of this chemical down the drain or through evaporation.[6]
Regulatory Framework
As a halogenated organic compound (HOC), this compound falls under regulations set by the Environmental Protection Agency (EPA) that often restrict land disposal.[4][5][14] Waste generators are legally responsible for ensuring their waste is handled and disposed of in a compliant manner.[2]
Primary Disposal Method: High-Temperature Incineration
The industry-standard and most environmentally sound method for disposing of halogenated organic waste is through a licensed hazardous waste incineration facility.[4]
-
Mechanism: These facilities use rotary kilns or liquid injection systems operating at very high temperatures (e.g., 820°C to 1,600°C).[15]
-
Causality: The extreme heat is necessary to break the strong carbon-chlorine and aromatic ring bonds, ensuring the complete destruction of the this compound molecule. Incomplete combustion at lower temperatures could potentially create more toxic byproducts.
-
Emission Control: Licensed incinerators are equipped with advanced scrubbers and filtration systems to neutralize and capture the hazardous combustion byproducts, such as hydrogen chloride gas and nitrogen oxides.[4][11][16]
Arranging for Disposal
Your institution's Environmental Health & Safety (EH&S) department is your primary resource. They manage the hazardous waste program and will arrange for the pickup of your properly sealed and labeled waste container by a certified hazardous waste disposal vendor.[6][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: Decision workflow for this compound waste management.
References
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Navigating the Synthesis of 2,4,5-Trichloropyridine: A Guide to Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical research, the synthesis and manipulation of novel compounds are daily necessities. Among these, halogenated heterocycles like 2,4,5-Trichloropyridine represent a class of molecules with significant potential but also demand a high degree of caution in their handling. This guide, compiled by a Senior Application Scientist, moves beyond mere procedural lists to provide a deep, causality-driven framework for the safe and effective use of this compound in a laboratory setting. Our commitment is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their groundbreaking work.
Hazard Assessment: Understanding the Adversary
This compound is a chlorinated aromatic compound that presents multiple hazards upon exposure. A thorough understanding of these risks is the foundational step in establishing a robust safety protocol.
Primary Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It is known to cause significant skin, eye, and respiratory irritation.[1][2] Direct contact with the skin can lead to redness and irritation, while eye contact can result in serious damage.[2] Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2]
While specific long-term toxicity data for this compound is not extensively documented, related chlorinated compounds are known for their persistence and potential for long-term health effects. Therefore, minimizing exposure is paramount.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of simple box-checking but a scientifically informed decision based on the specific hazards of this compound.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required whenever handling this compound in liquid or solid form.
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: A Critical Barrier
The skin is a primary route of exposure for this compound. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. While nitrile gloves are a common choice for general laboratory work, they offer limited protection against pyridine and its derivatives in cases of prolonged contact.[3][4][5]
| Glove Material | Suitability for Pyridine/Chlorinated Aromatics | Rationale |
| Nitrile | Incidental Contact Only | Offers poor to fair resistance with short breakthrough times.[3][4][5] Suitable for brief handling of small quantities, but should be changed immediately upon contamination. |
| Butyl Rubber | Recommended for Extended Use | Provides good to excellent resistance against many ketones, esters, and some chlorinated hydrocarbons.[6][7] |
| Viton®/Butyl Rubber Blend | Highly Recommended for High-Risk Operations | Offers excellent resistance to aromatic and chlorinated hydrocarbons.[8][9][10] This is the preferred choice for handling larger quantities or for prolonged procedures. |
Operational Imperative: Always inspect gloves for any signs of degradation, punctures, or tears before use. After handling this compound, gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water immediately after glove removal.
Body Protection: Shielding Against Contamination
A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
Respiratory Protection: Safeguarding the Airways
Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure. Respiratory protection should be used as a secondary measure, particularly in situations where engineering controls are not feasible or during emergency situations.
-
Standard Operations: All handling of this compound that may generate dust or vapors must be conducted in a chemical fume hood.
-
Emergency or High-Concentration Scenarios: A NIOSH-approved respirator with an organic vapor cartridge is necessary. For higher concentrations, a full-face respirator or a supplied-air respirator may be required.[11][12] A comprehensive respiratory protection program, including fit testing and training, is essential as per OSHA regulations.
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the reproducibility of experimental results.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Management: A Plan for Contingencies
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water.
-
Collect and Dispose: All contaminated materials, including absorbents and cleaning supplies, must be collected in a sealed, labeled container for disposal as hazardous waste.
Disposal Plan: Responsible Stewardship
The disposal of this compound and its associated waste must be conducted in strict accordance with all local, state, and federal regulations.[13][14]
Waste Segregation and Disposal Pathway
Caption: Decision-making process for the disposal of this compound waste.
Primary Disposal Method:
-
High-Temperature Incineration: This is the preferred method for the disposal of halogenated organic compounds.[1][2][15] Incineration at temperatures of at least 1100°C is required for waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[2]
Alternative and Emerging Methods:
-
Chemical Dechlorination: Various chemical methods for the dechlorination of aromatic compounds exist, such as using zinc in the presence of a phase transfer catalyst or advanced oxidation processes.[16][17] These methods can be effective but require specialized expertise and equipment.
Important Considerations:
-
Waste Compatibility: Never mix this compound waste with incompatible materials.
-
Labeling: All waste containers must be clearly labeled with the contents, including the words "Hazardous Waste."
By adhering to these principles of informed PPE selection, meticulous operational protocols, and responsible disposal, researchers can confidently and safely unlock the potential of this compound in their pursuit of scientific advancement.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
